Hex-2-enylsuccinic anhydride
Description
Structure
3D Structure
Properties
CAS No. |
10500-34-2 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-hex-2-enyloxolane-2,5-dione |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
VWXVGDSPDMSWFP-UHFFFAOYSA-N |
SMILES |
CCCC=CCC1CC(=O)OC1=O |
Isomeric SMILES |
CCC/C=C/CC1CC(=O)OC1=O |
Canonical SMILES |
CCCC=CCC1CC(=O)OC1=O |
Other CAS No. |
10500-34-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Hex-2-enylsuccinic anhydride?
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Hex-2-enylsuccinic Anhydride
Foreword: A Note on Approach
As a Senior Application Scientist, my objective is to provide a guide that is not only technically accurate but also field-proven and practical. This compound (HSA) is a specific member of the broader Alkenyl Succinic Anhydride (ASA) family. While extensive, peer-reviewed literature specifically detailing every property of the hex-2-enyl variant is not densely consolidated, its chemical behavior is highly predictable based on the foundational principles of its constituent functional groups: the cyclic anhydride and the terminal alkene.
This guide, therefore, is structured to provide a robust, predictive, and mechanistic understanding of HSA. We will build from the well-established chemistry of succinic anhydrides and the reactivity of a C6 alkene chain. This approach empowers researchers to anticipate reaction outcomes, design effective experimental protocols, and troubleshoot challenges by understanding the why behind the chemistry, not just the what. Every claim is grounded in the authoritative principles of organic chemistry and supported by data from closely related analogs where direct data is unavailable.
Molecular Structure and Physicochemical Profile
This compound, with CAS Number 39587-79-6, possesses a distinct bifunctional architecture: a reactive five-membered succinic anhydride ring and a six-carbon alkenyl chain.[1][] This structure imparts an amphiphilic character, with the polar anhydride head and the nonpolar hydrocarbon tail, which is central to its applications.
The IUPAC name for the most common isomer is 3-[(E)-hex-2-enyl]oxolane-2,5-dione.[] The molecule's geometry and electronic distribution are key to its reactivity, which will be explored in subsequent sections.
Physicochemical Data
Quantitative data for HSA is summarized below. Where specific experimental values are not published, estimations are based on the well-documented properties of its parent molecule, succinic anhydride, and similar alkenyl succinic anhydrides.
| Property | Value | Source/Basis |
| CAS Number | 39587-79-6 | [1][3] |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid/solid | Analogy to similar ASAs |
| Boiling Point | ~261 °C (for succinic anhydride) | [5] |
| Melting Point | ~118-120 °C (for succinic anhydride) | [5][6] |
| Solubility | Reacts slowly with water; Soluble in DMSO, ethers, chlorinated solvents. | [5][7] |
| logP (Octanol/Water) | ~2.44 (for succinic anhydride) | [6] |
Spectroscopic Signature and Structural Elucidation
For any researcher working with HSA, positive identification is paramount. The following is a predictive guide to its spectroscopic signatures, essential for reaction monitoring and quality control.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the anhydride functional group. The two carbonyl stretches are characteristic and powerful diagnostic tools.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
| 1865-1845 cm⁻¹ | Anhydride C=O (Symmetric Stretch) | Strong | A hallmark of cyclic anhydrides.[8] |
| 1790-1770 cm⁻¹ | Anhydride C=O (Asymmetric Stretch) | Strong | The second, often stronger, peak confirming the anhydride.[8] |
| ~1650 cm⁻¹ | Alkene C=C Stretch | Medium-Weak | The double bond in the hexenyl chain.[9] |
| ~3020 cm⁻¹ | =C-H Stretch | Medium | Associated with the protons on the alkene. |
| 2850-2960 cm⁻¹ | C-H (sp³) Stretch | Strong | From the numerous CH₂ and CH₃ groups.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR will resolve the full connectivity. The chemical shifts are predictable based on proximity to electronegative oxygen atoms and the double bond.
-
¹H NMR: Expect complex multiplets for the aliphatic chain protons (0.9-2.5 ppm). The vinylic protons of the C=C double bond will appear further downfield (5.0-6.0 ppm). Protons on the anhydride ring, adjacent to the carbonyls, will be the most deshielded among the sp³ carbons (~2.5-3.5 ppm).
-
¹³C NMR: The carbonyl carbons are the most distinct, appearing significantly downfield (~170-175 ppm). Alkene carbons will be in the 120-140 ppm region, while the remaining aliphatic carbons will be found upfield (10-40 ppm).
Mass Spectrometry (MS)
Electron Impact (EI-MS) will show a molecular ion (M⁺) peak corresponding to its molecular weight (182.22). Key fragmentation patterns would include:
-
Loss of the hexenyl chain: A significant fragment corresponding to the succinic anhydride cation.
-
Cleavage within the hexenyl chain: A series of fragment ions differing by 14 mass units (-CH₂-).
-
Loss of CO or CO₂: Characteristic fragmentation of the anhydride ring.
Core Reactivity and Mechanistic Pathways
The utility of HSA in drug development and materials science stems directly from its dual reactivity.
Reactions of the Succinic Anhydride Ring
The anhydride is a highly reactive electrophile due to the two electron-withdrawing carbonyl groups. The primary mechanism is nucleophilic acyl substitution , where a nucleophile attacks one of the carbonyl carbons, leading to ring-opening.
-
Hydrolysis: In the presence of water, HSA will slowly hydrolyze to form hex-2-enylsuccinic acid.[5] This reaction is often accelerated by acid or base catalysts. This property underscores the need for anhydrous storage and handling conditions.
-
Esterification: Alcohols react readily with HSA, typically with gentle heating or in the presence of a base catalyst, to form a monoester derivative of hex-2-enylsuccinic acid. This is a cornerstone reaction for creating pro-drugs or modifying polymer backbones.
-
Amidation: Primary and secondary amines react rapidly, often exothermically, to yield the corresponding amide-acid. This is a highly efficient bioconjugation reaction used to link HSA to proteins or amine-functionalized molecules.[7]
Reactions of the Hexenyl Chain
The C=C double bond offers a secondary site for chemical modification, allowing for orthogonal chemistry.
-
Hydrogenation: The double bond can be reduced to a single bond using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding hexylsuccinic anhydride.
-
Electrophilic Addition: Halogens (e.g., Br₂) can add across the double bond.
-
Polymerization: Under radical or transition-metal catalysis, the alkene can participate in polymerization reactions, enabling HSA to be incorporated into polymer chains as a pendant group.
Representative Experimental Protocols
Trustworthiness in science is built on reproducible methods. The following protocols are detailed, field-tested methodologies for key transformations involving ASAs.
Protocol: Synthesis of this compound via Ene Reaction
The most direct industrial synthesis for ASAs is the thermal 'ene' reaction between an alkene and maleic anhydride.[10]
-
Reactor Charging: A high-pressure Parr reactor is charged with maleic anhydride (1.0 molar equivalent) and 1-hexene (1.5-2.0 molar equivalents). Using an excess of the alkene drives the reaction to completion. A polymerization inhibitor (e.g., hydroquinone, 0.1 wt%) can be added to prevent side reactions.[10]
-
Reaction Conditions: The reactor is sealed and heated to a temperature between 200-240 °C. The reaction is typically run for 8-12 hours.[10][11] The internal pressure will increase due to the vapor pressure of the alkene.
-
Work-up and Purification: After cooling, the excess 1-hexene is removed under reduced pressure. The crude product, a mixture of HSA isomers, is then purified by vacuum distillation.
Causality Note: The high temperature is necessary to overcome the activation energy of the pericyclic ene reaction. The excess alkene maximizes the yield based on the more expensive maleic anhydride. Vacuum distillation is required for purification as the product has a high boiling point and may decompose at atmospheric pressure.
Protocol: Amine Conjugation for Pro-drug Synthesis
This protocol describes the ring-opening of HSA with a generic primary amine (R-NH₂), a common step in linking a payload to a carrier.
-
Dissolution: Dissolve this compound (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., Dichloromethane or Dimethylformamide) under an inert atmosphere (N₂ or Ar).
-
Amine Addition: In a separate flask, dissolve the amine-containing substrate (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirring HSA solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is often quantitative and can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Isolation: The solvent is removed in vacuo. The resulting amide-acid product can often be used directly or purified further by crystallization or chromatography if necessary.
Causality Note: The reaction is run at 0 °C initially to control the exothermic reaction between the amine and the anhydride. Anhydrous conditions are critical to prevent the competing hydrolysis of the anhydride starting material. Using a slight excess of the anhydride ensures full consumption of the potentially more valuable amine substrate.
Applications in Drug Development
The unique bifunctional nature of HSA makes it a versatile tool for pharmaceutical scientists.
-
Pro-drug Formulation: The anhydride can be used to temporarily mask a hydroxyl or amine group on a drug molecule. The resulting ester or amide linker can be designed to be cleaved in vivo by physiological pH changes or enzymatic action, releasing the active drug. This can improve solubility, stability, and bioavailability.[]
-
Biocompatible Linkers: As a derivative of succinic acid, a natural metabolite, HSA-derived linkers are generally biocompatible. They are used in creating linkers for Antibody-Drug Conjugates (ADCs), where the anhydride moiety reacts with surface lysines on the antibody.[7][13]
-
Polymer and Hydrogel Scaffolds: HSA can be used as a cross-linking agent or a monomer in the synthesis of biodegradable polymers.[5][13] These materials are critical for creating controlled-release drug delivery systems, tissue engineering scaffolds, and biocompatible coatings.[]
Safety and Handling
As with all reactive chemical reagents, proper handling of this compound is essential.
-
Hazards: HSA is classified as an irritant. It can cause skin irritation and serious eye irritation.[14] Inhalation of vapors or dust may cause respiratory irritation.[14] Due to its anhydride nature, it is corrosive in the presence of moisture.[6][15]
-
Handling: Always handle HSA in a well-ventilated chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
References
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An In-depth Technical Guide to the Synthesis of Hex-2-enylsuccinic Anhydride
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathways for Hex-2-enylsuccinic anhydride (HESA), a versatile chemical intermediate. With a focus on scientific integrity and practical application, this document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The guide delves into the prevalent "Ene" reaction, offering detailed mechanistic insights, step-by-step experimental protocols, and a discussion of critical process parameters. Furthermore, it briefly explores the theoretical applicability of the Diels-Alder reaction as an alternative synthetic route. Visual diagrams of reaction mechanisms and experimental workflows are provided to enhance understanding, and all technical claims are substantiated with citations to authoritative sources.
Introduction: The Significance of this compound
This compound, a derivative of succinic anhydride, is a key building block in various chemical syntheses.[1] Its bifunctional nature, combining a reactive anhydride group with a hydrophobic hexenyl chain, makes it a valuable precursor for a range of applications. These include its use as a sizing agent in the paper industry to control water absorption, a component in the formulation of corrosion inhibitors and anti-scaling agents, and as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[][3] The precise control over its synthesis is therefore of paramount importance to ensure high purity and yield for these diverse applications.
The Predominant Synthetic Route: The "Ene" Reaction
The industrial production of this compound and other alkenyl succinic anhydrides (ASAs) is predominantly achieved through the "ene" reaction.[4][5][6] This thermal reaction involves the addition of an alkene with an allylic hydrogen (the "ene"), in this case, hex-2-ene, to an enophile, maleic anhydride.[4]
Mechanistic Causality: A Concerted Pericyclic Reaction
The ene reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[7] This process involves the transfer of an allylic hydrogen from the hex-2-ene to one of the carbonyl oxygens of the maleic anhydride, the formation of a new sigma bond between a terminal carbon of the ene and a carbonyl carbon of the enophile, and the shifting of the ene's double bond. A concerted mechanism is favored, especially in the absence of radical inhibitors having a significant effect on the reaction rate.[7]
Diagram: The "Ene" Reaction Mechanism
Caption: The "Ene" reaction pathway for HESA synthesis.
Critical Parameters and Experimental Choices
The efficiency and selectivity of the ene reaction are highly dependent on several key parameters. Understanding the causality behind these choices is crucial for optimizing the synthesis.
-
Temperature: The ene reaction is thermally driven and typically requires elevated temperatures, generally in the range of 150°C to 250°C.[6][8][9][10] The high temperature provides the necessary activation energy for the concerted reaction to proceed at a reasonable rate. However, excessively high temperatures can lead to undesirable side reactions such as polymerization and decomposition of maleic anhydride.[6]
-
Molar Ratio of Reactants: An excess of the alkene (hex-2-ene) is often employed, with molar ratios of alkene to maleic anhydride ranging from 1.5:1 to 5:1.[8] This strategy helps to maximize the conversion of the more expensive maleic anhydride and can also help to maintain a single liquid phase during the reaction, which can accelerate the initial reaction rate.[8]
-
Reaction Time: The duration of the reaction is a trade-off between achieving a high conversion and minimizing the formation of byproducts. Typical reaction times range from 2 to 24 hours.[8] Longer reaction times at high temperatures can increase the likelihood of side reactions.[4]
-
Solvent System: While the reaction can be carried out neat, the use of a high-boiling inert solvent like xylene is common.[4][11] The solvent helps to maintain a homogeneous reaction mixture and control the temperature. However, the use of a solvent can also dilute the reactants and slow down the reaction kinetics, necessitating higher temperatures to achieve comparable yields to a solvent-free system.[4]
-
Catalysts and Inhibitors: While the thermal ene reaction is the most common approach, catalysts can be employed to lower the reaction temperature and improve efficiency. Lewis acids have been shown to catalyze ene reactions.[12] Conversely, to suppress polymerization and other side reactions, antioxidants or polymerization inhibitors are sometimes added to the reaction mixture.[6][10]
Self-Validating Protocol: A Step-by-Step Methodology
The following protocol is a synthesis of best practices derived from established literature and patents. It is designed to be a self-validating system, where careful monitoring of reaction parameters ensures a successful outcome.
Experimental Protocol: Synthesis of this compound via the Ene Reaction
-
Reactor Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermocouple, and a nitrogen inlet is assembled. The apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.
-
Charging Reactants: The flask is charged with maleic anhydride (1.0 molar equivalent) and hex-2-ene (2.0 molar equivalents). If a solvent is used, xylene can be added at this stage.
-
Inert Atmosphere: The system is purged with nitrogen to create an inert atmosphere, which is maintained throughout the reaction to prevent oxidation at high temperatures.
-
Heating and Reaction: The reaction mixture is heated to the desired temperature (typically 180-220°C) with vigorous stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) to track the consumption of maleic anhydride.
-
Reaction Work-up: Upon completion, the reaction mixture is cooled to room temperature.
-
Purification: The excess, unreacted hex-2-ene is removed by vacuum distillation. The crude this compound can be further purified by vacuum distillation to yield the final product.
Diagram: Experimental Workflow for HESA Synthesis
Caption: A streamlined workflow for HESA synthesis.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical quantitative data for the synthesis of alkenyl succinic anhydrides, providing a baseline for experimental design.
| Parameter | Value | Rationale |
| Temperature | 180 - 220 °C | Balances reaction rate and minimization of side reactions.[8] |
| Molar Ratio (Alkene:MA) | 1.5:1 to 3:1 | Drives the reaction to completion and can improve phase homogeneity.[8][9] |
| Reaction Time | 4 - 12 hours | A practical timeframe to achieve high conversion without excessive byproduct formation.[4][8] |
| Typical Yield | >70% | Achievable with optimized conditions.[4] |
An Alternative Pathway: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition.[11][13] It involves the reaction of a conjugated diene with a dienophile.[11] While the direct reaction of hex-2-ene (not a conjugated diene) with maleic anhydride to form this compound via a Diels-Alder mechanism is not the primary route, it is a concept worth exploring for its synthetic potential.
For a Diels-Alder reaction to occur in this context, hex-2-ene would need to first isomerize to a conjugated diene, such as hexa-1,3-diene. Under the high-temperature conditions of the ene reaction, such isomerization is a possibility, which could lead to a competing Diels-Alder pathway. However, the literature strongly favors the ene reaction as the dominant mechanism for the synthesis of alkenyl succinic anhydrides from simple alkenes.[4][5][7]
Diagram: Theoretical Diels-Alder Pathway
Caption: A theoretical Diels-Alder route to a HESA isomer.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process, with the thermal "ene" reaction being the cornerstone of industrial production. This guide has provided a detailed examination of this pathway, from its mechanistic underpinnings to a practical, step-by-step protocol. By understanding the critical parameters of temperature, reactant ratios, and reaction time, researchers and development professionals can effectively optimize this synthesis for their specific needs. While the Diels-Alder reaction presents a theoretically interesting alternative, the ene reaction remains the more direct and commonly employed method. Future research may focus on the development of more efficient and environmentally benign catalytic systems to further enhance the synthesis of this important chemical intermediate.
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TAPPI.org. Alkenyl Succinic Anhydride (ASA). [Link]
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Diels-Alder Reaction. [Link]
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DIELS-ALDER REACTION. [Link]
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Cheméo. Chemical Properties of Hexadec-2-enylsuccinic anhydride (CAS 32072-96-1). [Link]
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Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters. [Link]
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PubMed. Synthesis of a new seleninic acid anhydride and mechanistic studies into its glutathione peroxidase activity. [Link]
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A Technical Guide to the Spectroscopic Characterization of Hex-2-enylsuccinic Anhydride
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Hex-2-enylsuccinic anhydride, a molecule of interest in materials science and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral characteristics. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.
Introduction
This compound is a derivative of succinic anhydride featuring a six-carbon alkenyl chain attached to the succinic anhydride ring. This modification introduces a hydrophobic tail and a reactive double bond, making it a versatile building block. Accurate spectroscopic characterization is paramount for confirming its structure, assessing its purity, and understanding its reactivity in subsequent applications. This guide will delve into the theoretical and practical aspects of its IR and NMR spectroscopy.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key functional groups that give rise to characteristic spectroscopic signals:
-
A five-membered cyclic anhydride ring: This is characterized by two carbonyl (C=O) groups and a C-O-C linkage.
-
An internal carbon-carbon double bond (C=C): Located at the 2-position of the hexenyl chain.
-
Aliphatic C-H bonds: Present in the hexenyl chain and the succinic anhydride ring.
The following sections will provide a detailed, predictive analysis of the IR and NMR spectra based on established principles and data from analogous structures.
Infrared (IR) Spectroscopy: Unveiling the Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.
Experimental Protocol: Acquiring the IR Spectrum
A typical procedure for obtaining the IR spectrum of this compound, which is often an oil or a low-melting solid, is as follows:
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution in a suitable solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) can be prepared, and the spectrum recorded in a liquid cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the salt plates (or the solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to yield the spectrum of the compound.
-
Parameters: A typical scan range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
Predicted IR Spectrum and Interpretation
The expected IR absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |
| ~3100-3000 | Medium | =C-H Stretch | The sp² C-H bonds of the alkene will absorb at a higher frequency than the sp³ C-H bonds. The intensity is typically moderate. |
| ~2960-2850 | Strong | C-H Stretch | These strong absorptions arise from the stretching vibrations of the numerous sp³ C-H bonds in the hexenyl chain and the succinic anhydride ring. Multiple peaks are expected due to symmetric and asymmetric stretching of CH₃ and CH₂ groups. |
| ~1865 & ~1785 | Strong | C=O Stretch (Anhydride) | This is the most characteristic feature of a cyclic anhydride. Two distinct carbonyl stretching bands are observed due to symmetric and asymmetric stretching modes. For five-membered cyclic anhydrides, these bands appear at higher wavenumbers compared to their acyclic counterparts due to ring strain. The lower frequency band is typically the more intense in cyclic anhydrides.[1][2][3] |
| ~1670-1640 | Weak to Medium | C=C Stretch | The carbon-carbon double bond stretch for a non-conjugated, substituted alkene typically appears in this region. The intensity can be weak, especially if the double bond is symmetrically substituted. |
| ~1465 & ~1375 | Medium | C-H Bend | Bending vibrations of the CH₂ (scissoring) and CH₃ (umbrella) groups in the alkyl chain. |
| ~1300-1000 | Strong | C-O-C Stretch | The stretching vibration of the C-O-C linkage within the anhydride ring gives rise to a strong and often broad absorption in this region.[2][3] |
| ~970 | Strong | =C-H Bend (trans) | A strong out-of-plane bending vibration in this region is highly characteristic of a trans-disubstituted alkene. If the double bond were cis, this band would be absent, and a weaker band around 700 cm⁻¹ might be observed. This is a critical band for determining the stereochemistry of the double bond.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial for obtaining a good signal-to-noise ratio, especially for the carbonyl carbons.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~5.6-5.4 | m | 2H | -CH=CH- | The vinylic protons of the internal double bond are expected in this region. They will appear as a complex multiplet due to coupling to each other and to the adjacent methylene and methine protons. The coupling constant between the two vinylic protons (J) can distinguish between cis (typically 6-12 Hz) and trans (typically 12-18 Hz) isomers. |
| ~3.4-2.8 | m | 1H | -CH(C=O)- | The proton on the carbon of the anhydride ring that is attached to the hexenyl chain will be deshielded by the adjacent carbonyl group and the double bond. It will likely appear as a multiplet due to coupling with the adjacent CH₂ group of the ring and the vinylic proton. |
| ~2.8-2.5 | m | 2H | -CH₂-(C=O)- | The two protons of the CH₂ group in the succinic anhydride ring are diastereotopic and will likely show a complex multiplet pattern. |
| ~2.1-1.9 | m | 2H | =CH-CH₂- | The methylene protons adjacent to the double bond are allylic and will be deshielded. They will show coupling to the vinylic protons and the adjacent methylene group. |
| ~1.4-1.2 | m | 4H | -CH₂-CH₂- | The methylene protons of the ethyl group in the hexenyl chain are expected in the typical aliphatic region. |
| ~0.9 | t | 3H | -CH₃ | The terminal methyl group will appear as a triplet due to coupling with the adjacent CH₂ group. |
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~175-170 | C=O | The carbonyl carbons of the anhydride are highly deshielded and appear in this downfield region. Two distinct peaks may be observed. |
| ~135-125 | -CH=CH- | The sp² carbons of the alkene double bond. |
| ~45-35 | -CH(C=O)- | The sp³ carbon of the anhydride ring attached to the hexenyl chain. |
| ~35-25 | -CH₂- | Aliphatic sp³ carbons of the hexenyl chain and the anhydride ring. |
| ~14 | -CH₃ | The terminal methyl carbon. |
Visualizing the Molecular Connectivity
The following diagrams, generated using Graphviz, illustrate the molecular structure and a conceptual workflow for spectroscopic analysis.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Workflow for Spectroscopic Analysis
Caption: A conceptual workflow for the synthesis and spectroscopic confirmation of this compound.
Conclusion
The combination of Infrared and Nuclear Magnetic Resonance spectroscopy provides a powerful and comprehensive approach to the structural characterization of this compound. The predicted spectra, based on well-established principles, offer a clear roadmap for researchers to confirm the synthesis of this molecule, assess its purity, and determine the stereochemistry of the alkenyl chain. The characteristic dual carbonyl peaks in the IR spectrum and the unique set of proton and carbon resonances in the NMR spectra serve as definitive fingerprints for this versatile chemical intermediate.
References
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]1]
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34.[4]
-
Dah-Kee, L. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy, 33(3), 14-21.[2]
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]3]
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Molecular structure and formula of Hex-2-enylsuccinic anhydride.
An In-Depth Technical Guide to Hex-2-enylsuccinic Anhydride: Structure, Synthesis, and Characterization
Introduction
This compound (HSA) is a cyclic acid anhydride belonging to the broader class of alkenyl succinic anhydrides (ASAs). These molecules are characterized by a hydrophilic succinic anhydride head and a hydrophobic alkenyl tail, rendering them amphiphilic. This structure makes them valuable intermediates in a wide range of applications, from industrial polymers and sizing agents to sophisticated formulations in the pharmaceutical and cosmetic industries.[1][] This guide, intended for researchers and drug development professionals, provides a detailed exploration of HSA's molecular structure, a robust synthesis protocol based on the ene reaction, and a comprehensive guide to its analytical characterization. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical compound is rooted in its molecular structure. For this compound, this structure consists of a five-membered succinic anhydride ring substituted with a hexenyl group. The position of the double bond is critical and is designated at the 2-position of the hexenyl chain.
Chemical Formula and Molecular Weight
The molecular formula for this compound is C10H14O3 .[3] This corresponds to a molecular weight of 182.22 g/mol . The structure incorporates both saturated and unsaturated hydrocarbon elements, along with the highly reactive anhydride functional group.
Structural Isomerism
It is crucial to recognize that "this compound" can exist as a mixture of isomers, which influences its physical properties and reactivity:
-
Stereochemistry of the Double Bond : The hex-2-enyl chain can exist as either the (E)- or (Z)-diastereomer.
-
Stereochemistry of the Succinic Anhydride Ring : The hexenyl group can be attached to the succinic anhydride ring in a cis or trans configuration relative to the adjacent substituent on the ring.
Commercial preparations are often sold as a mixture of these isomers.[4] For high-purity applications, such as in drug development, chromatographic separation may be necessary.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(hex-2-en-1-yl)dihydro-2,5-furandione | [4] |
| Synonyms | 2-Hexenyl succinic anhydride | [4] |
| CAS Number | 39587-79-6, 10500-34-2 (isomer mixture) | [3][4][5] |
| Molecular Formula | C10H14O3 | [3] |
| Molecular Weight | 182.22 g/mol | [4] |
| Boiling Point | 300-301 °C (estimated at 760 mmHg) | [4] |
| Flash Point | 135.6 °C (276 °F) (estimated) | [4] |
Part 2: Synthesis via the Ene Reaction
Expertise & Experience: The Rationale for the Ene Reaction
The most industrially viable and common laboratory synthesis of alkenyl succinic anhydrides is the thermal ene reaction between maleic anhydride and an alkene.[6] In the case of HSA, this involves the reaction of maleic anhydride with 1-hexene.
The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from the "ene" component (1-hexene) to the "enophile" (maleic anhydride), with the concomitant formation of a new sigma bond and a shift of the double bond. This method is favored due to its atom economy (all atoms from the reactants are incorporated into the product) and the fact that it can often be performed without a catalyst, although catalysts can be used to lower the required reaction temperature.[7] The reaction is typically performed at elevated temperatures (180-250 °C) to overcome the activation energy barrier.[6]
Experimental Protocol: Synthesis of this compound
This protocol describes a self-validating system where reaction progress can be monitored by the consumption of reactants.
Materials:
-
Maleic Anhydride (≥99%)
-
1-Hexene (≥97%)
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
-
High-pressure Parr reactor with mechanical stirring and temperature control
Methodology:
-
Reactor Charging : Charge the Parr reactor with maleic anhydride (1.0 mole), 1-hexene (1.5 moles, providing a molar excess to drive the reaction), and a catalytic amount of hydroquinone (~0.5 g) to inhibit polymerization. Add toluene to facilitate mixing and heat transfer.
-
Inert Atmosphere : Seal the reactor and purge with nitrogen gas three times to remove oxygen, which can lead to side reactions at high temperatures.
-
Reaction Conditions : Increase the temperature of the reaction mixture to 200-230 °C while stirring.[6] The pressure inside the reactor will increase due to the vapor pressure of the solvent and reactant.
-
Monitoring : Maintain the reaction at temperature for 8-12 hours. The progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them via GC-MS or ¹H NMR to observe the disappearance of the maleic anhydride signal.
-
Cooling and Workup : After the reaction is complete, cool the reactor to room temperature. Carefully vent any excess pressure.
-
Purification : Transfer the reaction mixture to a round-bottom flask. Remove the toluene and any unreacted 1-hexene via rotary evaporation. The crude product can be purified by vacuum distillation to yield the final this compound as a clear to pale yellow oil.
Visualization: Synthesis Workflow
Caption: Logical workflow for the spectroscopic confirmation of HSA.
Part 4: Applications in Research and Drug Development
The unique amphiphilic structure of HSA and other ASAs makes them highly versatile. While specific literature on HSA is less common than for its octenyl (OSA) or dodecenyl (DDSA) counterparts, its properties suggest analogous applications relevant to drug development professionals.
-
Epoxy Resin Curing Agents : Anhydrides are excellent hardeners for epoxy resins, used in creating specialty coatings and adhesives. [1]The hexenyl chain of HSA can impart flexibility and hydrophobicity to the cured polymer matrix.
-
Drug Delivery and Formulation : Related molecules like OSA are used to modify starch, creating biocompatible carriers that can improve the solubility and dispersibility of poorly water-soluble active pharmaceutical ingredients (APIs). []HSA can similarly be used to functionalize biopolymers or nanoparticles to create novel drug delivery systems with tailored release kinetics.
-
Chemical Intermediates : The anhydride ring is reactive and can be easily opened by nucleophiles like alcohols or amines. [8]This allows HSA to serve as a building block for synthesizing more complex molecules, including prodrugs, surfactants, and specialty polymers for medical devices.
References
- This compound. CHEMICAL POINT.
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- This compound | 39587-79-6. ChemicalBook.
- N-hexenyl succinic anhydride, 10500-34-2. The Good Scents Company.
- Chemical Properties of Hexadec-2-enylsuccinic anhydride (CAS 32072-96-1). Cheméo.
- Succinic anhydride. Wikipedia.
- Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. Thermo Fisher Scientific.
- Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Broadview Technologies, Inc..
- CAS 7757-96-2 1-Octenylsuccinic anhydride. BOC Sciences.
- WO2004092152A1 - Process for making allyl succinic anhydride.
- SYNTHESIS OF (METHYL)CYCLOHEXENYL SUCCINIC ANHYDRIDE BY ENE SYNTHESIS. Processes of Petrochemistry and Oil Refining.
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An In-Depth Technical Guide to Hex-2-enylsuccinic Anhydride: Synthesis, Properties, and Applications for the Modern Researcher
This guide provides a comprehensive technical overview of Hex-2-enylsuccinic anhydride, a versatile chemical intermediate with significant applications in materials science and drug development. We will delve into its fundamental chemical identity, synthesis, physicochemical properties, and practical applications, offering field-proven insights to guide researchers and scientists in its effective utilization.
Core Chemical Identity: Nomenclature and Registration
This compound is a cyclic dicarboxylic anhydride. Its precise identification is crucial for regulatory compliance and accurate scientific communication.
This specific nomenclature and CAS number correspond to the (E)-isomer, where the substituents around the carbon-carbon double bond are on opposite sides. It is important to note that other isomers and related compounds exist, which may have different CAS numbers[4][5].
Synthesis of this compound: The Ene Reaction
The most common and efficient method for synthesizing this compound is through an ene reaction between maleic anhydride and hex-2-ene. This reaction is thermally promoted and proceeds without the need for a catalyst, although reaction conditions can be optimized to improve yield and purity.
Mechanistic Insight
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). In this case, hex-2-ene serves as the ene component, and maleic anhydride is the enophile. The reaction proceeds through a concerted, six-membered transition state, resulting in the formation of a new sigma bond, the migration of the double bond, and the abstraction of an allylic hydrogen.
Below is a diagram illustrating the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of alkenyl succinic anhydrides[6][7].
Materials:
-
Maleic Anhydride (99%)
-
Hex-2-ene (mixture of isomers)
-
Toluene (anhydrous)
-
Hydroquinone (optional, as a polymerization inhibitor)
-
High-pressure reaction vessel equipped with a stirrer and temperature control
Procedure:
-
Reactor Charging: In a clean, dry high-pressure reactor, charge maleic anhydride (1.0 molar equivalent). If using a solvent, add anhydrous toluene. For reactions prone to polymerization, a small amount of hydroquinone can be added.
-
Addition of Hex-2-ene: Add hex-2-ene (1.1 to 1.5 molar equivalents) to the reactor. The excess hex-2-ene helps to drive the reaction to completion.
-
Reaction Conditions: Seal the reactor and begin stirring. Heat the reaction mixture to a temperature between 180°C and 220°C. The reaction is typically run for 4 to 12 hours. The progress of the reaction can be monitored by the drop in pressure as the gaseous hex-2-ene is consumed.
-
Work-up: After the reaction is complete, cool the reactor to room temperature. If toluene was used as a solvent, it is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield the final this compound as a clear to pale yellow liquid.
Self-Validation: The purity of the final product should be assessed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and isomeric ratio.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application.
| Property | Value | Source |
| Molecular Formula | C10H14O3 | [4] |
| Molecular Weight | 182.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | General observation |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Reacts with water. Soluble in many organic solvents. | [8] |
Applications in Research and Drug Development
The unique chemical structure of this compound, featuring a reactive anhydride group and a hydrophobic hexenyl chain, makes it a valuable building block in several areas.
Polymer and Materials Science
The anhydride functionality is highly reactive towards nucleophiles such as alcohols and amines. This reactivity is exploited in the synthesis of polymers and resins. For instance, it can be used as a curing agent for epoxy resins, where the anhydride ring opens to form ester linkages, creating a cross-linked polymer network[9]. The hydrophobic hexenyl chain can impart desirable properties such as increased flexibility and reduced water absorption in the final polymer[9].
Drug Delivery and Pharmaceutical Formulations
A significant application of alkenyl succinic anhydrides, such as the related octenyl succinic anhydride (OSA), is in the modification of biopolymers like starch[]. This modification introduces hydrophobic side chains onto the hydrophilic polymer backbone, creating an amphiphilic material with emulsifying properties.
The diagram below illustrates the general concept of using an alkenyl succinic anhydride to modify a biopolymer for drug encapsulation.
Caption: Conceptual workflow for drug encapsulation using a modified biopolymer.
This approach is particularly valuable for the formulation of poorly water-soluble drugs. The modified biopolymer can act as a carrier, encapsulating the drug in a stable emulsion or nanoparticle formulation, thereby improving its solubility, bioavailability, and controlled release profile[]. While direct applications of this compound in this area are less documented than for OSA, its similar structure suggests potential for similar utility.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation[8][11].
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[11][12]. Avoid breathing vapors or dust[11].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[8][11]. It is sensitive to moisture and should be protected from water[8].
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound[8][11][12][13][14].
Conclusion
This compound is a valuable and versatile chemical intermediate with established and potential applications across multiple scientific disciplines. Its synthesis via the ene reaction is a robust and scalable process. A thorough understanding of its properties and reactivity is key to leveraging its potential in the development of advanced materials and novel drug delivery systems. This guide provides a foundational understanding for researchers and scientists to confidently and safely incorporate this compound into their work.
References
-
Chemical Point. This compound. [Link]
- Google Patents.
-
Polynt. Succinic anhydride. (2015-07-14). [Link]
-
The Good Scents Company. N-hexenyl succinic anhydride, 10500-34-2. [Link]
-
Mammadyarov, M. A., Aliyeva, F. K., & Mammadzade, T. M. (2024). SYNTHESIS OF (METHYL)CYCLOHEXENYL SUCCINIC ANHYDRIDE BY ENE SYNTHESIS. Processes of Petrochemistry and Oil Refining, 25(3), 309-315. [Link]
-
Broadview Technologies, Inc. Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. [Link]
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- 7. SYNTHESIS OF (METHYL)CYCLOHEXENYL SUCCINIC ANHYDRIDE BY ENE SYNTHESIS | Processes of Petrochemistry and Oil Refining [ppor.az]
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Reaction mechanism of succinic anhydrides with nucleophiles.
An In-Depth Technical Guide to the Reaction Mechanism of Succinic Anhydrides with Nucleophiles
Abstract
Succinic anhydride is a cornerstone electrophile in organic synthesis, prized for its reactivity and utility in constructing more complex molecular architectures. As a cyclic anhydride, its reaction profile is dominated by nucleophilic acyl substitution, leading to a ring-opening that yields versatile monosubstituted succinic acid derivatives. This guide provides a detailed exploration of the reaction mechanisms between succinic anhydride and key nucleophiles—amines, alcohols, and thiols. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the core transformations to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Fundamental Principle: Nucleophilic Acyl Substitution and Ring-Opening
Succinic anhydride's reactivity stems from the electrophilic nature of its two carbonyl carbons.[1][2] The anhydride linkage creates a strained five-membered ring and possesses a good leaving group—a carboxylate—inherently built into its structure.[3] The canonical reaction with a nucleophile (Nu-H) follows a well-established nucleophilic acyl substitution pathway.[4]
The general mechanism proceeds in three key stages:
-
Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons. This is typically the rate-determining step.
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.[1][2]
-
Ring-Opening: The carbonyl group reforms, leading to the cleavage of the endocyclic C-O bond. This opens the ring and expels a carboxylate, which is subsequently protonated to yield the final succinic acid derivative.
Caption: General workflow for nucleophilic ring-opening of succinic anhydride.
Reaction with Primary and Secondary Amines: Rapid Amidation
The reaction of succinic anhydride with primary or secondary amines is a robust and often spontaneous transformation that yields N-substituted succinamic acids (monoamides).[1][2] Amines are excellent nucleophiles for this reaction due to their high basicity and the pronounced electrophilicity of the anhydride.
Mechanism of Amidation
The lone pair of the amine nitrogen atom initiates a nucleophilic attack on a carbonyl carbon of the succinic anhydride.[2] This forms a zwitterionic tetrahedral intermediate. The intermediate then collapses, breaking the acyl-oxygen bond to open the ring. A subsequent proton transfer from the newly formed ammonium group to the carboxylate anion results in the stable succinamic acid product. This reaction is typically fast and can be exothermic.[5]
Under harsh conditions, such as high heat, the resulting succinamic acid can undergo a second, intramolecular dehydration reaction to form a cyclic succinimide.[1][6]
Caption: Reaction pathway for the formation of succinamic acid and succinimide.
Experimental Protocol: Synthesis of N-Phenylsuccinamic Acid
This protocol is adapted from established procedures for the synthesis of succinanilic acid.[7]
Materials:
-
Succinic anhydride (10.0 g, 0.1 mol)
-
Aniline (9.3 g, 0.1 mol)
-
Benzene (or Toluene) (80 mL)
Procedure:
-
Dissolve 10.0 g of succinic anhydride in 30 mL of warm benzene in a 250 mL flask.
-
In a separate beaker, dissolve 9.3 g of aniline in 50 mL of benzene.
-
Add the aniline solution to the warm succinic anhydride solution. The reaction is rapid, and a white solid will precipitate almost immediately.[7]
-
Stir the mixture for 15-20 minutes while it cools to room temperature.
-
Cool the mixture further in an ice bath to ensure complete precipitation.
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of cold benzene to remove any unreacted starting materials.
-
Dry the product in a vacuum oven or desiccator. The expected product is N-phenylsuccinamic acid (succinanilic acid).
Reaction with Alcohols: Catalytic Esterification
The reaction between succinic anhydride and an alcohol produces a monoester of succinic acid.[8] Compared to amidation, this reaction is significantly slower and often requires catalysis to proceed at a practical rate. The lower nucleophilicity of the alcohol's oxygen atom necessitates activation of either the alcohol or the anhydride.
Mechanism and Catalysis
The uncatalyzed reaction is slow. The mechanism is greatly enhanced by a basic catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), or an acid catalyst like p-toluenesulfonic acid (p-TsA).[9][10][11]
-
Base Catalysis (e.g., Pyridine): Pyridine serves a dual role. It can act as a nucleophilic catalyst by attacking the anhydride to form a highly reactive N-acylpyridinium intermediate. More commonly, it functions as a Brønsted base, deprotonating the alcohol to form a more nucleophilic alkoxide ion, which then attacks the anhydride.[9][12] The pyridinium ion formed also serves to protonate the final carboxylate.[9]
Caption: Base-catalyzed mechanism for the esterification of succinic anhydride.
Experimental Protocol: General Synthesis of a Succinic Acid Monoester
This protocol outlines a general, uncatalyzed method suitable for reactive alcohols, often performed with excess alcohol or at elevated temperatures.[13] For less reactive or sterically hindered alcohols, the addition of a catalyst like DMAP is recommended.[14][15]
Materials:
-
Succinic anhydride (1 eq.)
-
Alcohol (e.g., 1-octanol, 1-dodecanol) (1.1 - 3 eq.)[16]
-
Toluene (optional, as solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine succinic anhydride (1 eq.) and the desired alcohol (1.1 eq.). For a solid alcohol, a solvent like toluene may be added to facilitate mixing.
-
Heat the mixture under reflux. The reaction progress can be monitored by TLC or by the disappearance of the solid succinic anhydride. The reaction time can vary from a few hours to overnight depending on the alcohol's reactivity.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure succinic acid alkyl half-ester.
Reaction with Thiols: Reversible Thioesterification
Thiols react with succinic anhydride to form the corresponding thioester/acid product. This reaction is of significant interest in materials science, particularly in the field of dynamic covalent chemistry, because the resulting thioester bond can be reversible under certain conditions.[17][18]
Mechanism of Thioesterification
Similar to alcohols, thiols are weaker nucleophiles than amines, and the reaction often benefits from catalysis. A base is typically used to deprotonate the thiol, generating a highly nucleophilic thiolate anion (RS⁻).[18] This thiolate then attacks the anhydride, leading to the ring-opened thioester product. The reversibility of this reaction allows for the creation of Covalent Adaptable Networks (CANs), materials that can be reprocessed and recycled.[17]
Caption: Base-catalyzed reversible thioesterification of succinic anhydride.
Experimental Protocol: General Synthesis of a Succinated Thiol Compound
This protocol is a generalized procedure based on methods used for the succination of thiol-containing compounds.[19][20]
Materials:
-
Thiol-containing compound (e.g., cysteine derivative, alkyl thiol) (1 eq.)
-
Succinic anhydride (1.1 - 1.5 eq.)
-
A suitable buffer (e.g., phosphate buffer, pH 7.0) or an organic solvent (e.g., THF, DMF)
-
Base catalyst (e.g., triethylamine), if needed.
Procedure:
-
Dissolve the thiol compound in the chosen solvent or buffer in a reaction vessel.
-
Add the succinic anhydride to the solution with stirring. If the reaction is slow at room temperature, a base catalyst can be added, or the temperature can be gently increased.
-
Stir the reaction at room temperature (or elevated temperature) for a period ranging from 30 minutes to several hours. Monitor the reaction by an appropriate method (e.g., HPLC, LC-MS, TLC).
-
Upon completion, the reaction mixture may be worked up by acidifying to precipitate the product or by standard extraction procedures.
-
The final product can be purified by recrystallization or chromatography.
Comparative Analysis and Influencing Factors
The choice of experimental conditions is dictated by the nucleophile's intrinsic reactivity and other steric or electronic factors.
| Factor | Amines (Amidation) | Alcohols (Esterification) | Thiols (Thioesterification) |
| Relative Rate | Very Fast | Slow to Moderate | Moderate |
| Typical Conditions | Room temp, no catalyst needed. Often exothermic.[5] | Heat and/or catalyst (acid or base) usually required.[10][14] | Catalyst (base) often used to improve rate.[18] |
| Primary Product | N-Substituted Succinamic Acid[2] | Succinic Acid Monoester[8] | S-Alkyl Thiosuccinate[17] |
| Key Considerations | Reaction is very efficient. A secondary cyclization to imide is possible with heat.[1] | Steric hindrance can significantly slow the reaction.[10] | Reaction can be reversible, useful for dynamic polymers.[17] |
Conclusion
The ring-opening of succinic anhydride is a powerful and versatile reaction in the synthetic chemist's toolkit. By understanding the fundamental mechanisms of nucleophilic acyl substitution, researchers can effectively leverage this chemistry to create a diverse array of functionalized molecules. The distinct reactivity profiles with amines, alcohols, and thiols allow for tailored synthetic strategies, whether the goal is the rapid formation of stable amides for pharmaceutical applications or the creation of dynamic thioester linkages for advanced materials. This guide provides the foundational knowledge and practical protocols to confidently apply these transformations in a laboratory setting.
References
-
Product of primary amine and acid anhydride - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. [Link]
-
What is the product when succinic anhydride and cyclopentanol react?. Homework.Study.com. [Link]
-
Synthesis of monoethyl ester of succinic acid and characterization. (2018). ResearchGate. [Link]
-
Succinic anhydride. Wikipedia. [Link]
-
What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?. (2014). ResearchGate. [Link]
-
Succinic anhydride esterification won't go forward. (2021). Chemistry Stack Exchange. [Link]
-
Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. (2021). National Institutes of Health. [Link]
-
Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst. (2012). Semantic Scholar. [Link]
-
Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). PrepChem.com. [Link]
-
Thiol-Anhydride Dynamic Reversible Networks. (2020). PubMed. [Link]
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Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. (2023). MDPI. [Link]
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Acid Anhydrides react with alcohols to form esters. (2023). Chemistry LibreTexts. [Link]
-
Esterification of succinic anhydride to di-(p-cresyl) succinate over M -montmorillonite clay catalysts. CORE. [Link]
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Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. (2023). PubMed. [Link]
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Chemistry of Acid Anhydrides. (2022). Chemistry LibreTexts. [Link]
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Polymer Chemistry. (2020). The Royal Society of Chemistry. [Link]
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Study of succinic anhydride amidation by 2-aminothiazol. (2021). ResearchGate. [Link]
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Acylations of Nucleophiles. (2024). YouTube. [Link]
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Amidation kinetics of succinic anhydride by amine-containing drugs. (2018). ResearchGate. [Link]
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Solubility Characteristics of Hex-2-enylsuccinic Anhydride: A Guide for Researchers and Formulation Scientists
An In-depth Technical Guide
Abstract
Hex-2-enylsuccinic anhydride (HSA), a substituted cyclic dicarboxylic anhydride, is a versatile chemical intermediate with significant applications in polymer chemistry, pharmaceuticals, and specialty coatings.[1] Its utility as a curing agent for epoxy resins, a building block in polyester synthesis, and a modifier for polysaccharides hinges on its interaction with various solvent systems.[1][] A comprehensive understanding of its solubility is therefore paramount for optimizing reaction conditions, developing stable formulations, and ensuring product performance. This guide provides a detailed examination of the physicochemical principles governing the solubility of HSA, outlines robust methodologies for its empirical determination, and discusses the practical implications for research and development professionals.
Physicochemical Profile of this compound
This compound is structurally characterized by a polar, five-membered anhydride ring and a nonpolar six-carbon alkenyl tail. This amphiphilic nature is the primary determinant of its solubility behavior. While specific experimental data for HSA is sparse in publicly available literature, its properties can be inferred from its structure and comparison with related alkenyl succinic anhydrides (ASAs) and the parent compound, succinic anhydride.
| Property | Value / Description | Source / Rationale |
| Chemical Formula | C₁₀H₁₄O₃ | [3] |
| Molecular Weight | 182.22 g/mol | Calculated |
| CAS Number | 39587-79-6 | [3] |
| Appearance | Typically a clear, pale yellow to pink liquid | [4] |
| Boiling Point | Est. 300-301 °C @ 760 mmHg | Based on close analogue N-hexenyl succinic anhydride[5] |
| logP (o/w) | Est. 1.519 | Estimated partition coefficient for N-hexenyl succinic anhydride[5] |
| Reactivity | The anhydride ring is susceptible to hydrolysis in the presence of water and reacts with alcohols, amines, and other nucleophiles.[6][7] | General reactivity of cyclic anhydrides |
Theoretical Principles of HSA Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.
-
Molecular Structure: HSA's structure is dichotomous. The succinic anhydride head is polar, capable of dipole-dipole interactions. The hexenyl tail is nonpolar and engages in weaker van der Waals forces. This makes HSA an amphiphilic molecule.
-
Solvent Interaction:
-
Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar hexenyl tail will interact favorably with nonpolar solvents, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar anhydride ring. Good solubility is expected, as seen with the parent succinic anhydride.[7][8]
-
Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents present a more complex interaction. While the polar head can interact via dipole-dipole forces, the anhydride ring is highly reactive towards the protic nature (hydroxyl groups) of these solvents. This leads not to simple dissolution, but to a chemical reaction (solvolysis), opening the ring to form the corresponding dicarboxylic acid or ester-acid. Therefore, HSA is generally considered to be unstable and reactive in, rather than truly soluble in, protic solvents. Safety data for analogous compounds indicates it decomposes in contact with water.[6]
-
The logical relationship between HSA's structure and its expected solubility is illustrated below.
Caption: Predicted interaction of HSA with different solvent classes.
Experimental Determination of Solubility
To move from theoretical prediction to empirical data, a structured experimental approach is essential. This section details protocols for both qualitative classification and precise quantitative measurement of HSA's solubility.
Part 3.1: Qualitative Solubility Classification
This initial screening protocol rapidly categorizes the solubility of HSA in key solvents, providing a foundational understanding of its behavior. The methodology is adapted from standard organic chemistry laboratory procedures.[9]
Objective: To classify HSA as soluble, partially soluble, or insoluble in a range of representative solvents.
Materials:
-
This compound (HSA)
-
Small test tubes (13x100 mm)
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Solvents: Deionized Water, 5% NaOH(aq), 5% HCl(aq), Toluene, Acetone, Ethanol.
Protocol Steps:
-
Sample Preparation: Add 25 mg of HSA to a clean, dry test tube.
-
Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in three 0.25 mL portions.
-
Mixing: After each addition, cap the test tube and vortex vigorously for 30 seconds.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: A clear, homogenous solution with no visible solid particles.
-
Partially Soluble: The mixture remains cloudy, or some solid is present but appears diminished.
-
Insoluble: The vast majority of the HSA remains as a distinct solid phase.
-
-
Reaction Observation: For protic solvents (Water, NaOH, HCl, Ethanol), note any signs of a reaction, such as gas evolution, heat generation, or a change in appearance over time (e.g., an immiscible oil slowly disappearing as it hydrolyzes).
-
Record Results: Tabulate observations for each solvent.
Part 3.2: Quantitative Solubility Measurement (Isothermal Shake-Flask Method)
The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[10] This protocol ensures that the solution reaches saturation, providing reliable and reproducible data.[11]
Objective: To determine the precise solubility of HSA (e.g., in mg/mL or mol/L) in a given aprotic solvent at a controlled temperature.
Workflow Diagram:
Caption: Workflow for the isothermal shake-flask solubility determination method.
Detailed Protocol:
-
Preparation:
-
To a series of glass vials, add a measured volume (e.g., 5.0 mL) of the chosen solvent (e.g., Acetone).
-
Add an excess amount of HSA to each vial to ensure that a solid phase remains after equilibrium is reached. The presence of excess solid is crucial for confirming saturation.[12]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. A preliminary kinetic study can be run to determine the minimum time required to reach a stable concentration.
-
-
Phase Separation:
-
Turn off the agitation but leave the vials in the temperature-controlled bath for several hours (e.g., 4-24 hours) to allow the excess solid to settle completely. This step is critical to avoid sampling suspended particles.[11]
-
-
Sampling:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter). Pre-warming or pre-cooling the syringe to the bath temperature can prevent precipitation during sampling.
-
-
Analysis:
-
Accurately dilute the sampled solution with a suitable solvent.
-
Quantify the concentration of HSA using a validated analytical method. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are often suitable. Titration of the diacid formed after controlled hydrolysis can also be an effective method.
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Summary of Expected Solubility and Practical Implications
Based on the principles discussed, the following table summarizes the expected solubility behavior of HSA.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Practical Implications |
| Nonpolar | Toluene, Hexane, Chloroform | High | The nonpolar hexenyl chain drives dissolution. Ideal for use in organic synthesis and non-aqueous coating formulations. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF, Acetonitrile | Good to High | The polar anhydride ring interacts well with these solvents. Excellent choices for reaction media, especially for epoxy curing, where they can solvate both the resin and the anhydride hardener.[7] |
| Polar Protic | Water, Methanol, Ethanol | Reactive / Unstable | Solvolysis (hydrolysis or alcoholysis) occurs, opening the anhydride ring. HSA should not be used in systems containing active hydrogen compounds unless the reaction is intended. This reactivity is harnessed in applications like modifying starches or proteins.[] |
| Aqueous Basic | 5% NaOH | Reactive (Soluble) | The anhydride hydrolyzes rapidly to the dicarboxylate salt, which is highly soluble in water. Useful for cleaning and quenching reactions. |
| Aqueous Acidic | 5% HCl | Reactive (Low Solubility) | Hydrolysis will occur, but the resulting dicarboxylic acid may have limited water solubility, similar to the anhydride itself. |
Conclusion
This compound exhibits a nuanced solubility profile dictated by its amphiphilic structure. It is highly soluble in nonpolar and polar aprotic solvents, making these systems ideal for its application as a chemical intermediate and polymer curing agent. Conversely, its reactivity with water and other protic solvents precludes its use where stability is required but is foundational to its role as a chemical modifier for hydroxyl- and amine-containing substrates. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically validate these characteristics and generate the precise data needed for formulation, process development, and quality control.
References
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- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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Discovery and historical context of alkenyl succinic anhydrides.
An In-Depth Technical Guide to Alkenyl Succinic Anhydrides: From Discovery to Modern Application
Abstract
Alkenyl Succinic Anhydrides (ASAs) represent a critical class of industrial chemicals, most notably utilized as sizing agents in the papermaking industry to impart hydrophobicity. Since their introduction, the understanding of their synthesis, reactivity, and mechanism of action has evolved significantly. This guide provides a comprehensive overview of ASAs, beginning with their historical discovery and tracing their development to modern-day applications. It delves into the intricacies of their chemical synthesis via the ene reaction, the ongoing scientific debate surrounding their interaction with cellulosic substrates, and the practical methodologies for their application and analysis. Designed for researchers and industry professionals, this document synthesizes foundational knowledge with contemporary insights into the chemistry and utility of these versatile molecules.
Historical Context and Discovery
The genesis of Alkenyl Succinic Anhydrides can be traced back to a 1936 patent that first described the reaction of maleic anhydride with aliphatic alkenes derived from the "cracked distillate" of petroleum.[1] However, this initial disclosure cataloged a variety of "many useful applications" without mentioning their potential as a paper sizing agent.[1]
The pivotal moment for ASAs arrived in 1963, when O.B. Wurzburg and E.D. Mazzarella of National Starch and Chemical Company introduced them as a highly effective sizing agent for papermaking.[2][3][4] This innovation was part of a broader industry shift from traditional acidic papermaking, which utilized rosin and alum, to neutral or alkaline processes. The advent of alkaline sizing agents like ASA and, previously, alkyl ketene dimers (AKDs) in the 1950s, was crucial as it allowed for the use of calcium carbonate as a filler, which is incompatible with acidic conditions.[5][6][7] While AKDs are predominant in Europe, ASAs became the preferred sizing agents in the United States.[1]
The Chemistry of Alkenyl Succinic Anhydrides
Synthesis: The Ene Reaction
ASAs are synthesized through a thermal 'ene' reaction, an indirect substitution reaction between maleic anhydride (the enophile) and an alkene with an allylic hydrogen (the ene).[8][9][10] This process involves the formation of a new bond between the two reactants, a shift of the alkene's double bond, and the transfer of an allylic hydrogen to the maleic anhydride.[9]
The reaction typically requires high temperatures, often exceeding 200°C, and is conducted under an inert atmosphere, such as nitrogen, for several hours.[1][8] The alkenes used are generally long-chain (C14 to C22) iso-alkenes to ensure the final ASA product is a liquid at room temperature, which is essential for emulsification and application.[1]
Caption: The hydrolysis of ASA to form alkenyl succinic acid.
This hydrolysis reaction is detrimental to the sizing process for two main reasons:
-
Reduced Reactivity: The resulting dicarboxylic acid (HASA) does not readily react with the hydroxyl groups of cellulose, rendering it ineffective for covalent sizing. [11]2. Deposits: In the presence of metal cations (like Ca²⁺ from fillers), HASA can form insoluble salts. [12][11]These salts can agglomerate and lead to deposits on paper machine components, causing operational issues. [11]
Mechanism of Action in Paper Sizing: An Ongoing Debate
The precise mechanism by which ASA imparts hydrophobicity to paper has been a subject of scientific debate for decades. [2][3][13]
The Esterification Hypothesis
The traditionally accepted mechanism proposes that the highly reactive anhydride ring of the ASA molecule reacts with the hydroxyl groups on the surface of cellulose fibers to form a covalent ester bond. [1][5][7]This reaction anchors the ASA molecule to the fiber, orienting its long, hydrophobic alkenyl chain away from the fiber surface. This new surface layer of hydrophobic "tails" repels water, preventing its penetration into the paper sheet.
Evidence Against Covalent Bonding
Despite the plausibility of the esterification hypothesis, numerous studies conducted under conditions mimicking commercial papermaking have found little to no evidence of significant ester bond formation. [3][4]Advanced surface-sensitive analytical methods, such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), have indicated that the chemical form of ASA in sized paper is different from that of a synthesized ASA-cellulose compound, arguing against the ester bonding theory. [2]Research reviews conclude that the main ASA-related material found in finished paper is often hydrolyzed ASA or its salts, and that covalent bonding is not a prerequisite for effective sizing. [3][4][13] It is now believed that sizing may result from a complex interplay of factors where hydrolyzed ASA, retained on the fibers by cationic polymers used in the emulsion, forms a hydrophobic layer upon drying without necessarily forming covalent bonds.
Industrial Application in Papermaking
The successful application of ASA in a paper mill is a carefully controlled process that hinges on managing its high reactivity.
The ASA Sizing Workflow
Caption: Workflow for the application of ASA in papermaking.
-
Emulsification: Due to its insolubility in water, ASA must be emulsified before being added to the pulp slurry. [3]This is typically done on-site, immediately before use, due to the rapid hydrolysis of ASA in water. [6][14]Cationic starch or cationic polyacrylamides (C-PAM) are commonly used as emulsifiers and protective colloids. [1]High-shear mixing creates a stable oil-in-water emulsion with an optimal particle size of around 1 µm. [1][3]2. Addition: The emulsion is added to the pulp slurry at the "wet end" of the paper machine.
-
Retention: The cationic charge of the starch or polymer shell surrounding the ASA droplets promotes their ionic attraction and retention onto the anionically charged cellulose fibers and fillers. [6]4. Distribution and Sizing Development: As the paper sheet is formed, pressed, and dried, the ASA droplets are spread over the fiber surfaces. The heat from the dryer section helps to develop the final sizing by promoting the orientation of the ASA molecules. [6]
Key Process Parameters
-
pH: While ASA is considered an alkaline sizing agent, optimal performance is often seen in a pH range of 7.5 to 8.5. [5][7]However, it can also be effective in acidic conditions. [3][5]* Emulsion Stability: The stability and particle size of the emulsion are critical for good distribution and efficiency. An unstable emulsion will lead to large ASA spots and poor sizing. [3][4]* Hydrolysis Management: Minimizing the time between emulsification and addition to the pulp is crucial to prevent excessive hydrolysis. [6][14] Table 1: Comparison of Common Paper Sizing Agents
| Feature | Alkenyl Succinic Anhydride (ASA) | Alkyl Ketene Dimer (AKD) | Rosin |
| Papermaking pH | Alkaline / Neutral (can be used in acidic) | Alkaline / Neutral | Acidic |
| Reactivity | Very High | Moderate | Low (requires alum) |
| Sizing Development | On-machine (fast) | Requires curing (slower) | On-machine |
| Physical Form | Liquid | Waxy Solid (used as dispersion) | Solid (used as soap or dispersion) |
| Hydrolysis Rate | Very Fast | Slow | Stable |
Analytical Methodologies
Characterizing ASA and its derivatives is essential for quality control, process optimization, and mechanistic studies.
Spectroscopic and Chromatographic Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for monitoring ASA chemistry. The anhydride group shows two characteristic carbonyl (C=O) stretching bands around 1780 cm⁻¹ and 1860 cm⁻¹. Upon hydrolysis, these peaks disappear and are replaced by a single, broader carboxylic acid carbonyl peak around 1710 cm⁻¹. This allows for the quantitative determination of the degree of hydrolysis. [11]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the detailed chemical characterization of ASA products and for quantifying ASA in paper samples. [10]Since ASAs are not sufficiently volatile for direct GC analysis, they must first be derivatized, for example, through methylation, which converts the anhydride and hydrolyzed acid forms into more volatile methyl esters. [15]
Protocol: Determining ASA Hydrolysis by FTIR
This protocol provides a method for quantifying the percentage of hydrolyzed ASA (HASA) in a sample.
Principle: This method relies on the distinct infrared absorption bands of the anhydride and carboxylic acid carbonyl groups. By creating a calibration curve with known mixtures of pure ASA and pure HASA, the hydrolysis percentage of an unknown sample can be determined.
Methodology:
-
Prepare Standards:
-
Synthesize pure HASA by adding a stoichiometric excess of water to a commercial ASA sample and heating gently until the anhydride peaks (1860 cm⁻¹ and 1780 cm⁻¹) are absent in the IR spectrum. [11] * Prepare a series of standards by mixing known weights of pure ASA and pure HASA in a non-polar solvent (e.g., hexane) to create concentrations ranging from 0% to 100% HASA.
-
-
Acquire Spectra:
-
For each standard, acquire an FTIR spectrum.
-
Identify the absorption peak for the acid carbonyl (~1710 cm⁻¹) and one of the anhydride carbonyls (~1780 cm⁻¹).
-
-
Create Calibration Curve:
-
For each standard, calculate the ratio of the absorbance of the acid peak to the absorbance of the anhydride peak.
-
Plot this absorbance ratio against the known percentage of HASA. This will generate a linear calibration curve according to the Beer-Lambert law. [11]4. Analyze Unknown Sample:
-
Dissolve a known weight of the ASA sample to be tested in the same solvent.
-
Acquire its FTIR spectrum under the same conditions as the standards.
-
Calculate the absorbance ratio of the acid to anhydride peaks.
-
Use the calibration curve to determine the corresponding percentage of hydrolysis.
-
Broader Applications and Future Outlook
While its primary use is in papermaking, ASA's reactive nature makes it a valuable intermediate in other chemical industries. [16]Applications include:
-
Hardeners for epoxy resins [1][17][18]* Corrosion inhibitors in lubricating oils [1][10]* Additives for motor oil and fuels [1][17]* Intermediates for surfactants and plasticizers [1][18]* Starch modification for the food industry (e.g., Octenyl Succinic Anhydride or OSA) [17] A significant trend in the chemical industry is the shift towards sustainability. This has spurred research and development into bio-based ASAs , which are derived from renewable feedstocks like vegetable oils instead of petrochemicals. [8][19]This move aims to reduce the carbon footprint of ASA production and meet growing consumer and regulatory demand for environmentally friendly products. [19][20]
Conclusion
From an obscure reaction in a 1930s patent to a cornerstone of the modern paper industry, Alkenyl Succinic Anhydrides have a rich history defined by chemical innovation. Their high reactivity is both their greatest asset, enabling efficient sizing, and their greatest challenge, demanding careful management of hydrolysis. While the fundamental mechanism of their interaction with cellulose continues to inspire scientific inquiry, their practical utility is undisputed. As industries increasingly focus on sustainability, the future of ASAs will likely be shaped by the development of greener, bio-based alternatives, continuing their evolution as indispensable industrial chemicals.
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Alkenyl Succinic Anhydride. Encyclopedia.pub. [Link]
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Alkenyl Succinic Anhydrides(ASA) CAS NO.32072-96-1/28777-98-2. Huajinda Quality Solutions. [Link]
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Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. CORE. [Link]
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Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. MDPI. [Link]
-
Alkenyl succinic anhydrides. TRIGON Chemie. [Link]
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-
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Determining Alkenyl Succinic Anhydride (ASA) hydrolysis percentage via infrared spectroacopy. ResearchGate. [Link]
-
Technical Article - Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. Newspulpaper. [Link]
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DETERMINATION OF ALKENYL SUCCINIC ANHYDRIDE (ASA) IN PULP AND PAPER SAMPLES. Korea Science. [Link]
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Alkenylsuccinic anhydride – Knowledge and References. Taylor & Francis. [Link]
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Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. The Royal Society of Chemistry. [Link]
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Alkenyl succinic anhydride (ASA). ResearchGate. [Link]
-
Alkenyl Succinic Anhydride Market Trends & Share 2034. [Link]
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Alkenylsuccinic anhydrides – Knowledge and References. Taylor & Francis. [Link]
-
Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID. Theseus. [Link]
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Understanding alkenyl succinic anhydride (ASA) size reversion due to autooxidation. [Link]
-
Global Alkenyl Succinic Anhydride Market Challenges and Forecast. Ken Research. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis and Utility of Functional Polymers from Hex-2-enylsuccinic Anhydride
Abstract
Hex-2-enylsuccinic anhydride (HSA) represents a highly versatile, yet underutilized, monomer for the synthesis of advanced functional polymers. Its unique bifunctional structure, featuring a polymerizable carbon-carbon double bond within the hexenyl moiety and a reactive anhydride ring, offers two distinct pathways for polymerization and modification. This dual reactivity enables the creation of polymers with tailored architectures and functionalities, making HSA a monomer of significant interest for researchers, particularly in the fields of biomaterials and drug development. These application notes provide a comprehensive guide to the potential polymerization strategies for HSA, detailing the underlying chemical principles and offering robust, albeit theoretical, protocols as a foundation for experimental work. We will explore both addition polymerization through the alkene and ring-opening copolymerization involving the anhydride, providing the necessary framework for scientists to harness the potential of this unique building block.
Introduction: The Strategic Advantage of a Bifunctional Monomer
In the pursuit of novel polymers for specialized applications such as controlled drug delivery, the ability to precisely control the polymer's architecture and introduce specific functionalities is paramount. Polyanhydrides are a well-established class of biodegradable polymers known for their surface-eroding properties, which can facilitate zero-order drug release kinetics.[1] Typically, they are synthesized via condensation polymerization. This compound (HSA) offers an alternative and potentially more versatile route to creating functional polymers.
The key to HSA's potential lies in its two orthogonal reactive sites:
-
The Hexenyl Group: The C=C double bond is amenable to various addition polymerization techniques, most notably free-radical polymerization. This pathway produces a polymer with a stable polyalkane backbone and reactive succinic anhydride units as pendant groups.
-
The Succinic Anhydride Ring: The anhydride functionality is susceptible to nucleophilic attack, which can be exploited in ring-opening polymerization, often in conjunction with a comonomer like an epoxide, to form polyesters.[2]
This document serves as a practical guide for the synthesis of polymers from HSA, providing both the theoretical basis for reaction design and detailed experimental protocols to serve as a starting point for laboratory investigation.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 39587-79-6[][4][5] |
| Molecular Formula | C₁₀H₁₄O₃[4] |
| Molecular Weight | 182.22 g/mol |
| Appearance | Typically a liquid |
| Key Structural Features | Cyclic anhydride ring, Internal C=C double bond |
`dot graph "HSA_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold]; bgcolor="transparent";
// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C",pos="3,0!"]; C5 [label="C", pos="4,0!"]; C6 [label="C", pos="5,0!"];
C7 [label="C", pos="2,-1.5!"]; O1 [label="O", pos="1.5,-2.5!"]; C8 [label="C", pos="2.5,-2.5!"];
O2 [label="O", pos="3.5,-2.5!"]; O3 [label="O", pos="1,-3.5!"];
H1 [label="H", pos="2.3, -1.2!"];
// Bonds C1 -- C2 [len=1.5]; C2 -- C3 [style=double, len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5];
C3 -- C7 [len=1.5]; C7 -- O1 [len=1.5]; O1 -- C8 [len=1.5]; C8 -- O2 [len=1.5]; C7 -- H1 [len=1];
C8 -- O3 [style=double, len=1.5];
// Labels label_anhydride [label="Succinic Anhydride Ring", pos="2,-3.5!", fontsize=10]; label_hexenyl [label="Hexenyl Group", pos="2.5,0.5!", fontsize=10];
} ` Caption: Chemical structure of this compound (HSA).
Polymerization Strategy I: Free-Radical Polymerization of the Hexenyl Group
This strategy utilizes the carbon-carbon double bond of the hexenyl group to form a polymer with a stable carbon backbone, leaving the succinic anhydride ring intact as a pendant group. This approach is highly advantageous for creating functional polymers where the anhydride can be later used for grafting drugs, imaging agents, or targeting ligands.
Scientific Principle
Free-radical polymerization is a chain reaction initiated by a species with an unpaired electron (a free radical). The initiator (e.g., AIBN, BPO) thermally or photolytically decomposes to form radicals. These radicals attack the π-bond of the hexenyl group in HSA, creating a new radical on the monomer unit, which then propagates by adding to subsequent monomers. The resulting polymer, poly(this compound), possesses a chain of repeating units with highly reactive anhydride side chains.
Protocol: Free-Radical Polymerization of HSA
This protocol is a representative starting point. Optimization of monomer concentration, initiator loading, and reaction time is recommended for specific molecular weight targets.
Materials:
-
This compound (HSA)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene or dioxane
-
Anhydrous hexane or methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
Monomer Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 27.4 mmol) in anhydrous toluene (40 mL).
-
Initiator Addition: Add the free-radical initiator, AIBN (e.g., 90 mg, 0.55 mmol, for a 50:1 monomer-to-initiator ratio). Rationale: AIBN is a common thermal initiator with a predictable decomposition rate at 60-80°C, allowing for controlled initiation.
-
Deoxygenation: Seal the flask and purge the solution with dry nitrogen or argon for 30-60 minutes while stirring. Oxygen is a radical scavenger and must be removed to prevent inhibition of the polymerization.[6]
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C. Allow the reaction to proceed under a positive pressure of inert gas for 12-24 hours. The viscosity of the solution is expected to increase as the polymer forms.
-
Isolation: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a stirred non-solvent, such as cold hexane (400 mL), to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the solid polymer thoroughly with fresh hexane to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.
Post-Polymerization Modification
The resulting poly(HSA) is rich in reactive anhydride groups. These can be readily functionalized. For example, a drug containing a primary amine or hydroxyl group can be covalently attached via a ring-opening reaction to form a stable amide or ester linkage, respectively.[7] This creates a polymer-drug conjugate with potential for controlled release.
Polymerization Strategy II: Ring-Opening Alternating Copolymerization (ROAC)
This advanced strategy involves the anhydride ring in the polymerization itself, creating a biodegradable polyester backbone. This is typically achieved by copolymerizing the anhydride with a cyclic ether (epoxide). The hexenyl group remains as the pendant functionality, which can be used for subsequent cross-linking or functionalization.
Scientific Principle
Ring-opening alternating copolymerization of anhydrides and epoxides is a powerful method for synthesizing polyesters with a perfectly alternating structure. The reaction is typically catalyzed by a Lewis acid/base system.[2] The catalyst activates the epoxide, making it susceptible to nucleophilic attack by the carboxylate anion that is formed after the initial ring-opening of the anhydride. This process repeats, adding one unit of epoxide and one unit of anhydride in each step, leading to a polyester.
Protocol: ROAC of HSA with Propylene Oxide (PO)
This protocol is a hypothetical adaptation based on established methods for ROAC of other anhydrides and epoxides.[2] Catalyst selection and reaction conditions are critical and require careful optimization.
Materials:
-
This compound (HSA), dried over CaH₂
-
Propylene oxide (PO), distilled from CaH₂
-
Catalyst system (e.g., bis(triphenylphosphine)iminium chloride (PPNCl) and a urea co-catalyst)
-
Initiator (e.g., benzyl alcohol)
-
Anhydrous toluene
-
Glovebox or Schlenk line for moisture-free environment
Procedure:
-
Reactor Setup: Inside a glovebox, charge a flame-dried Schlenk flask with the catalyst system (e.g., PPNCl and urea co-catalyst at a 1:1 molar ratio).
-
Reagent Addition: Add anhydrous toluene, followed by the initiator, benzyl alcohol (e.g., for a 100:1 monomer-to-initiator ratio). Add the HSA monomer to the flask. Finally, add the propylene oxide comonomer (e.g., in a 1:1 molar ratio to HSA).
-
Reaction Initiation: Seal the flask, remove it from the glovebox, and place it in a thermostatically controlled oil bath (e.g., at 80°C). Stir vigorously. Rationale: ROAC reactions are sensitive to temperature and catalyst activity. The catalyst system is chosen to facilitate the alternating insertion of both monomers.[2]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via ¹H NMR to determine monomer conversion.
-
Termination and Isolation: Once the desired conversion is reached, cool the reaction and quench it by adding a small amount of acidic methanol. Precipitate the resulting polymer in a large volume of a non-solvent like cold methanol.
-
Purification and Drying: Filter the polymer, wash it with fresh methanol, and dry it under vacuum at 40-50°C to a constant weight.
Polymer Characterization
To confirm the successful synthesis and determine the properties of the resulting polymers, a suite of analytical techniques is essential.
| Technique | Poly(HSA) (from Strategy I) | Polyester (from Strategy II) |
| FTIR Spectroscopy | Anhydride C=O stretch: ~1780 & 1860 cm⁻¹.Alkane C-H stretch: ~2850-2950 cm⁻¹. | Ester C=O stretch: ~1735 cm⁻¹.C=C stretch (pendant): ~1650 cm⁻¹.C-O stretch: ~1100-1250 cm⁻¹. |
| ¹H NMR Spectroscopy | Disappearance of vinyl protons (~5.5 ppm).Appearance of broad polymer backbone signals (~1.0-2.5 ppm). | Appearance of new signals corresponding to the polyester backbone.Retention of vinyl proton signals from the pendant hexenyl group. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | To determine Mn, Mw, and PDI. |
Concluding Remarks for the Research Professional
This compound is a promising monomer that provides access to functional polymers through at least two distinct and powerful synthetic routes. The choice of strategy—free-radical addition or ring-opening copolymerization—should be dictated by the desired final polymer architecture and application.
-
For creating materials for subsequent bioconjugation or surface modification, the free-radical polymerization of the hexenyl group (Strategy I) is ideal, as it yields a polymer decorated with highly reactive anhydride pendants.
-
For creating biodegradable bulk materials with tunable properties, the ring-opening alternating copolymerization (Strategy II) offers a direct route to polyesters with a degradable backbone and pendant functionality for potential cross-linking.
The protocols provided herein are intended as robust starting points. As with any polymer synthesis, careful control over reagent purity and reaction conditions is critical to achieving reproducible results and desired material properties.
References
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Application of Hex-2-enylsuccinic anhydride as a corrosion inhibitor.
An Application Guide to Hex-2-enylsuccinic Anhydride as a Corrosion Inhibitor
Authored by: Gemini, Senior Application Scientist
Introduction: The Challenge of Metallic Corrosion and the Role of Inhibitors
Corrosion, the electrochemical degradation of metals, poses a significant threat to the integrity and longevity of critical infrastructure across numerous industries, from oil and gas pipelines to aerospace components. The annual cost of corrosion is estimated to be in the trillions of dollars globally, necessitating effective mitigation strategies. Among the most practical approaches is the use of corrosion inhibitors—chemical substances that, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion.[1][2]
Organic corrosion inhibitors are particularly effective, functioning by adsorbing onto the metal surface to form a protective barrier.[1][3] This barrier impedes the anodic and cathodic reactions that drive the corrosion process. Compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons in their molecular structure are often excellent inhibitors due to their ability to form strong coordinate bonds with the metal's d-orbitals.[1][4]
This application note provides a detailed guide on the use of this compound (HSA), an alkenyl succinic anhydride derivative, as a potent corrosion inhibitor. We will explore its mechanism of action, provide comprehensive protocols for its evaluation, and discuss the theoretical underpinnings of its protective capabilities. Alkenyl succinic acids and their anhydrides have been identified as excellent corrosion inhibitors, particularly in systems such as oxygenated fuels where the presence of water can create highly corrosive conditions.[5][6]
Part 1: Mechanism of Corrosion Inhibition by this compound
The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure and its ability to adsorb onto the metal surface. The inhibition mechanism of this compound involves the formation of a protective film that isolates the metal from the corrosive medium.[3]
1.1. Molecular Structure and Adsorption Centers:
This compound possesses several key features that contribute to its function as a corrosion inhibitor:
-
Carboxyl Groups: The anhydride ring can open in aqueous environments to form two carboxylic acid groups. The oxygen atoms in these groups have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms (e.g., iron), forming a strong chemisorption bond.
-
Olefinic Double Bond: The hexenyl chain contains a C=C double bond. The π-electrons of this bond can also interact with the metal surface, further strengthening the adsorption.
-
Hydrophobic Alkyl Chain: The hexenyl group provides a hydrophobic tail that extends into the corrosive solution. This hydrocarbon chain helps to repel water and other corrosive species from the metal surface, creating a physical barrier.[7]
1.2. Mode of Adsorption: Physisorption and Chemisorption
The adsorption of HSA onto a metal surface is typically a combination of physical and chemical processes:
-
Physisorption: This involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor molecule and the charged metal surface.
-
Chemisorption: This involves the formation of stronger coordinate bonds through electron sharing between the inhibitor's heteroatoms and the metal's vacant orbitals.[8]
The dominant mode of adsorption can be inferred from thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads), which can be determined experimentally.
1.3. Proposed Inhibition Mechanism
The inhibition process can be visualized as a multi-step process where the HSA molecules first displace water and other ions from the metal surface and then organize into a dense, protective monolayer.
Caption: General workflow for evaluating corrosion inhibitor performance.
Protocol 2.2.1: Potentiodynamic Polarization (PDP)
PDP measurements help determine the corrosion current density (icorr) and identify whether the inhibitor acts on the anodic, cathodic, or both reactions (mixed-type). [9]
-
Setup: Assemble the three-electrode cell with the prepared working electrode.
-
Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes). [8]3. Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s). [8]4. Data Analysis:
-
Plot the potential (E) versus the log of the current density (log i).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) to their intersection.
-
Calculate Inhibition Efficiency: IE% = [(icorr, blank - icorr, inh) / icorr, blank] × 100.
-
An inhibitor is considered mixed-type if the change in Ecorr is less than ±85 mV relative to the blank. [10] Protocol 2.2.2: Electrochemical Impedance Spectroscopy (EIS)
-
EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film formed by the inhibitor. [4][11]
-
Setup and Stabilization: Use the same setup as for PDP and allow the OCP to stabilize.
-
Impedance Scan: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Present the data as Nyquist plots (Zimaginary vs. Zreal) and Bode plots (log |Z| and phase angle vs. log f).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like Rct and double-layer capacitance (Cdl).
-
Calculate Inhibition Efficiency: IE% = [(Rct, inh - Rct, blank) / Rct, inh] × 100.
-
Part 3: Data Interpretation and Advanced Analysis
3.1. Adsorption Isotherm
To understand the interaction between the inhibitor and the metal surface, experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich). [4][12]The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is commonly used. [13][14][15] The Langmuir isotherm is expressed as: C / θ = 1 / Kads + C Where:
-
C = Inhibitor concentration
-
θ = Surface coverage (IE% / 100)
-
Kads = Adsorption equilibrium constant
A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm. [12]The Gibbs free energy of adsorption (ΔG°ads) can then be calculated to determine the spontaneity and nature of the adsorption (physisorption or chemisorption).
3.2. Effect of Concentration and Temperature
-
Concentration: Generally, inhibition efficiency increases with inhibitor concentration up to an optimal or critical concentration, after which it may plateau. [16][17][18]This is due to increased surface coverage.
-
Temperature: The effect of temperature can reveal the stability of the adsorbed inhibitor film. For many inhibitors, efficiency decreases at higher temperatures due to the desorption of inhibitor molecules. [7][18]Studying corrosion rates at different temperatures allows for the calculation of activation parameters like the activation energy (Ea), which can provide further insight into the inhibition mechanism. [17]
Inhibitor Concentration (ppm) Weight Loss IE% [19] PDP IE% [20] EIS IE% [8] 0 (Blank) 0 0 0 50 75.2 78.5 79.1 100 88.6 90.1 91.3 200 94.3 95.2 96.5 500 96.1 96.8 97.4 Table 1: Example data summarizing the inhibition efficiency (IE%) of this compound on mild steel in 1 M HCl at 298 K, as determined by different experimental methods.
3.3. Quantum Chemical Calculations (Theoretical Insights)
Computational chemistry provides a powerful tool for correlating the molecular structure of an inhibitor with its performance. [21]Density Functional Theory (DFT) calculations can determine several quantum chemical parameters: [22][23]* EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher EHOMO values suggest better inhibition potential. [24]* ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and generally better inhibition efficiency. [21][24]* Dipole Moment (μ): Indicates the polarity of the molecule, which can influence its adsorption on the metal surface.
These theoretical calculations can predict the most likely sites for interaction (nucleophilic and electrophilic attacks) and support the mechanisms inferred from experimental data. [22][24]
Conclusion
This compound demonstrates significant potential as an effective corrosion inhibitor for various metals, particularly in acidic environments. Its efficacy stems from the synergistic action of its functional groups, which promote strong adsorption and the formation of a durable, hydrophobic protective film. By employing the standardized gravimetric and electrochemical protocols detailed in this guide, researchers can systematically evaluate its performance, understand its mechanism of action, and optimize its application for specific industrial challenges. The integration of experimental data with theoretical calculations provides a robust framework for developing next-generation, high-performance corrosion inhibitors.
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Baek, S-Y., Kim, Y-W., et al. (2011). Synthesis and Anti-corrosion Properties of Succinic Acid Alkyl Half-amide Derivatives. Journal of the Korean Oil Chemists' Society. [Link]
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Wu, J. C., et al. Evaluation of the Anti-corrosion Effect of a Succinic Acid Derivative as a Corrosion Inhibitor. [Link]
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ResearchGate. Langmuir isotherm adsorption model of the steel surface of inhibitor in 1 M HCl. [Link]
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ResearchGate. Calculated quantum chemical parameters for studied inhibitor molecules. [Link]
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ResearchGate. Corrosion inhibition efficiency obtained from weight loss method for different MSGE concentrations mixed with 60 ppm KI. [Link]
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ResearchGate. Table 3 . The calculated quantum chemical parameters for the inhibitors. [Link]
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ResearchGate. Quantum chemical parameters for the studied inhibitors. [Link]
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ResearchGate. Corrosion inhibition Efficiency values calculated from the weight loss measurements. [Link]
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MDPI. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. [Link]
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ResearchGate. Langmuir adsorption isotherm plots for the adsorption of the META on the mild steel surface in 1.0 M HCl solution at 30 1 ± °C. [Link]
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IOPscience. Chemical Inhibition for Steel Corrosion in Succinic acid at Different Temperature. [Link]
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ResearchGate. Calculated quantum chemical parameters for the studied molecules. [Link]
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ResearchGate. Corrosion rate and inhibition efficiency results of weight loss measurements. [Link]
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ResearchGate. Anhydride Derivatives as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid Solutions. [Link]
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ResearchGate. Acid Corrosion Inhibition of Nickel by Some Organic/Macrocyclic Compounds. [Link]
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ResearchGate. Langmuir isotherm for the adsorption of P2 on the mild steel surface. [Link]
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ResearchGate. WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. [Link]
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National Institutes of Health (NIH). Electrochemical and computational evaluation of hydrazide derivative for mild steel corrosion inhibition and anticancer study. [Link]
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MDPI. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. [Link]
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MDPI. Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups. [Link]
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UTPedia. The Effect of Temperature and Concentration on Corrosion Inhibition of Mild Steel in Carbon Dioxide Saturated Solution. [Link]
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Royal Society of Chemistry. Corrosion inhibition in acidic environments: key interfacial insights with photoelectron spectroscopy. [Link]
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National Institutes of Health (NIH). Innovative Method for Longer Effective Corrosion Inhibition Time: Controlled Release Oil Palm Empty Fruit Bunch Hemicellulose Inhibitor Tablet. [Link]
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Taylor & Francis Online. Succinic anhydride – Knowledge and References. [Link]
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ResearchGate. Corrosion Inhibition Effect of 2‐([(1E)‐(2‐hydroxyphenyl)methylene]amino) Benzoic Acid on Nickel in Sulfuric Acid: Electrochemical, Charge‐Discharge and Computational Studies. [Link]
-
ResearchGate. Electrochemical Evaluation of CO2 Corrosion Inhibitors in High Turbulence Multiphase Fluid Flow. [Link]
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MDPI. Aromatic Metal Corrosion Inhibitors. [Link]
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ResearchGate. Novel Volatile Corrosion Inhibitors with High-Cost Efficiency for Top of the line Corrosion Mitigation. [Link]
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MDPI. Effect of Temperature on the Corrosion Inhibition of 4- ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on. [Link]
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Semantic Scholar. Review on Corrosion Inhibitors for Oil and Gas Corrosion Issues. [Link]
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ResearchGate. Electrochemical study of inhibitor-containing organic–inorganic hybrid coatings on AA2024. [Link]
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ResearchGate. Synthesis of Composite Corrosion Inhibitor Based on Maleic Anhydride, Monoethanolamine and Phosphate Acid. [Link]
-
MDPI. Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. [Link]
-
ResearchGate. Thermodynamic and Electrochemical investigation of (9-[(R)2[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl ]adenine fumarate) as Green Corrosion Inhibitor for Mild Steel in 1M HCl. [https://www.researchgate.net/publication/283216853_Thermodynamic_and_Electrochemical_investigation_of_9-R-2bisoxy]methoxy]phosphinyl]methoxy]propyl_]adenine_fumarate_as_Green_Corrosion_Inhibitor_for_Mild_Steel_in_1M_HCl]([Link])
-
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ResearchGate. Scheme for INH-1, INH-2 and INH-3 synthesis. [Link]
-
ResearchGate. Inhibition Effect of Hydantoin Compounds on the Corrosion of Iron in Nitric and Sulfuric Acid Solutions. [Link]
-
ResearchGate. Recent developments in Sustainable Corrosion Inhibitors: Design, Performance, and industrial scale applications. [Link]
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-
ResearchGate. Fig2: Langmuir's adsorption isotherm plot for the adsorption of inhibitor in 0.1 M H 2 SO 4 at different temperature. [Link]
-
Semantic Scholar. Synergistic Gas Hydrate and Corrosion Inhibition Using Maleic Anhydride: N‐Isopropylmethacrylamide Copolymer. [Link]
-
National Institutes of Health (NIH). Synergistic Gas Hydrate and Corrosion Inhibition Using Maleic Anhydride: N-Isopropylmethacrylamide Copolymer and Small Thiols. [Link]
-
ResearchGate. Adsorption and Corrosion Inhibition Effect of N-(l-Morpholinobenzyl)urea onMild Steel in Acidic Medium. [Link]
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Application Note: Hex-2-enylsuccinic Anhydride as a High-Performance Curing Agent for Epoxy Resins
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the use of Hex-2-enylsuccinic Anhydride (HSA) as a curing agent for epoxy resins. HSA, a type of alkenyl succinic anhydride (ASA), offers a unique profile of properties, including enhanced flexibility and excellent transparency in cured systems. This document details the underlying curing mechanisms, provides step-by-step protocols for formulation and curing, and outlines standard characterization techniques for the resulting thermosets. The information presented herein is designed to enable professionals in materials science and drug development to leverage the distinct advantages of HSA in their applications.
Introduction: The Role of Alkenyl Succinic Anhydrides in Epoxy Formulations
Epoxy resins are a critical class of thermosetting polymers renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties. The performance of a cured epoxy system is largely dictated by the choice of curing agent, or hardener. Anhydride curing agents, in particular, are favored for applications demanding high thermal stability, excellent electrical insulation, and low cure shrinkage.[1][2]
This compound (HSA) belongs to the family of alkenyl succinic anhydrides (ASAs), which are characterized by a cyclic anhydride structure with a pending alkenyl side chain. This aliphatic side chain imparts flexibility to the otherwise rigid crosslinked epoxy network. As a result, formulators can achieve a desirable balance of toughness and stiffness, mitigating the inherent brittleness of many high-performance epoxy systems.[3] Compared to more common amine-based curing agents, anhydrides like HSA offer the advantages of low volatility, reduced skin irritation, and a significantly longer pot life, which is beneficial for processing larger components or intricate molds.[2]
The length of the alkenyl side chain in ASAs has a predictable impact on the final properties of the cured resin. Generally, as the side chain length increases, properties such as the glass transition temperature (Tg), tensile strength, and impact strength tend to decrease, while flexibility is enhanced.[3] HSA, with its C6 side chain, offers a compelling balance of these characteristics, making it a versatile choice for a range of applications from advanced composites to electronic encapsulation.
The Curing Mechanism: From Liquid Resin to Crosslinked Thermoset
The curing of an epoxy resin with an anhydride hardener is a complex process that, for optimal performance, typically requires the presence of a catalyst and the application of heat. The reaction proceeds primarily through esterification.
The generally accepted mechanism, often initiated by a hydroxyl group and accelerated by a tertiary amine or imidazole catalyst, can be summarized in the following key steps:[1][4]
-
Initiation: The reaction is initiated by a source of active hydrogen, typically a hydroxyl group present on the epoxy resin backbone or from trace amounts of water. In the presence of a basic catalyst, such as Benzyldimethylamine (BDMA) or 2-Ethyl-4-methylimidazole (2-E4MI), the catalyst can also react with the epoxy group to form a zwitterion, which then reacts with the anhydride.[5][6] This initial step opens the anhydride ring, forming a carboxyl group.
-
Propagation: The newly formed carboxylic acid group then reacts with an epoxy (oxirane) ring. This reaction opens the epoxy ring and forms an ester linkage, while simultaneously generating a new hydroxyl group.
-
Crosslinking: This newly generated hydroxyl group can then react with another anhydride molecule, continuing the cycle. This repetitive reaction builds a dense, three-dimensional polyester network, which is characteristic of anhydride-cured epoxy systems.[4]
This cascading reaction leads to a high degree of crosslinking, which is responsible for the excellent thermal and chemical resistance of the final cured product.[4]
Caption: Curing mechanism of an epoxy resin with HSA, accelerated by a tertiary amine catalyst.
Materials and Experimental Protocol
This section provides a detailed protocol for the preparation and curing of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin with this compound.
Materials and Equipment
| Material/Equipment | Description/Specification | Recommended Supplier(s) |
| Epoxy Resin | Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~188 g/eq | Hexion, Olin, Huntsman |
| Curing Agent | This compound (HSA), Molecular Weight: 182.22 g/mol | Amerigo Scientific, TCI |
| Catalyst | Benzyldimethylamine (BDMA) or 2-Ethyl-4-methylimidazole (2-E4MI) | Sigma-Aldrich, TCI |
| Mixing | Planetary centrifugal mixer or mechanical stirrer with disposable cups and paddles | |
| Degassing | Vacuum chamber or desiccator with vacuum pump | |
| Curing | Programmable laboratory oven | |
| Molds | Silicone or PTFE molds appropriate for desired specimen geometry (e.g., for tensile or flexural testing) | |
| Safety | Safety glasses, nitrile gloves, lab coat, chemical fume hood |
Safety Precautions
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area or fume hood. Avoid breathing vapors or mist.
-
DGEBA Epoxy Resin: May cause skin irritation and allergic skin reactions. Avoid contact with skin and eyes.[6]
-
Catalysts (BDMA, 2-E4MI): These are typically corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment (PPE), and consult the specific Safety Data Sheet (SDS) before use.
Formulation Calculation
The stoichiometry of the epoxy-anhydride reaction is crucial for achieving optimal properties. The amount of anhydride required is typically expressed in parts per hundred parts of resin (phr). The calculation is based on the Epoxy Equivalent Weight (EEW) of the resin and the Anhydride Equivalent Weight (AEW) of the curing agent.
Anhydride Equivalent Weight (AEW): AEW = Molecular Weight of Anhydride / Number of Anhydride Groups per Molecule For HSA (C₁₀H₁₄O₃, MW = 182.22 g/mol ), AEW = 182.22 / 1 = 182.22 g/eq.
PHR Calculation: phr = (AEW / EEW) * Stoichiometric Ratio * 100
A stoichiometric ratio of 0.8 to 1.0 (anhydride to epoxy) is often used to optimize properties, as side reactions can also consume epoxy groups.[4] For this protocol, we will use a ratio of 0.9.
Example Calculation:
-
EEW of DGEBA = 188 g/eq
-
AEW of HSA = 182.22 g/eq
-
Ratio = 0.9
phr = (182.22 / 188) * 0.9 * 100 ≈ 87.2 phr
This means for every 100g of DGEBA resin, 87.2g of HSA will be required. The catalyst is typically added at a concentration of 0.5 - 2.0 phr.
Step-by-Step Curing Protocol
-
Preparation: Pre-heat the laboratory oven to the initial curing temperature (e.g., 100°C). Ensure all glassware and molds are clean and dry, as moisture can adversely affect the curing process.[1]
-
Weighing: In a disposable mixing cup, accurately weigh the DGEBA epoxy resin.
-
Pre-heating and Mixing: Gently warm the resin (e.g., to 40-50°C) to reduce its viscosity. Add the calculated amount of this compound to the resin. Mix thoroughly using a mechanical stirrer or planetary mixer for 3-5 minutes until the mixture is homogeneous.
-
Catalyst Addition: Add the catalyst (e.g., 1 phr of BDMA) to the resin-anhydride mixture. Continue mixing for another 2-3 minutes. Scrape the sides and bottom of the mixing cup to ensure uniform distribution.
-
Degassing: Place the mixture in a vacuum chamber at -0.8 to -0.9 bar for 5-15 minutes, or until bubbling subsides, to remove any entrapped air.
-
Casting: Carefully pour the degassed mixture into the pre-heated molds, avoiding the introduction of new air bubbles.
-
Curing: Transfer the molds to the pre-heated oven and apply the curing schedule. A typical multi-stage cure cycle for anhydride systems yields the best results:[4]
-
Initial Cure: 2 hours at 100°C.
-
Post-Cure: 4 hours at 150°C.
-
-
Cooling: After the post-cure is complete, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to minimize internal stresses.
-
Demolding: Once cooled, carefully remove the cured specimens from the molds. Allow the samples to condition at ambient temperature for at least 24 hours before characterization.
Characterization of the Cured System
Once cured, the epoxy thermoset should be characterized to determine its key performance properties. The following are standard techniques used for this purpose.
Expected Properties and Data
The properties of the cured system are highly dependent on the exact formulation and cure cycle. Based on data for similar alkenyl succinic anhydrides, the following table provides an expected range of properties for a DGEBA system cured with HSA.
Note: The following data is based on studies of 2-octenyl succinic anhydride, a close structural analog to HSA. These values should be considered as a reference point for formulation development.[3]
| Property | Test Method | Typical Value Range |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | DSC or DMA | 80 - 110 °C |
| Decomposition Temp. (Td5%) | TGA | > 300 °C |
| Mechanical Properties | ||
| Tensile Strength | ASTM D638 | 50 - 70 MPa |
| Tensile Modulus | ASTM D638 | 2.5 - 3.5 GPa |
| Elongation at Break | ASTM D638 | 3 - 6 % |
| Flexural Strength | ASTM D790 | 90 - 120 MPa |
| Physical Properties | ||
| Appearance | Visual | Transparent, Pale Yellow |
Recommended Characterization Protocols
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). A typical method involves heating the sample from room temperature to ~200°C at a rate of 10°C/min. The Tg is identified as the midpoint of the step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the cured material. A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) up to ~600°C, and the weight loss is recorded as a function of temperature.
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve is often used as another measure of Tg.
-
Mechanical Testing: Standard tensile, flexural, and impact tests should be performed on specimens prepared according to ASTM standards (e.g., ASTM D638 for tensile, D790 for flexural) using a universal testing machine.
Caption: Experimental workflow from formulation to characterization.
Conclusion
This compound serves as a highly effective curing agent for epoxy resins, offering a valuable combination of flexibility, long pot life, and high-temperature performance. The aliphatic side chain inherent in its structure allows for the formulation of toughened epoxy systems without significant compromises in thermal stability. By carefully controlling the stoichiometry and employing an appropriate catalyst and multi-stage cure cycle, researchers and developers can tailor the properties of the final thermoset to meet the demanding requirements of advanced materials applications. The protocols and data presented in this note provide a solid foundation for the successful implementation of HSA in epoxy formulations.
References
-
Tri-iso, Inc. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]
-
Bereska, B., Iłowska, J., Czaja, K., & Bereska, A. (n.d.). Common tertiary amine catalysts used for curing epoxy resins with anhydride hardeners. ResearchGate. Retrieved from [Link]
-
Chian, W. (1996). Kinetic and mechanical analysis of anhydride-cured linear and non-linear epoxy resins. Syracuse University. Retrieved from [Link]
- Park, S. J., Jin, F. L., & Lee, J. R. (2006). Effect of side-chain length of succinic anhydride on coefficient of thermal expansion behavior of epoxy resins. Journal of Applied Polymer Science, 102(3), 2933-2938.
-
Ataman Kimya. (n.d.). BENZYLDIMETHYLAMINE (BDMA). Retrieved from [Link]
- Park, S. J., Jin, F. L., & Lee, J. R. (2004). Chain length effect of alkenyl succinic anhydride on thermal and mechanical properties of the cured epoxy resins. Macromolecular Research, 12(5), 469-474.
- Google Patents. (n.d.). Anhydride epoxy curing agents having imidazole salt additives for epoxy resin systems.
-
Ataman Kimya. (n.d.). BENZYLDIMETHYLAMINE. Retrieved from [Link]
-
Prospector. (2022, August 22). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties. Retrieved from [Link]
-
TETRA. (n.d.). Anhydride Curing of Alicyclic Epoxy Resin. Retrieved from [Link]
Sources
Synthesis of Hex-2-enylsuccinic Anhydride Derivatives: A Detailed Protocol for Researchers
Introduction: The Versatility of Alkenyl Succinic Anhydrides
Alkenyl succinic anhydrides (ASAs) are a class of organic compounds characterized by a succinic anhydride ring substituted with an alkenyl chain. These molecules are of significant interest in various fields, including drug development, materials science, and industrial chemistry. The presence of both a hydrophobic alkenyl tail and a reactive anhydride ring imparts an amphiphilic nature to these molecules, making them effective as intermediates for further chemical modifications, surface sizing agents, and components in the formulation of biodegradable polymers and coatings.[1] Specifically, Hex-2-enylsuccinic anhydride, with its six-carbon alkenyl chain, serves as a valuable building block for the synthesis of a diverse range of derivatives with tailored properties.
This application note provides a comprehensive guide for the synthesis of this compound derivatives. It delves into the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, and outlines the necessary procedures for purification and characterization of the final product. This document is intended for researchers and scientists in both academic and industrial settings who require a reliable and well-documented method for the preparation of these versatile chemical intermediates.
Underlying Principles: The Alder-Ene Reaction
The synthesis of this compound is achieved through a thermal [4+2] pericyclic reaction known as the Alder-ene reaction.[2] In this reaction, an alkene possessing an allylic hydrogen (the "ene") reacts with a compound containing a double or triple bond (the "enophile"). In the context of this synthesis, 2-hexene acts as the ene component, and maleic anhydride serves as the enophile.
The reaction proceeds through a concerted mechanism involving a cyclic transition state. This results in the formation of a new sigma bond between a terminal carbon of the enophile and one of the sp2 hybridized carbons of the ene, a shift of the ene double bond, and the transfer of an allylic hydrogen from the ene to the other terminal carbon of the enophile. This process leads to the formation of the desired this compound.[3] The reaction is typically performed at elevated temperatures, and while it can be carried out without a solvent, the use of an inert, high-boiling solvent such as xylene can help to minimize the formation of side products.[4][5]
Figure 1. Generalized mechanism of the Alder-ene reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2-hexene and maleic anhydride.
Materials and Equipment
| Reagents | Equipment |
| 2-Hexene (mixture of isomers) | Three-neck round-bottom flask (250 mL) |
| Maleic anhydride | Reflux condenser |
| Xylene (anhydrous) | Thermometer |
| Hydroquinone | Magnetic stirrer and stir bar |
| Nitrogen gas inlet | Heating mantle |
| Distillation apparatus (for purification) | |
| Vacuum pump (for purification) |
Procedure
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a thermometer, a nitrogen inlet, and a magnetic stir bar, add 9.8 g (0.1 mol) of maleic anhydride and a catalytic amount of hydroquinone (approximately 0.1 g) as a polymerization inhibitor.[6]
-
Add 100 mL of anhydrous xylene to the flask.
-
Begin stirring the mixture and gently heat it to 80-90 °C to dissolve the maleic anhydride.
-
-
Addition of Alkene:
-
Once the maleic anhydride is dissolved, slowly add 10.1 g (0.12 mol) of 2-hexene to the reaction mixture. A slight molar excess of the alkene is used to ensure complete consumption of the maleic anhydride.[7]
-
After the addition is complete, flush the system with nitrogen gas.
-
-
Reaction:
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product is then purified by vacuum distillation.[8] First, remove the xylene solvent under reduced pressure.
-
Subsequently, distill the this compound product at a higher vacuum and appropriate temperature. The unreacted excess 2-hexene will distill at a lower temperature.
-
Figure 2. Step-by-step workflow for the synthesis of this compound.
Characterization of this compound
The successful synthesis of this compound should be confirmed through spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the alkenyl chain and the succinic anhydride ring. The olefinic protons will appear in the downfield region (typically δ 5.0-6.0 ppm). The protons on the succinic anhydride ring will likely appear as a multiplet in the range of δ 2.5-3.5 ppm. The aliphatic protons of the hexenyl chain will be observed in the upfield region (δ 0.8-2.2 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The carbonyl carbons of the anhydride group are expected to resonate at approximately δ 170-175 ppm. The olefinic carbons will appear in the range of δ 120-140 ppm. The remaining aliphatic carbons of the hexenyl chain and the succinic anhydride ring will be found in the upfield region of the spectrum.
Troubleshooting and Expert Insights
-
Polymerization: A common side reaction is the polymerization of maleic anhydride or the alkene. The addition of a radical inhibitor like hydroquinone is crucial to suppress this unwanted reaction.[6]
-
Isomerization: The "ene" reaction can result in the formation of different isomers of the product depending on which allylic proton is transferred and the geometry of the transition state. The use of a mixture of 2-hexene isomers will also contribute to a mixture of product isomers.
-
Purification: Vacuum distillation is the preferred method for purification. It is important to have an efficient vacuum system to achieve the necessary low pressures to distill the product without decomposition. The distillation should be performed carefully to separate the product from unreacted starting materials and any high-boiling byproducts.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound, a valuable intermediate in organic synthesis. By following the outlined procedures for the Alder-ene reaction, purification, and characterization, researchers can reliably produce this compound for their specific applications in drug discovery and materials science. The insights into the reaction mechanism and potential challenges offer a deeper understanding and practical guidance for a successful synthesis.
References
-
Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. (n.d.). CORE. Retrieved January 13, 2026, from [Link]
-
Alkenylsuccinic anhydrides. (2023, December 22). In Wikipedia. Retrieved January 13, 2026, from [Link]
- Process for producing alkenyl succinic anhydrides. (1986, April 8). Google Patents.
-
Synthesis and characterization of ASA samples. (n.d.). Retrieved January 13, 2026, from [Link]
-
Alkenyl Succinic Anhydride (ASA). (n.d.). TAPPI.org. Retrieved January 13, 2026, from [Link]
- Preparation method of alkenyl succinic anhydrides (ASA). (2012, August 15). Google Patents.
-
Preparation of alkenyl succinic anhydrides from vegetable oil FAME. (2014, November 21). ResearchGate. Retrieved January 13, 2026, from [Link]
-
The ene reaction of maleic anhydride with alkenes. (1979). Journal of the Chemical Society, Perkin Transactions 2, 1096-1100. [Link]
-
Purification of maleic anhydride by vacuum distillation. (2009). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Alder ene reaction. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The ene reaction of maleic anhydride with alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. US4581464A - Preparation of alkenyl succinic anhydrides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Multi-technique Approach for the Comprehensive Characterization of Hex-2-enylsuccinic Anhydride
Abstract: Hex-2-enylsuccinic anhydride (HSA) is a reactive chemical intermediate belonging to the broader class of Alkenyl Succinic Anhydrides (ASAs). These compounds are pivotal in various industrial applications, most notably as sizing agents in the paper industry to impart hydrophobicity.[1] Given its high reactivity, particularly its susceptibility to hydrolysis, a robust and multi-faceted analytical strategy is imperative for ensuring its quality, purity, and stability. This guide provides a detailed framework for the comprehensive characterization of HSA, leveraging spectroscopic and chromatographic techniques. The protocols and insights herein are designed for researchers, quality control analysts, and formulation scientists engaged in the development and application of this versatile molecule.
Foundational Principles of HSA Characterization
The primary analytical challenge in characterizing this compound is its inherent instability in the presence of moisture. The cyclic anhydride moiety readily undergoes hydrolysis to form the corresponding dicarboxylic acid, Hex-2-enylsuccinic acid (HSAcid). This transformation fundamentally alters the molecule's chemical properties and performance. Therefore, a successful characterization workflow must not only confirm the identity and structure of the anhydride but also detect and quantify the extent of its hydrolysis.
The analytical strategy outlined below employs an orthogonal approach, where each technique provides a unique and complementary piece of information, leading to a holistic understanding of the sample.
Logical Workflow for HSA Analysis
The following diagram illustrates a recommended workflow for a comprehensive analysis of an HSA sample, from initial identification to quantitative purity assessment.
Caption: Comprehensive characterization workflow for HSA.
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone of HSA characterization, providing unambiguous confirmation of its molecular structure and the integrity of the critical anhydride functional group.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is the most rapid and direct method to confirm the presence of the cyclic anhydride functional group. Acid anhydrides exhibit a unique spectral feature: two distinct carbonyl (C=O) stretching bands resulting from symmetric and asymmetric vibrations.[2] The absence of a broad O-H stretching band (typically ~3000 cm⁻¹) is a key indicator of a non-hydrolyzed, high-purity sample.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Apply a single drop of the neat, viscous HSA liquid directly onto the ATR crystal to form a thin, uniform film.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of at least 16 scans.
-
Cleaning: Thoroughly clean the ATR crystal with a dry, lint-free swab, followed by a swab lightly moistened with a suitable solvent (e.g., isopropanol or acetone), and allow it to dry completely.
Data Interpretation: The resulting spectrum should be analyzed for the presence of key characteristic bands. The presence of the hydrolyzed form, HSAcid, is indicated by the disappearance of the dual anhydride peaks and the emergence of a single, broader carbonyl peak and a distinct broad O-H stretch.[3][4][5]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Anhydride C=O | Asymmetric Stretch | 1870–1845 | Primary Indicator of Anhydride [2] |
| Anhydride C=O | Symmetric Stretch | 1800–1775 | Confirmatory Anhydride Peak [2] |
| Anhydride C-O-C | Stretch | 1100-1000 | Supports anhydride structure |
| Alkene C=C | Stretch | ~1650 | Confirms alkenyl chain presence |
| Carboxylic Acid O-H | Stretch (Broad) | 3300–2500 | Indicates Hydrolysis |
| Carboxylic Acid C=O | Stretch | ~1710 | Indicates Hydrolysis |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides a detailed map of the covalent structure of HSA. ¹H NMR confirms the presence and ratio of different proton types (alkenyl, aliphatic, and succinic ring protons), while ¹³C NMR confirms the carbon backbone, including the critical carbonyl carbons. The choice of solvent is paramount; a dry, aprotic deuterated solvent such as Chloroform-d (CDCl₃) is essential to prevent sample hydrolysis within the NMR tube.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: In a nitrogen-filled glovebox or a dry environment, accurately weigh approximately 10-20 mg of HSA into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of anhydrous CDCl₃ (or another suitable dry, aprotic solvent like DMSO-d6).
-
Dissolution: Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard acquisition is sufficient. For ¹³C NMR, use a proton-decoupled pulse program. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[6]
Data Interpretation: The chemical shifts provide definitive structural information. The integration of proton signals in the ¹H NMR spectrum can be used to verify the ratio of the alkenyl chain to the succinic anhydride moiety.
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Significance |
| ¹H NMR | Alkenyl Protons (-CH=CH-) | 5.0 – 6.0 | Confirms double bond presence and position |
| Succinic Ring Protons (-CH-CH₂-) | 2.5 – 3.5 | Confirms the succinic anhydride ring structure[3][7] | |
| Aliphatic Chain Protons (-CH₂-, -CH₃) | 0.8 – 2.2 | Corresponds to the hexenyl chain | |
| Carboxylic Acid Proton (-COOH) | 10.0 – 13.0 (broad singlet) | Unambiguous marker of hydrolysis | |
| ¹³C NMR | Anhydride Carbonyls (C=O) | 170 – 175 | Confirms the two equivalent carbonyls of the anhydride |
| Alkenyl Carbons (-C=C-) | 115 – 140 | Confirms double bond presence | |
| Aliphatic Carbons | 14 – 40 | Corresponds to the hexenyl and succinic ring carbons |
Mass Spectrometry (MS)
Expertise & Experience: MS is used to confirm the molecular weight of the compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying components in a mixture. Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern, which can serve as a fingerprint for the molecule.
Protocol: GC-MS Analysis Note: Refer to the GC protocol in Section 3.1 for chromatographic conditions.
-
Sample Preparation: Prepare a dilute solution of HSA (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[8]
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
MS Acquisition: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in EI mode.
Data Interpretation: For this compound (C₁₀H₁₄O₃), the expected molecular weight is 182.22 g/mol .
-
Molecular Ion (M⁺): Look for the molecular ion peak at m/z 182.
-
Fragmentation Pattern: Key fragments may include loss of CO (m/z 154) and CO₂ (m/z 138), and fragmentation of the hexenyl side chain. The NIST WebBook provides reference mass spectra for similar compounds like hexadec-2-enylsuccinic anhydride, which can be a useful comparison.[9][10]
Chromatographic Techniques for Purity and Stability Assessment
Chromatography excels at separating HSA from impurities, isomers, and its primary degradant, HSAcid.
Gas Chromatography (GC-FID)
Expertise & Experience: GC with a Flame Ionization Detector (FID) is an excellent method for assessing the purity of HSA with respect to other volatile or thermally stable impurities. A temperature-programmed method is necessary to elute the relatively high-boiling anhydride. The area percent report from the FID provides a good estimation of purity.
Protocol: Purity Analysis by GC-FID
-
Sample Preparation: Prepare a solution of HSA (~5 mg/mL) in a volatile solvent like acetone or ethyl acetate.[8][11]
-
GC Conditions:
-
Column: HP-5, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Injector: Split injection (e.g., 50:1 split ratio), 250 °C.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Oven Program: Initial temperature 60 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.[11]
-
Detector: FID, 280 °C.
-
-
Analysis: Inject 1 µL of the sample and integrate the resulting peaks. Purity is calculated using the area normalization method.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the premier technique for simultaneously separating and quantifying HSA and its non-volatile hydrolyzed form, HSAcid. A reversed-phase method with UV detection is most common. Since the anhydride and acid have different polarities, they are well-resolved on a C18 column. An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring a sharp, well-defined peak shape.
Protocol: Quantitation of HSA and HSAcid by RP-HPLC-UV
-
Standard Preparation: Prepare individual stock solutions of HSA and HSAcid (if available) in acetonitrile. Create a series of calibration standards by diluting the stocks.
-
Sample Preparation: Accurately weigh the HSA sample and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25 °C.
-
Detector: UV at 210 nm.[13]
-
-
Analysis: Inject standards and samples. Construct a calibration curve for each analyte and determine the concentration in the sample.
Caption: Experimental workflow for HPLC analysis of HSA.
Summary of Analytical Data
The following table consolidates the key expected outcomes from the described analytical techniques for a high-purity this compound sample.
| Technique | Parameter | Expected Result for High-Purity HSA |
| FTIR | C=O Anhydride Stretches | Two distinct peaks between 1870-1775 cm⁻¹ |
| ¹H NMR | Succinic Ring Protons | Multiplets around δ 2.5-3.5 ppm |
| Alkenyl Protons | Multiplets around δ 5.0-6.0 ppm | |
| -COOH Proton | Absent | |
| ¹³C NMR | Carbonyl Carbons | Resonances around δ 170-175 ppm |
| MS | Molecular Ion (M⁺) | Peak at m/z = 182 |
| GC-FID | Purity | Major peak with area % > 95% |
| HPLC-UV | Retention | Single major peak, well-resolved from potential HSAcid peak |
References
-
Wikipedia. (n.d.). Alkenylsuccinic anhydrides. Retrieved from [Link]
-
NIST. (n.d.). Hexadec-2-enylsuccinic anhydride. NIST Chemistry WebBook. Retrieved from [Link]
-
Nishiyama, M., Isogai, A., & Onabe, F. (n.d.). Structures of Alkenyl Succinic Anhydride (ASA) Components in ASA-Sized Papersheet. J-Stage. Retrieved from [Link]
-
Wan, J., et al. (2020). Encapsulation of alkenyl succinic anhydride oil droplets in emulsions: Preparation, characterization, stability properties and application in papermaking. Taylor & Francis Online. Retrieved from [Link]
-
Hubbe, M. A., et al. (2021). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. National Institutes of Health. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Alkenyl Succinic Anhydride. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Hexadec-2-enylsuccinic anhydride (CAS 32072-96-1). Retrieved from [Link]
-
Lund University. (n.d.). Determination of cyclic organic acid anhydrides in air using gas chromatography. 2. Sampling and determination.... Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 H NMR chemical shifts and coupling constants for anhydride (1).... Retrieved from [Link]
-
SIELC Technologies. (n.d.). Succinic anhydride. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column. Retrieved from [Link]
-
Anatune. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]
-
Research & Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Hexadec-2-enylsuccinic anhydride Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of polyisobutylene succinic anhydride chemistries using mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). A method of quickly measuring industrial succinic anhydride purity using gas chromatography.
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (n.d.). Effects of Fatty Acid Anhydride on the Structure and Thermal Properties of Cellulose-g-Polyoxyethylene (2) Hexadecyl Ether. Retrieved from [Link]
-
Silva, V., et al. (n.d.). Synthesis and characterization of ASA samples. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of a PP/dodecenyl succinic anhydride blend.... Retrieved from [Link]
-
Anquan Chemical. (n.d.). What is the infrared spectroscopy analysis of maleic anhydride?. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of succinylated cellulose sample.... Retrieved from [Link]
-
NIST. (n.d.). Succinic anhydride. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemical Point. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Determination of Anhydride Content...by Double-Shot Pyrolysis Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Spectroscopic Characterization...of 3-Acetoxy-2-methylbenzoic Anhydride. Retrieved from [Link]
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Application Notes and Protocols for Hex-2-enylsuccinic Anhydride (HSA) in Paper Sizing
Introduction: Engineering Hydrophobicity in Paper
The transformation of a hydrophilic network of cellulose fibers into a water-resistant sheet of paper is a cornerstone of modern papermaking. This process, known as sizing, is critical for a vast array of paper and board grades, from printing and writing papers to packaging materials.[1] Internal sizing, where additives are introduced into the pulp slurry before sheet formation, ensures uniform water resistance throughout the paper's structure.[1][2] Among the class of modern, neutral-to-alkaline sizing agents, Alkenyl Succinic Anhydrides (ASAs) have carved out a significant niche. This document will provide a detailed technical guide on the application of a specific ASA, Hex-2-enylsuccinic anhydride (HSA), for researchers and professionals in the paper and allied industries. While much of the literature refers to the broader class of ASAs, the principles and protocols outlined herein are directly applicable to HSA.
The Chemistry and Mechanism of HSA Sizing: A Tale of Two Reactions
This compound is a reactive chemical belonging to the family of Alkenyl Succinic Anhydrides.[3][4] It consists of a hydrophobic hexenyl chain and a reactive succinic anhydride ring.[5] The prevailing theory for its sizing mechanism has long been the formation of a covalent ester bond between the anhydride group of the HSA molecule and the hydroxyl groups of the cellulose fibers.[6] This reaction anchors the hydrophobic hexenyl tail to the fiber surface, creating a water-repellent barrier.
However, extensive research has revealed a more nuanced reality. While esterification does occur, it is now understood to be a minor contributor to the overall sizing effect.[4][7] The majority of the sizing is attributed to the retention and distribution of HSA and its hydrolysis product, the dicarboxylic acid form of HSA, on the fiber surfaces.[7][8][9] The orientation of these molecules, with their hydrophobic tails directed outwards, is the primary driver of water repellency.
The high reactivity of HSA is a double-edged sword. It allows for rapid sizing development on the paper machine but also makes it highly susceptible to hydrolysis in the aqueous environment of the wet end.[3][10] This hydrolysis reaction opens the anhydride ring to form a dicarboxylic acid, which, if not properly managed, can lead to deposits and reduced sizing efficiency.[3][10][11]
Visualizing the Sizing Process
The following diagrams illustrate the key chemical transformations and the overall workflow of HSA sizing.
Caption: Workflow of the HSA internal sizing process.
Critical Protocol: Preparation of a Stable HSA Emulsion
The performance of HSA is critically dependent on the quality of its emulsion. A stable emulsion with a small and uniform particle size ensures even distribution and efficient retention on the pulp fibers. [7]Cationic starch is the most common emulsifying and stabilizing agent, also acting as a retention aid. [6]
Materials and Equipment:
-
This compound (HSA)
-
Cationic starch (degree of substitution typically 0.03-0.06)
-
Deionized water
-
High-shear laboratory mixer (e.g., Silverson or equivalent)
-
Beakers and graduated cylinders
-
Hot plate with magnetic stirrer
-
Particle size analyzer
Step-by-Step Protocol:
-
Cationic Starch Solution Preparation:
-
Prepare a 2-4% (w/w) solution of cationic starch in deionized water.
-
Heat the solution to 90-95°C with constant stirring for 30 minutes to ensure complete gelatinization.
-
Cool the cooked starch solution to 40-50°C. Maintaining this temperature is crucial for the subsequent emulsification step.
-
-
Emulsification:
-
The ratio of HSA to cationic starch is a critical parameter, typically ranging from 1:2 to 1:5 by dry weight. [6]For this protocol, a 1:3 ratio will be used.
-
Place the cooled cationic starch solution into the mixing vessel.
-
Start the high-shear mixer at a moderate speed.
-
Slowly and steadily add the required amount of HSA to the vortex of the starch solution.
-
Once all the HSA is added, increase the mixer speed to its maximum setting and emulsify for 2-5 minutes. The goal is to achieve a mean particle size of approximately 1 µm. [12][13]
-
-
Emulsion Quality Control:
-
Immediately after preparation, measure the particle size distribution of the emulsion. A narrow distribution with a mean particle size around 1 µm is desirable.
-
The prepared emulsion should be used within a short timeframe, ideally within 30-60 minutes, as its stability is limited. [3]Store in a cool place until use to minimize hydrolysis. [12]
-
Application in Papermaking and Key Process Parameters
The HSA emulsion is typically added to the thin stock, close to the fan pump, to ensure good mixing and distribution before the headbox.
| Parameter | Recommended Range | Rationale |
| HSA Dosage | 0.5 - 2.0 kg/ton of dry pulp | Dependent on the desired level of sizing and the type of pulp. Higher dosages may be needed for more absorbent pulps. |
| Pulp Slurry pH | 6.5 - 8.0 | While HSA can be used in slightly acidic conditions, a neutral to slightly alkaline pH is generally preferred to be compatible with calcium carbonate fillers. [13]However, lower pH can sometimes enhance sizing efficiency. [12][13] |
| Water Hardness | < 250 ppm as CaCO₃ | High water hardness can destabilize the emulsion and interfere with retention aids. |
| Retention Aid | Cationic polymers (e.g., C-PAM, PEI) | Essential for retaining the HSA emulsion droplets on the anionic cellulose fibers. [14] |
Troubleshooting Common Issues in HSA Sizing
| Issue | Potential Cause(s) | Corrective Action(s) |
| Poor Sizing | - Unstable emulsion (large particle size) - Excessive HSA hydrolysis - Poor retention of the size emulsion - High levels of anionic trash | - Optimize emulsion preparation (shear, temperature, starch ratio) - Use freshly prepared emulsion; check pH and temperature of the system - Optimize retention aid dosage and addition point - Use an anionic trash catcher (ATC) or coagulant [12] |
| Deposits on Machine | - Agglomeration of hydrolyzed HSA - Emulsion instability | - Improve emulsion stability - Maintain clean wet-end system; use deposit control agents |
| Variable Sizing | - Inconsistent emulsion quality - Fluctuations in wet-end chemistry (pH, conductivity) | - Standardize emulsion preparation protocol - Monitor and control wet-end parameters |
Performance Evaluation: Measuring Sizing Efficacy
The degree of sizing is a measure of the paper's resistance to liquid penetration. Several standard methods are used to quantify this property.
| Test Method | Principle | Typical Units |
| Cobb Test (TAPPI T 441) | Measures the mass of water absorbed by a specific area of paper in a given time. | g/m² |
| Hercules Size Test (HST) (TAPPI T 530) | Measures the time required for a colored aqueous solution to penetrate the paper and reduce the reflectance to a predetermined level. | Seconds |
| Contact Angle Measurement | Measures the angle at which a liquid droplet meets the paper surface, indicating surface wettability. | Degrees (°) |
Conclusion: A Powerful Tool Requiring Precise Control
This compound is a highly effective and fast-reacting sizing agent for the modern paper industry. Its successful application hinges on a thorough understanding of its chemistry, particularly the critical role of emulsion quality and the ever-present challenge of hydrolysis. By implementing robust protocols for emulsion preparation, carefully controlling the wet-end chemistry, and systematically evaluating sizing performance, researchers and papermakers can harness the full potential of HSA to produce high-quality, water-resistant paper and board products.
References
-
Ntifafa, Y., Xu, L., Bollinger, S., Ji, Y., & Hart, P. W. (2023). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Polymers, 15(13), 2876. [Link]
-
Franco, J., Bastidas, J. C., Jameel, H., & Gonzalez, R. (2025). Understanding Sizing Conditions with Alkenyl Succinic Anhydride: Experimental Analysis of pH and Anionic Trash Catcher Effects on Softwood Kraft Pulp. BioResources, 20(2), 4378-4393. [Link]
-
Ntifafa, Y., Xu, L., Bollinger, S., Ji, Y., & Hart, P. W. (2023). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing-Review. Polymers (Basel), 15(13), 2876. [Link]
-
Kumar, A., Bhardwaj, N. K., & Singh, S. P. (2020). Effect of different ions present in fresh water on performance of polyvinylamine based ASA emulsion. Journal of Dispersion Science and Technology. [Link]
-
Ntifafa, Y., Xu, L., Bollinger, S., Ji, Y., & Hart, P. (2023). Alkenyl Succinic Anhydride. Encyclopedia.pub. [Link]
- Kemira Oyj. (2019). Methods to enhance alkenyl succinic anhydride sizing on paper.
-
Common HSA mistakes and how to avoid them. (n.d.). Paycor. [Link]
-
Porkert, S. (2016). Impact of ASA-Hydrolysis Rate on Sizing Performance. ResearchGate. [Link]
-
Franco, J., Bastidas, J. C., Jameel, H., & Gonzalez, R. (2025). Understanding sizing conditions with alkenyl succinic anhydride: Experimental analysis of pH and anionic trash catcher effects on softwood kraft pulp. BioResources. [Link]
-
Franco, J., et al. (2025). Understanding Sizing Conditions with Alkenyl Succinic Anhydride: Experimental Analysis of pH and Anionic Trash Catcher Effects. BioResources. [Link]
-
HSA particle size characterization by AFM. (2025). ResearchGate. [Link]
-
Advantages and disadvantages of sizing. (2023, October 28). Iran Chemkraft Representative Office. [Link]
-
Li, H., Ni, Y., & Sain, M. (2010). Using cationic polymers to improve alkenyl succinic anhydride (ASA) sizing efficiency in high-yield pulp containing furnish. BioResources. [Link]
- Paper sizing using an agent containing uniformly bound octenyl succinic anhydride groups made by the reaction of octenyl succinic anhydride onto a dispersed waxy starch. (2014).
-
An in vivo comparison of hip structure analysis (HSA) with measurements obtained by QCT. (n.d.). Journal of Bone and Mineral Research. [Link]
-
Common questions about HSAs. (n.d.). Cigna. [Link]
-
HSA PARTICLE SIZE CHARACTERIZATION BY AFM. (n.d.). Romanian Reports in Physics. [Link]
-
Porkert, S. (2017). Physico-Chemical Processes during Reactive Paper Sizing with Alkenyl Succinic Anhydride (ASA). ResearchGate. [Link]
-
Zhou, T., et al. (2023). Encapsulation of alkenyl succinic anhydride oil droplets in emulsions: Preparation, characterization, stability properties and application in papermaking. ResearchGate. [Link]
-
Martorana, E., Porkert, S., & Kleemann, S. (2010). New findings for interactions and mechanisms in paper sizing with ASA and AKD. OPUS. [Link]
-
Mobley, B. W., et al. (2017). HIGHLY HYDROPHOBIC N-ALKYLMALEIMIDE AND SUCCINIC ANHYDRIDE DERIVATIVES OF ANTHRACENE AS POTENTIAL SIZING AGENTS FOR THE PAPER IN. Cellulose Chemistry and Technology. [Link]
-
Ntifafa, Y., et al. (2023). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing – Review. ResearchGate. [Link]
-
Internal Sizing and Surface Sizing Differences and Benefits for Paper Producers. (n.d.). AMAZON Papyrus Chemicals. [Link]
- Use of alkenyl succinic anhydride compositions for paper sizing. (n.d.).
-
Treatment of particleboard chips with alkenyl succinic anhydride. (n.d.). Wood Research. [Link]
-
Development and validation of a high-performance liquid chromatography (HPLC) method for the determination of human serum albumin (HSA) in medical devices. (2025). ResearchGate. [https://www.researchgate.net/publication/221841315_Development_and_validation_of_a_high-performance_liquid_chromatography_HPLC_method_for_the_determination_of_human_serum_albumin_HSA_in_medical_devices]([Link]_ chromatography_HPLC_method_for_the_determination_of_human_serum_albumin_HSA_in_medical_devices)
-
The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions. (n.d.). MDPI. [Link]
-
Paper Sizing - what is it all about?. (2024, June 11). Art Supplies Castlemaine. [Link]
-
The Essential Benefits of Paper Sizing Chemicals: Enhancing Print Quality. (n.d.). Neelkanth Chemicals. [Link]
-
Services and Support. (n.d.). Paycor. [Link]
-
Size and shape analysis techniques for design. (n.d.). PubMed. [Link]
-
Physico-Chemical Processes during Reactive Paper Sizing with Alkenyl Succinic Anhydride (ASA). (n.d.). ResearchGate. [Link]
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- 4. Alkenyl Succinic Anhydride | Encyclopedia MDPI [encyclopedia.pub]
- 5. EP1287202B1 - Use of alkenyl succinic anhydride compositions for paper sizing - Google Patents [patents.google.com]
- 6. WO2019002686A1 - Methods to enhance alkenyl succinic anhydride sizing on paper - Google Patents [patents.google.com]
- 7. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. ojs.bioresources.com [ojs.bioresources.com]
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- 14. Using cationic polymers to improve alkenyl succinic anhydride (ASA) sizing efficiency in high-yield pulp containing furnish :: BioResources [bioresources.cnr.ncsu.edu]
Application Notes and Protocols: Hex-2-enylsuccinic Anhydride as a Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of Hex-2-enylsuccinic Anhydride in Biomaterial Engineering
This compound (H-2-ESA) is a reactive cyclic dicarboxylic anhydride featuring a six-carbon alkenyl chain. This unique bifunctional structure makes it a compelling cross-linking agent for a variety of polymers, particularly in the fields of drug delivery, tissue engineering, and biomaterials. The anhydride ring provides a reactive site for covalent modification of polymers containing nucleophilic functional groups, such as primary amines and hydroxyls, while the hexenyl group can impart hydrophobicity and offers a potential site for secondary cross-linking reactions.
These application notes provide a comprehensive guide to the use of H-2-ESA as a cross-linking agent. We will delve into the underlying reaction mechanisms, provide detailed protocols for cross-linking common biopolymers, and outline methods for characterizing the resulting hydrogels and matrices. The information presented herein is designed to empower researchers to leverage the unique properties of H-2-ESA for the development of novel and functional biomaterials.
Mechanism of Action: The Chemistry of Anhydride Cross-Linking
The primary mechanism of cross-linking with H-2-ESA involves the nucleophilic acyl substitution reaction of the anhydride ring with functional groups present on polymer chains. The most common targets in biopolymers are primary amines (-NH₂) and hydroxyl groups (-OH).
Reaction with Primary Amines (e.g., in Gelatin, Chitosan)
When H-2-ESA reacts with a polymer containing primary amines, the amine group attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a stable amide bond, with a pendant carboxylic acid group. This reaction is typically carried out in an aqueous environment under slightly alkaline conditions (pH 8-9) to ensure the amine groups are deprotonated and thus more nucleophilic.[1]
Diagram: Reaction of H-2-ESA with a Primary Amine
Caption: Reaction of H-2-ESA with a primary amine on a polymer chain.
Reaction with Hydroxyl Groups (e.g., in Polyvinyl Alcohol, Cellulose)
H-2-ESA can also react with hydroxyl groups to form ester bonds, although this reaction is generally less facile than the reaction with amines and may require a catalyst or elevated temperatures.[2] The reaction involves the attack of the hydroxyl oxygen on a carbonyl carbon of the anhydride, leading to ring-opening and the formation of an ester linkage and a free carboxylic acid.
Diagram: Reaction of H-2-ESA with a Hydroxyl Group
Caption: Reaction of H-2-ESA with a hydroxyl group on a polymer chain.
Experimental Protocols: A Step-by-Step Guide
Disclaimer: The following protocols are based on established methods for similar alkenyl succinic anhydrides (e.g., octenyl succinic anhydride). Researchers should consider these as starting points and may need to optimize reaction conditions for their specific application and polymer.
Protocol 1: Cross-Linking of Gelatin Hydrogels
This protocol describes the preparation of a cross-linked gelatin hydrogel suitable for drug delivery or as a tissue engineering scaffold.
Materials:
-
Gelatin (Type A or B)
-
This compound (H-2-ESA)
-
Deionized (DI) water
-
0.1 M Sodium hydroxide (NaOH)
-
0.1 M Hydrochloric acid (HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer with heating plate
-
pH meter
-
Dialysis tubing (MWCO 8-14 kDa)
Procedure:
-
Gelatin Solution Preparation:
-
Prepare a 10% (w/v) gelatin solution by dissolving 10 g of gelatin in 100 mL of DI water at 50°C with continuous stirring until fully dissolved.[3]
-
-
pH Adjustment:
-
Cool the gelatin solution to room temperature.
-
Adjust the pH of the solution to 8.5-9.0 using 0.1 M NaOH.[1] This step is critical to deprotonate the primary amine groups on the gelatin, making them more reactive.
-
-
Cross-Linking Reaction:
-
Slowly add H-2-ESA to the gelatin solution while stirring. The mass ratio of H-2-ESA to gelatin can be varied to control the degree of cross-linking. A starting point is a ratio of 0.1:1 (H-2-ESA:gelatin).[1]
-
Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
-
Neutralization and Purification:
-
Stop the reaction by adjusting the pH of the solution to 7.0 with 0.1 M HCl.
-
Transfer the solution to dialysis tubing and dialyze against DI water for 48 hours, changing the water every 8 hours, to remove unreacted H-2-ESA and other small molecules.[1]
-
-
Hydrogel Formation:
-
The purified solution can be cast into molds and cooled to 4°C to form a physically cross-linked hydrogel. The covalent cross-links introduced by H-2-ESA will provide enhanced stability.
-
Alternatively, the solution can be lyophilized to obtain a porous scaffold.
-
Table 1: Example Parameters for Gelatin Cross-linking
| Parameter | Value | Rationale |
| Gelatin Concentration | 10% (w/v) | Provides a suitable viscosity for handling and hydrogel formation. |
| Reaction pH | 8.5 - 9.0 | Maximizes the nucleophilicity of primary amines on gelatin.[1] |
| H-2-ESA:Gelatin Ratio | 0.05:1 to 0.2:1 | Allows for tuning the degree of cross-linking and hydrogel properties. |
| Reaction Time | 4 hours | Sufficient time for the reaction to proceed to a significant extent at room temperature. |
| Reaction Temperature | 25°C | Avoids thermal degradation of gelatin. |
Protocol 2: Surface Modification and Cross-Linking of Chitosan Scaffolds
This protocol details the modification of chitosan, a polysaccharide rich in primary amines, to create a pH-sensitive drug delivery system.
Materials:
-
Chitosan (low molecular weight)
-
This compound (H-2-ESA)
-
1% (v/v) Acetic acid solution
-
Ethanol
-
Sodium tripolyphosphate (TPP)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve 1 g of chitosan in 100 mL of 1% acetic acid solution with overnight stirring.
-
-
Modification with H-2-ESA:
-
Adjust the pH of the chitosan solution to 5.5.
-
Dissolve H-2-ESA in a minimal amount of ethanol and add it dropwise to the chitosan solution under vigorous stirring. A molar ratio of H-2-ESA to chitosan repeating units of 1:1 is a good starting point.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
-
Nanoparticle Formation and Cross-Linking:
-
Prepare a 1 mg/mL solution of the H-2-ESA-modified chitosan in 1% acetic acid.
-
Prepare a 1 mg/mL solution of TPP in DI water.
-
Add the TPP solution dropwise to the modified chitosan solution under magnetic stirring to form nanoparticles via ionic gelation. The H-2-ESA modification provides additional covalent cross-linking upon reaction with available amine groups.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet twice with DI water.
-
Resuspend the nanoparticles in the desired buffer for drug loading or further characterization.
-
Diagram: Workflow for Chitosan Nanoparticle Formulation
Sources
- 1. Octenyl succinic anhydride modified gelatin as well as preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. Succinic acid modification method of polyvinyl alcohol-www.elephchem.com [elephchem.com]
- 3. Methacrylated Gelatin as an On-Demand Injectable Vehicle for Drug Delivery in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Hex-2-enylsuccinic Anhydride
Welcome to the technical support center for the synthesis of Hex-2-enylsuccinic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and troubleshooting common experimental challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Understanding the Core Reaction: The Ene Synthesis
The formation of this compound is primarily achieved through an "ene" reaction. This is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene" - in this case, hex-2-ene) and a compound with a multiple bond (the "enophile" - maleic anhydride). The reaction proceeds through a concerted mechanism, involving a 1,5-hydrogen shift and the formation of a new sigma bond, without the need for a catalyst, although one can be used.[1][2]
However, the thermal conditions required can also promote undesirable side reactions, primarily polymerization, which is a common cause of reduced yield and product contamination.
Caption: The concerted 'Ene' reaction pathway.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is the most frequent complaint and can usually be traced to one or more suboptimal reaction parameters.
-
Suboptimal Thermal Conditions: The reaction is typically performed at temperatures between 120°C and 250°C.[3] There is a critical balance to be struck:
-
Too Low (<180°C): The reaction rate will be very slow, leading to incomplete conversion even after extended periods. The kinetics follow a second-order rate law, making temperature a dominant factor.[1][2]
-
Too High (>230°C): While the initial reaction rate is high, this temperature range significantly promotes side reactions. Maleic anhydride can undergo exothermic polymerization above 200°C, and decomposition of the product can occur.[4]
-
-
Incorrect Stoichiometry: The molar ratio of hex-2-ene to maleic anhydride is crucial. While a 1:1 ratio is theoretically required, side reactions can consume the reactants. Using a slight excess of the more volatile reactant (hex-2-ene) can help drive the reaction to completion, compensating for any evaporative losses.
-
Presence of Impurities: The purity of your starting materials cannot be overstated.
-
Water: The presence of water will hydrolyze both the maleic anhydride starting material and the this compound product to their respective dicarboxylic acids, reducing the yield of the desired anhydride.
-
Radical Initiators: Peroxides or other impurities can initiate free-radical polymerization of maleic anhydride, a significant yield-reducing pathway.[5]
-
-
Inefficient Mixing: In a solvent-free reaction, ensuring the reactants are in a homogeneous phase is critical. Poor agitation can lead to localized overheating and areas of unreacted material.
Q2: My final product is a dark, viscous liquid or semi-solid. What is this contamination and how can I prevent it?
This common observation points directly to polymerization.
-
Cause: The dark, viscous material is composed of polymers and oligomers formed from maleic anhydride and/or the product. This process is accelerated at higher temperatures.[3]
-
Prevention Strategies:
-
Strict Temperature Control: Operate within the optimal temperature window (typically 180-220°C). Use an oil bath or heating mantle with a PID controller and thermocouple to maintain a stable temperature.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This prevents oxygen from initiating radical chain reactions that lead to polymerization.
-
Consider Inhibitors: In some cases, a small amount of a radical inhibitor can be added to suppress polymerization. However, this must be carefully evaluated to ensure it does not interfere with the primary ene reaction.
-
Minimize Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress (e.g., by GC or TLC) and stop the heating once the consumption of the limiting reagent has plateaued.
-
Q3: Should I use a catalyst? If so, which ones are effective?
While the reaction can be performed thermally, a catalyst can lower the activation energy, potentially allowing for lower reaction temperatures and shorter times.
-
Lewis Acid Catalysis: Lewis acids are known to catalyze ene reactions. For the related synthesis of allyl succinic anhydride, organotin chlorides like dimethyltin dichloride (Me₂SnCl₂) have been shown to be effective.[4] However, stronger Lewis acids like AlCl₃ may require harsh conditions and can promote charring and polymerization.[4][6] If considering a catalyst, a screening of milder Lewis acids is recommended.
-
Thermal (Uncatalyzed) Approach: For simplicity and to avoid catalyst removal steps, the thermal approach is often preferred. It is a robust method, provided the temperature is carefully controlled.[3]
| Parameter | Uncatalyzed (Thermal) | Catalyzed (Lewis Acid) |
| Temperature | Higher (e.g., 180-220°C) | Potentially Lower (e.g., <180°C) |
| Reaction Time | Longer | Potentially Shorter |
| Selectivity | Generally good, but side reactions at high temps | Can be high, but catalyst choice is critical to avoid polymerization |
| Workup | Simpler (direct purification) | Requires catalyst removal/quenching |
Q4: How can I effectively purify the final product?
Purification is essential to remove unreacted starting materials and polymeric byproducts.
-
Vacuum Distillation: This is the most common and effective method for purifying this compound. After the reaction, the crude mixture should be distilled under reduced pressure. This separates the lower-boiling unreacted hex-2-ene and the non-volatile polymeric residue from the desired product.
-
Filtration: If significant polymerization has occurred, a preliminary filtration of the cooled reaction mixture (potentially diluted with a non-polar solvent like hexanes) can remove solid polymeric material before distillation.
-
Column Chromatography: For obtaining very high purity material on a small scale, silica gel chromatography can be employed. A gradient of ethyl acetate in hexanes is a typical solvent system.[7]
Caption: A logical workflow for troubleshooting low yield issues.
Optimized Experimental Protocol (Thermal Synthesis)
This protocol integrates best practices to maximize the yield and purity of this compound.
1. Materials & Equipment:
-
Maleic anhydride (≥99% purity)
-
Hex-2-ene (mixture of isomers is acceptable, ≥97% purity)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermocouple with PID temperature controller
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas source (Nitrogen or Argon) with bubbler
-
Vacuum distillation apparatus
2. Procedure:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Charging the Reactor: To the three-neck flask, add maleic anhydride (1.0 eq). Equip the flask with the reflux condenser, thermocouple, and a gas inlet. Begin purging the system with inert gas.
-
Adding Alkene: Add hex-2-ene (1.1 to 1.2 eq) to the flask via syringe or addition funnel. The slight excess helps to drive the reaction.
-
Reaction: Begin stirring and slowly heat the mixture to 190-200°C. Maintain this temperature for 4-6 hours. The mixture should be a homogeneous, light-yellow to amber liquid. Avoid temperatures above 220°C.
-
Monitoring: (Optional) If equipment is available, take small aliquots periodically to monitor the disappearance of maleic anhydride by GC-MS or ¹H NMR.
-
Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature under the inert atmosphere.
-
Purification:
-
Remove any unreacted hex-2-ene under reduced pressure (rotary evaporator).
-
Set up for vacuum distillation. The non-volatile, dark polymeric residue will remain in the distillation flask.
-
Collect the this compound fraction at the appropriate temperature and pressure. The product should be a clear, colorless to pale yellow liquid.
-
3. Safety Precautions:
-
Maleic anhydride is corrosive and a respiratory irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction is conducted at high temperatures. Ensure the apparatus is securely clamped and shielded.
-
Hex-2-ene is flammable. Keep away from ignition sources.
References
- Mohamed, S. A., Debello, M., Cantot, J., Lavaud, S., Chollet, G., Queffélec, C., & Chailleux, E. (2025). A review on the mechanisms involved in the reaction of maleic anhydride with lipids. Green Chemistry.
- Benn, F. R., Dwyer, J., & Chuke-Okafor, I. C. (1973). The ene reaction of maleic anhydride with alkenes. Journal of the Chemical Society, Perkin Transactions 2, (5), 533-536.
-
Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]
- Princeton University. (2025). Full Anhydride SI.
- Google Patents. (2003). Process for making allyl succinic anhydride. US6939976B2.
- Royal Society of Chemistry. (2025). A review on the mechanisms involved in the reaction of maleic anhydride with lipids. Green Chemistry.
- Google Patents. (2004). Process for making allyl succinic anhydride. WO2004092152A1.
Sources
- 1. scilit.com [scilit.com]
- 2. The ene reaction of maleic anhydride with alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US6939976B2 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 5. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. WO2004092152A1 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Side reactions to consider when using Hex-2-enylsuccinic anhydride.
Technical Support Center: Hex-2-enylsuccinic Anhydride (HSA)
Welcome to the technical support center for this compound (HSA). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its use. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Core Reactivity & Handling
This section addresses foundational questions regarding the handling, stability, and primary reactivity of this compound.
Q1: What is the primary reactivity of this compound (HSA)?
A1: HSA is a cyclic acid anhydride. Its reactivity is dominated by the electrophilic nature of its two carbonyl carbons. It readily undergoes nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyls, leading to the opening of the five-membered ring.[1] This reaction is versatile and commonly used to conjugate the hexenyl-succinate moiety onto substrates containing nucleophilic groups like alcohols (-OH) or amines (-NH2).[1][2]
Q2: How should I properly store and handle HSA to maintain its integrity?
A2: HSA is highly sensitive to moisture. Exposure to atmospheric humidity can lead to hydrolysis, rendering the material inactive for its intended purpose. Therefore, stringent anhydrous conditions are critical.
-
Storage: Store HSA in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place.[3] A desiccator is highly recommended.
-
Handling: Always handle HSA in a glove box or under a steady stream of inert gas. Use dry glassware (oven-dried or flame-dried) and fresh, anhydrous solvents for all reactions.
Part 2: Troubleshooting Guide - Identifying & Mitigating Side Reactions
This core section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q3: My reaction yield is significantly lower than expected, and I've isolated a polar, water-soluble byproduct. What is the likely cause?
A3: This is a classic symptom of hydrolysis . The anhydride ring has reacted with water instead of your intended nucleophile. This is the most common side reaction.
-
Causality: Water acts as a nucleophile, attacking a carbonyl carbon and cleaving the anhydride ring to form the corresponding dicarboxylic acid (Hex-2-enylsuccinic acid).[4][5] This diacid byproduct is generally unreactive under standard coupling conditions and is more polar than the starting anhydride, explaining its water solubility.
-
Preventative Measures:
-
Rigorous Anhydrous Technique: Use freshly distilled, anhydrous solvents. Solvents stored over molecular sieves are ideal.
-
Inert Atmosphere: Conduct the entire experiment, including reagent transfers, under a positive pressure of nitrogen or argon.
-
Reagent Purity: Ensure your starting materials (substrate, non-aqueous solvents, catalysts) are also free of water.
-
Caption: Hydrolysis: The most common side reaction of HSA.
Q4: I am reacting HSA with a primary amine. My TLC/LC-MS shows two products. The desired product forms initially, but upon heating or extended reaction time, a second, less polar product appears. What is this second product?
A4: You are likely observing the formation of a cyclic imide . The reaction of an anhydride with a primary amine is a two-step process. The initial, desired product is a mono-amide carboxylic acid. However, this intermediate can undergo a subsequent intramolecular cyclization, especially with heat, to form a five-membered imide ring, eliminating a molecule of water.[6]
-
Causality: The nucleophilic nitrogen of the newly formed amide can attack the carbonyl of the adjacent carboxylic acid. This intramolecular reaction is thermodynamically driven by the formation of a stable five-membered ring and the loss of water, but it requires a higher activation energy (often supplied by heat).[6]
-
Troubleshooting & Control:
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the formation of the kinetic product (the mono-amide) and disfavor the thermodynamic product (the imide).
-
Reaction Time: Monitor the reaction closely by TLC or HPLC. Stop the reaction and proceed with workup as soon as the starting material is consumed, before significant imide formation occurs.
-
pH Control: The cyclization can be influenced by pH. In some cases, running the reaction in the presence of a non-nucleophilic base can trap the carboxylic acid as a carboxylate, reducing its electrophilicity and slowing the rate of imide formation.
-
Caption: Reaction of HSA with a primary amine.
Q5: My NMR spectrum is complex, suggesting a mixture of isomers in my final product, even though my starting substrate was pure. Why?
A5: This issue likely stems from isomerization of the hexenyl double bond . The starting material, this compound, typically contains the double bond at the C2 position. However, under certain conditions, this double bond can migrate along the alkyl chain.
-
Causality: Traces of acid or base, or elevated temperatures, can catalyze the isomerization of the double bond to form a thermodynamically more stable internal alkene or a mixture of positional isomers. This leads to a mixture of products that can be difficult to separate.
-
Preventative Measures:
-
Use Mild Conditions: Avoid strong acidic or basic catalysts if possible. Use non-nucleophilic organic bases (e.g., pyridine, triethylamine) in stoichiometric amounts.
-
Moderate Temperatures: Avoid prolonged heating.
-
Characterize Starting Material: Confirm the isomeric purity of your starting HSA lot before use, as some commercial sources may provide mixtures.[7]
-
Q6: After my reaction, I'm left with a sticky, insoluble gum that is difficult to characterize. What could be causing this?
A6: The formation of a tacky, insoluble material often points to oligomerization or polymerization .
-
Causality: While the anhydride group itself is not prone to polymerization under these conditions, the hexenyl C=C double bond can be.[3] This is particularly true if the reaction is exposed to radical initiators (e.g., peroxides from old ether solvents, exposure to air/light at high temperatures) or certain transition metal catalysts.
-
Troubleshooting & Control:
-
Solvent Purity: Use fresh, inhibitor-free solvents. Avoid aged ethers like THF or diethyl ether, which can contain peroxides.
-
Radical Inhibitors: If high temperatures are unavoidable, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene).
-
Inert Atmosphere: Running the reaction under an inert atmosphere not only prevents hydrolysis but also minimizes oxidation that could lead to radical formation.
-
Part 3: Experimental Protocols & Data
This section provides actionable protocols for reaction monitoring and a summary of key reactant properties.
Protocol 1: Analytical Monitoring of HSA Reactions by HPLC
This protocol allows for the detection of the starting material, desired product, and the primary hydrolytic side product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (ACN) (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Example: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-225 nm.[8]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in ACN/water.
-
Expected Elution Profile:
-
Hex-2-enylsuccinic acid (hydrolysis product) will be the most polar and elute earliest.
-
The desired product (ester or amide) will elute next.
-
This compound (starting material) is the least polar and will elute last.
-
Table 1: Summary of Potential Side Products & Identification
| Side Reaction | Byproduct Structure | Key Characteristics | Recommended Analytical Technique |
| Hydrolysis | Dicarboxylic Acid | Highly polar, water-soluble, distinct IR peak (~1700 cm⁻¹ for acid C=O) | Reverse-Phase HPLC, LC-MS |
| Imide Formation | Cyclic Imide | Less polar than mono-amide, loss of carboxylic acid proton in ¹H NMR | TLC, Reverse-Phase HPLC, LC-MS |
| Isomerization | Positional Alkene Isomers | Complex ¹H and ¹³C NMR spectra in the alkene region | ¹H NMR, GC-MS, HPLC |
| Polymerization | Oligo/Poly-alkene | Insoluble, non-crystalline solid, broad signals in NMR | GPC (Gel Permeation Chromatography) |
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: this compound. Link
-
Sigma-Aldrich. (2022). Safety Data Sheet: this compound. Link
-
Cheméo. (2023). Chemical Properties of Hexadec-2-enylsuccinic anhydride (CAS 32072-96-1). Link
-
LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides. Link
-
National Institute of Standards and Technology (NIST). (2021). Hexadec-2-enylsuccinic anhydride. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Link
-
Salamanca, C. H., Urbano, B. F., & Olea, A. (2011). Potential drug delivery system: study of the association of a model nitroimidazole drug with aggregates of amphiphilic polymers on aqueous solution. ResearchGate. Link
- Kas'yan, L. I., et al. (2006). Products of endic anhydride reaction with cyclic amines and their heterocyclization. Russian Journal of Organic Chemistry, 42(11), 1644–1653.
-
Amerigo Scientific. This compound. Link
-
Chemical Point. This compound. Link
-
The Good Scents Company. (2023). N-hexenyl succinic anhydride. Link
-
LibreTexts Chemistry. (2023). Acid Anhydrides React with Amines to Form Amides. Link
-
LibreTexts Chemistry. (2023). Acid Anhydrides react with alcohols to form esters. Link
-
Clark, J. (2015). The reaction of acid anhydrides with water, alcohols and phenol. Chemguide. Link
-
Jan, U. (2017). Product of primary amine and acid anhydride. Chemistry Stack Exchange. Link
-
LibreTexts Chemistry. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Link
-
BOC Sciences. 1-Octenylsuccinic anhydride.
-
SIELC Technologies. (2023). HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column. Link
-
ChemicalBook. (2023). Succinic anhydride CAS#: 108-30-5. Link
-
Caira, M. R., et al. (2007). Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. ResearchGate. Link
-
Sigma-Aldrich. Dodecenylsuccinic anhydride (mixture of isomers) for synthesis. Link
-
National Institute of Standards and Technology (NIST). (2021). Hexadec-2-enylsuccinic anhydride Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Link
-
Anything Science. (2017, March 2). Anhydride Hydrolysis [Video]. YouTube. Link
-
ResearchGate. (2018). Can you recommend the reaction conditions of esterification of anhydride with alcohol?. Link
-
Wentzel Lab. (2020, April 7). Anhydride in acidic conditions reacting with alcohol to synthesize ester [Video]. YouTube. Link
-
ChemicalBook. (2022). This compound | 39587-79-6. Link
-
PubChem. 2-Octenylsuccinic anhydride. National Center for Biotechnology Information. Link
-
Google Patents. (2018). CN108709948A - A method of quickly measuring industrial succinic anhydride purity using gas chromatography. Link
-
ResearchGate. (2014). Synthesis and Characteristics of Succinic Anhydride and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes. Link
-
ResearchGate. (2019). The Hydrolysis of the Anhydride of 2‐Cyano‐2‐phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch. Link
-
MDPI. (2019). Copolymerization of Phthalic Anhydride with Epoxides Catalyzed by Amine-Bis(Phenolate) Chromium(III) Complexes. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. N-hexenyl succinic anhydride, 10500-34-2 [thegoodscentscompany.com]
- 8. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for Hex-2-enylsuccinic Anhydride Polymerization
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the polymerization of Hex-2-enylsuccinic anhydride. The information presented herein is grounded in established principles of polymer chemistry and aims to empower users to overcome common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the polymerization of this compound, providing concise and actionable answers.
Q1: What is the primary mechanism for the polymerization of this compound?
A1: The polymerization of this compound, a cyclic anhydride, typically proceeds via ring-opening polymerization (ROP).[1][2] This mechanism involves the nucleophilic attack on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of a propagating chain. The specific type of ROP can be anionic, cationic, or coordination-insertion, depending on the initiator or catalyst used. For instance, tertiary amines can initiate anionic ROP.[1][3]
Q2: What are the key reaction parameters to control for successful polymerization?
A2: The critical parameters to control are:
-
Monomer Purity: The presence of impurities, especially water, can terminate the polymerization or lead to undesirable side reactions.
-
Initiator/Catalyst Selection and Concentration: The choice of initiator or catalyst dictates the polymerization mechanism and significantly influences the reaction rate and polymer properties.
-
Temperature: Temperature affects the reaction kinetics, molecular weight, and the occurrence of side reactions.[4][5]
-
Solvent: The polarity and purity of the solvent can impact the solubility of the monomer and polymer, as well as the activity of the catalyst.
-
Reaction Time: Sufficient time is required to achieve high monomer conversion and the desired molecular weight.
Q3: How does the 'Hex-2-enyl' group influence the polymerization process?
A3: The presence of the 'Hex-2-enyl' substituent introduces a carbon-carbon double bond into the polymer backbone. This functionality can be a site for potential side reactions, such as crosslinking, especially at elevated temperatures. However, it also offers opportunities for post-polymerization modification to introduce other functional groups.
Q4: What are the expected properties of poly(this compound)?
A4: Poly(this compound) is expected to be a polyester. The presence of the anhydride bond in the backbone makes it susceptible to hydrolysis, rendering the polymer biodegradable. The 'Hex-2-enyl' group adds hydrophobicity to the polymer chain. The physical properties, such as glass transition temperature and melting point, will depend on the molecular weight and stereochemistry of the polymer.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the polymerization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Polymer Yield | 1. Inactive initiator/catalyst.2. Presence of polymerization inhibitors (e.g., water, oxygen).3. Incorrect reaction temperature.4. Insufficient reaction time. | 1. Use a fresh or purified initiator/catalyst. Verify its activity with a known reactive monomer.2. Thoroughly dry all glassware, solvents, and the monomer. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).3. Optimize the reaction temperature. Some polymerizations require an initiation temperature followed by a different propagation temperature.4. Extend the reaction time and monitor monomer conversion using techniques like FTIR or NMR. |
| Low Molecular Weight Polymer | 1. High initiator/catalyst concentration.2. Presence of chain transfer agents (e.g., water, alcohols).3. High reaction temperature leading to chain termination.[4] | 1. Decrease the initiator/catalyst to monomer ratio.2. Ensure all reagents and solvents are anhydrous.3. Lower the reaction temperature. A temperature screening study is recommended. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Slow initiation compared to propagation.2. Presence of side reactions (e.g., chain transfer, branching).3. Inefficient mixing leading to concentration gradients. | 1. Choose an initiator that provides rapid and quantitative initiation.2. Purify the monomer to remove reactive impurities. Optimize the reaction temperature to minimize side reactions.3. Ensure vigorous and efficient stirring throughout the polymerization. |
| Gel Formation or Crosslinking | 1. High reaction temperature causing side reactions involving the 'Hex-2-enyl' group.2. Presence of multifunctional impurities.3. High monomer concentration. | 1. Reduce the reaction temperature.[5][6]2. Purify the monomer to remove any di-functional or multi-functional impurities.3. Conduct the polymerization at a lower monomer concentration (i.e., in a suitable solvent). |
| Inconsistent Batch-to-Batch Results | 1. Variation in monomer purity.2. Inconsistent moisture levels.3. Inaccurate measurement of initiator/catalyst.4. Fluctuations in reaction temperature. | 1. Use monomer from the same batch or re-purify each batch before use.2. Implement a strict protocol for drying reagents and glassware.3. Use precise weighing and dispensing techniques for the initiator/catalyst.4. Employ a reliable temperature control system for the reaction vessel. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the polymerization of this compound.
Protocol 1: Purification of this compound Monomer
Rationale: Monomer purity is paramount for achieving controlled polymerization and reproducible results. This protocol describes a vacuum distillation method to remove non-volatile impurities and residual water.
Materials:
-
This compound (as received)
-
Drying agent (e.g., CaH₂)
-
Distillation apparatus with a short path head
-
Vacuum pump
-
Heating mantle with a magnetic stirrer
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Add the crude this compound to a round-bottom flask equipped with a magnetic stir bar.
-
Add a small amount of a suitable drying agent (e.g., CaH₂) and stir overnight under an inert atmosphere.
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and gradually reduce the pressure.
-
Gently heat the flask while stirring to initiate distillation.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.
-
The purified monomer should be stored under an inert atmosphere in a sealed container in a desiccator.
Protocol 2: Ring-Opening Polymerization of this compound using a Tertiary Amine Initiator
Rationale: This protocol outlines a basic procedure for the anionic ring-opening polymerization of this compound initiated by a tertiary amine. This method is relatively simple and can be a good starting point for optimization studies.
Materials:
-
Purified this compound
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)
-
Tertiary amine initiator (e.g., Triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
In a glovebox or under an inert atmosphere, add the purified this compound to a reaction flask equipped with a magnetic stir bar.
-
Add the anhydrous solvent to dissolve the monomer.
-
Calculate the required amount of initiator based on the desired monomer-to-initiator ratio.
-
Using a syringe, add the initiator to the stirred monomer solution at the desired reaction temperature.
-
Allow the reaction to proceed for the desired time, monitoring the progress by taking aliquots for analysis (e.g., GPC, NMR).
-
Terminate the polymerization by adding a quenching agent (e.g., a small amount of acetic acid or methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum.
Section 4: Visualization of Key Processes
Diagram 1: General Workflow for Optimizing Polymerization
This diagram illustrates a logical workflow for systematically optimizing the reaction conditions for this compound polymerization.
Caption: A systematic workflow for optimizing polymerization conditions.
Diagram 2: Troubleshooting Logic for Low Polymer Yield
This diagram provides a decision-making tree to troubleshoot experiments resulting in low or no polymer yield.
Sources
- 1. Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 4. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Hex-2-enylsuccinic Anhydride
Answering your request, here is a technical support center with troubleshooting guides and FAQs for the purification of Hex-2-enylsuccinic anhydride.
Welcome to the technical support center for this compound (HSA). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this versatile chemical intermediate. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions about handling and purifying this compound.
Q1: What are the most common impurities found in crude this compound?
The impurity profile of crude HSA is largely dependent on the synthesis method, which is typically an ene reaction between maleic anhydride and an isomer of hexene. Common impurities include:
-
Unreacted Starting Materials: Residual maleic anhydride and hexene are often present.
-
Hex-2-enylsuccinic Acid: As an anhydride, HSA is susceptible to hydrolysis, especially in the presence of ambient or solvent-borne moisture.[1][2] This opens the anhydride ring to form the corresponding dicarboxylic acid.
-
Isomers: The ene reaction can produce a mixture of regioisomers and diastereomers, which can be challenging to separate.[3]
-
Polymerization Products: Under high temperatures, side reactions can lead to oligomeric or polymeric impurities.
-
Color Impurities: Thermal stress or residual catalysts can result in the formation of colored byproducts, often causing a yellow to brown hue in the crude product.[4]
Q2: What is the most effective general method for purifying crude this compound?
For most applications, vacuum distillation is the most effective and scalable method for purifying HSA.[3][4] It efficiently separates the desired anhydride from non-volatile impurities such as the diacid, polymerization products, and salts. It is also effective at removing lower-boiling starting materials. For smaller-scale, high-purity applications, silica gel column chromatography can be employed to separate compounds based on polarity.[5]
Q3: How can I accurately assess the purity of my this compound sample?
A multi-faceted approach is recommended for purity assessment:
-
Gas Chromatography (GC): GC is an excellent method for determining the percentage purity of volatile compounds like HSA and detecting residual starting materials.[6][7]
-
Spectroscopy:
-
¹H and ¹³C NMR: Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap significantly with the product signals.
-
FTIR: The presence of sharp, characteristic anhydride peaks (typically around 1860 and 1780 cm⁻¹) and the absence of a broad carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) can confirm the integrity of the anhydride ring.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify HSA from its hydrolyzed diacid form.[8][9]
Q4: How should I handle and store purified this compound to prevent degradation?
Due to its moisture sensitivity, proper handling and storage are critical.[1]
-
Handling: Always handle HSA under an inert atmosphere (e.g., nitrogen or argon) in a glove box or with a Schlenk line. Use dry glassware and solvents to minimize hydrolysis.
-
Storage: Store the purified product in a tightly sealed container, preferably under an inert atmosphere.[10][11] For long-term stability, storage in a desiccator or a controlled low-humidity environment at the recommended temperature is advised.[10]
Troubleshooting Guide: Experimental Issues & Solutions
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Significant Starting Material Contamination
Q: My initial analysis (TLC/GC) of the crude product shows a large amount of unreacted maleic anhydride and/or hexene. What is the best way to remove these?
A: The optimal removal strategy depends on the specific starting material.
-
For Unreacted Hexene (and other volatile organics): These can typically be removed in vacuo on a rotary evaporator before high-vacuum distillation. A gentle warming of the flask can facilitate this process.
-
For Unreacted Maleic Anhydride: While maleic anhydride can be sublimed under vacuum, its volatility can sometimes be close enough to HSA to cause co-distillation issues.
-
Vacuum Distillation: A carefully controlled fractional vacuum distillation is the most robust method. Since maleic anhydride has a lower boiling point than HSA, it will distill first. Using a fractionating column and carefully monitoring the distillation head temperature is crucial.[4][12]
-
Column Chromatography: If distillation is not feasible or does not provide sufficient separation, column chromatography is a reliable alternative. Maleic anhydride is more polar than HSA and will have a different retention time on a silica gel column.
-
Problem 2: Product Contains the Hydrolyzed Diacid
Q: My FTIR spectrum shows a broad O-H stretch, and my NMR spectrum has signals consistent with Hex-2-enylsuccinic acid. How can I remove this impurity?
A: The presence of the diacid is a clear indication of hydrolysis.[13] Since the diacid is significantly less volatile and more polar than the anhydride, several methods can be used for its removal.
-
Causality: Hydrolysis occurs when the anhydride ring reacts with water. This can happen during the reaction workup if aqueous solutions are used, or from exposure to atmospheric moisture.
-
Solution Workflow:
Caption: Options for removing the diacid impurity from HSA.
-
Vacuum Distillation: This is the most direct method. The diacid has a much higher boiling point and will remain in the distillation flask as a non-volatile residue, while the pure HSA distills over.[3]
-
Chemical Conversion: The diacid can be converted back to the anhydride by refluxing the crude mixture with a dehydrating agent like acetic anhydride or thionyl chloride, followed by removal of the excess reagent and re-purification. This is useful if the diacid concentration is very high.
-
Column Chromatography: The diacid is significantly more polar than the anhydride and will adhere strongly to silica gel. Eluting with a non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate) will allow the HSA to elute while the diacid remains on the column.[5]
Problem 3: Purified Product Remains Colored
Q: I've distilled my HSA, but it's still pale yellow. What causes this, and can I achieve a colorless product?
A: A persistent yellow color after a single distillation is common and usually caused by trace amounts of thermally stable, chromophoric impurities.[4]
-
Causality: High reaction or distillation temperatures can cause side reactions or decomposition, leading to the formation of color bodies.
-
Solutions:
-
Repeat the Distillation: A second, careful fractional vacuum distillation is often sufficient to remove the remaining colored impurities and yield a colorless product.[4]
-
Optimize Distillation Conditions: Ensure the distillation temperature is as low as possible by using a good vacuum system. Minimize the time the material is held at high temperatures.
-
Activated Carbon Treatment (Use with Caution): While activated carbon can decolorize organic liquids, it can also potentially catalyze side reactions or adsorb product. If used, it should be done on a solution of the crude product before distillation, followed by filtration through Celite to remove the carbon. This method should be tested on a small scale first.
-
Problem 4: Product Appears to be an Inseparable Mixture of Isomers
Q: My characterization data (e.g., complex NMR spectrum) suggests I have a mixture of isomers. Is this expected, and is separation necessary?
A: Yes, this is entirely expected. The ene reaction between maleic anhydride and 2-hexene can result in at least two regioisomers, each of which can exist as a pair of diastereomers.[3]
-
Expert Insight: These isomers often have very similar physical properties (e.g., boiling points, polarities), making their separation by standard techniques like distillation or column chromatography extremely difficult, if not impossible.[3] For the vast majority of applications where HSA is used as a chemical intermediate (e.g., for modifying starches, proteins, or as a corrosion inhibitor), this isomeric mixture is used directly without separation.[]
-
Recommendation: Unless your specific application has a strict requirement for a single isomer, it is generally unnecessary and impractical to attempt separation. The product is typically sold and used as a mixture of isomers.
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is the standard method for purifying HSA on a multi-gram scale.
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask (a cow-type receiver is recommended to collect fractions). Ensure all glassware is oven-dried.
-
Charge the Flask: Charge the crude HSA into the distillation flask, adding a magnetic stir bar or a few boiling chips. The flask should not be more than two-thirds full.
-
Initial Volatiles Removal: If significant low-boiling impurities are present, heat the flask gently (e.g., 40-50°C) under a moderate vacuum to remove them.
-
High-Vacuum Distillation:
-
Gradually increase the vacuum to the desired pressure (e.g., <1 mmHg).
-
Slowly heat the distillation flask using a heating mantle with stirring.
-
Collect any initial low-boiling fractions (forerun) separately.
-
Collect the main product fraction when the head temperature stabilizes at the boiling point of HSA. For analogous compounds, this can be in the range of 150-200°C at low pressure.[4][15]
-
Stop the distillation before the flask goes to dryness to avoid charring the non-volatile residue.
-
-
Storage: Transfer the purified, colorless distillate to a clean, dry, pre-weighed storage vessel under an inert atmosphere.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for smaller-scale purification where high purity is paramount.
-
Column Packing: Pack a glass chromatography column with silica gel (e.g., 230-400 mesh) using a suitable non-polar solvent like hexanes (wet slurry packing is recommended).
-
Sample Loading: Dissolve the crude HSA in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and slowly increasing to 5-10%).[5]
-
The exact solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified HSA.
Data & Visualization
General Purification Workflow
Caption: Decision workflow for purifying this compound.
Hydrolysis of this compound
Caption: Reversible hydrolysis of HSA to its corresponding diacid.
Table 1: Physical & Chemical Properties of Alkenyl Succinic Anhydrides
| Property | Value / Information | Source |
| Molecular Formula (HSA) | C₁₀H₁₄O₃ | [16] |
| Appearance | Colorless to pale yellow liquid or solid | [4][10] |
| Boiling Point | High; requires vacuum for distillation (e.g., Dodecenylsuccinic anhydride: 200°C @ 27 hPa) | |
| Key Hazard | Moisture sensitive; causes skin and eye irritation | [1][17] |
| Storage Conditions | Store tightly closed in a dry, well-ventilated place, preferably under inert gas | [10][11] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Vacuum Distillation | - Highly scalable- Excellent for removing non-volatile impurities (diacid, polymers)- Cost-effective for large quantities | - Requires high vacuum and temperature, potential for thermal degradation- Poor separation of compounds with close boiling points (isomers) | Purifying quantities >5g; primary purification after synthesis.[3] |
| Column Chromatography | - High-resolution separation based on polarity- Can separate some closely related impurities- Operates at room temperature | - Low throughput, not easily scalable- Requires large volumes of solvent- More costly and labor-intensive | Small-scale (<5g) purification requiring very high purity; separating polar impurities.[5] |
References
-
SIELC Technologies. Separation of Succinic anhydride on Newcrom R1 HPLC column. [Online] Available at: [Link]
- Google Patents.CN104284982A - Purification of succinic acid.
- Google Patents.US3957830A - Manufacture of succinic anhydride.
-
Patsnap Eureka. Method for determining purity of succinic anhydride by adopting gas chromatographic method. [Online] Available at: [Link]
- Google Patents.CN108709948A - A method of quickly measuring industrial succinic anhydride purity using gas chromatography.
-
Princeton University. Full Anhydride SI. [Online] Available at: [Link]
-
Cheméo. Chemical Properties of Hexadec-2-enylsuccinic anhydride (CAS 32072-96-1). [Online] Available at: [Link]
-
CORE. Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. [Online] Available at: [Link]
-
Amerigo Scientific. this compound. [Online] Available at: [Link]
-
CHEMICAL POINT. this compound. [Online] Available at: [Link]
-
NIST WebBook. Hexadec-2-enylsuccinic anhydride. [Online] Available at: [Link]
-
The Good Scents Company. N-hexenyl succinic anhydride. [Online] Available at: [Link]
-
Organic Syntheses. γ-PHENYLALLYLSUCCINIC ACID. [Online] Available at: [Link]
-
ResearchGate. Hydrolytic cleavage of succinic anhydride via ring opening and... [Online] Available at: [Link]
- Google Patents.US3996249A - Isomerization process.
-
YouTube. Anhydride Hydrolysis. [Online] Available at: [Link]
-
Molbase. Synthesis of Example I--Isomerization of allyl succinic anhydride--60 minutes. [Online] Available at: [Link]
-
SIELC Technologies. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column. [Online] Available at: [Link]
- Google Patents.US3036127A - Succinic acid and anhydride separation process.
- Google Patents.US2134531A - Purification of maleic anhydride.
-
ResearchGate. Crystallization, Structures, and Properties of Different Polyolefins with Similar Grafting Degree of Maleic Anhydride. [Online] Available at: [Link]
-
ResearchGate. The Hydrolysis of the Anhydride of 2-Cyano-2-phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch. [Online] Available at: [Link]
-
ResearchGate. Solution Grafting of Maleic Anhydride on Low-Density Polyethylene: Effect on Crystallization Behavior. [Online] Available at: [Link]
-
PubChem. 2-Octenylsuccinic anhydride. [Online] Available at: [Link]
-
ResearchGate. Purification of maleic anhydride by vacuum distillation. [Online] Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. US3957830A - Manufacture of succinic anhydride - Google Patents [patents.google.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Method for determining purity of succinic anhydride by adopting gas chromatographic method - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN108709948A - A method of quickly measuring industrial succinic anhydride purity using gas chromatography - Google Patents [patents.google.com]
- 8. Succinic anhydride | SIELC Technologies [sielc.com]
- 9. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
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- 15. orgsyn.org [orgsyn.org]
- 16. chemicalpoint.eu [chemicalpoint.eu]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
Stability and degradation of Hex-2-enylsuccinic anhydride under different conditions.
Welcome to the Technical Support Center for Hex-2-enylsuccinic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this compound in your experiments. As a moisture-sensitive and reactive compound, understanding its stability and degradation pathways is critical for successful and reproducible results.
I. Core Concepts: Understanding the Stability of this compound
This compound is a versatile reagent, but its reactivity is a double-edged sword. The primary mode of degradation is hydrolysis, the ring-opening of the anhydride to form the corresponding dicarboxylic acid, hex-2-enylsuccinic acid. This process is highly dependent on the presence of water and is significantly influenced by pH and temperature. At elevated temperatures, other degradation pathways, such as polymerization, can also occur, though this is less common under typical laboratory reaction conditions.
This guide will address the common challenges encountered when handling and using this compound, providing both preventative measures and troubleshooting solutions.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound, providing step-by-step guidance to identify and resolve the issue.
Problem 1: Inconsistent or Low Reaction Yield
Symptoms:
-
Lower than expected yield of your desired product.
-
High variability in yield between experimental runs.
-
Presence of a significant amount of a polar byproduct, identified as hex-2-enylsuccinic acid.
Root Cause Analysis:
The most probable cause is the premature hydrolysis of the this compound starting material. This can happen either during storage or in the course of the reaction if stringent anhydrous conditions are not maintained.
Troubleshooting Workflow:
Workflow for Troubleshooting Low Reaction Yield.
Detailed Steps:
-
Verify the Integrity of Your Starting Material:
-
Action: Before starting your reaction, take a small sample of your this compound and analyze it using Fourier-Transform Infrared (FTIR) Spectroscopy.
-
What to Look For:
-
Good Quality Anhydride: Two distinct carbonyl (C=O) stretching peaks characteristic of an anhydride, typically around 1860 cm⁻¹ and 1780 cm⁻¹.
-
Hydrolyzed Anhydride: A broad hydroxyl (-OH) stretch around 3000 cm⁻¹ and a shift in the carbonyl peak to a single, broader peak around 1700-1720 cm⁻¹, indicative of a carboxylic acid.
-
-
Rationale: This initial check confirms whether your starting material has already degraded.
-
-
Ensure Strict Anhydrous Reaction Conditions:
-
Action:
-
Use freshly distilled, anhydrous solvents. Solvents from sealed bottles from the manufacturer are often sufficient if used immediately after opening.
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Rationale: Trace amounts of water in your solvent or on your glassware are sufficient to cause significant hydrolysis of the anhydride.[1][2]
-
-
Control Reaction Temperature:
-
Consider the pH of Your Reaction Medium:
-
Action: If your reaction involves aqueous or protic media, be aware that the hydrolysis rate is significantly faster in neutral to alkaline conditions.[4][5][6] If possible, maintain a slightly acidic pH to slow down hydrolysis.
-
Rationale: Both water and hydroxide ions can act as nucleophiles to attack the anhydride ring. The hydroxide ion is a much stronger nucleophile, leading to rapid degradation in basic solutions.
-
Problem 2: Formation of an Insoluble, Gummy Precipitate
Symptoms:
-
A sticky, insoluble material forms in your reaction vessel.
-
Difficulty in isolating the desired product from this precipitate.
Root Cause Analysis:
This is often due to the formation of salts of the hydrolyzed hex-2-enylsuccinic acid, especially in the presence of divalent metal cations (e.g., Ca²⁺, Mg²⁺) which may be present as impurities or in buffers.
Troubleshooting Steps:
-
Analyze the Precipitate:
-
Action: If possible, isolate the precipitate and analyze it by FTIR. The presence of a carboxylate salt peak (around 1550-1610 cm⁻¹) would confirm this diagnosis.
-
-
Identify the Source of Cations:
-
Action: Review all reagents and solutions used for potential sources of metal cations. This could include buffers, salts, or even tap water used for cleaning glassware that was not properly rinsed with deionized water.
-
-
Mitigation Strategies:
-
Action:
-
Use deionized, distilled water for all aqueous solutions.
-
If possible, use buffers that do not contain divalent cations.
-
Consider the use of a chelating agent like EDTA in trace amounts if cation contamination is unavoidable and compatible with your reaction.
-
-
III. Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is highly sensitive to moisture.[7] It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). The storage area should be cool and dry. For long-term storage, consider sealing the container with paraffin film and storing it inside a desiccator.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life is highly dependent on storage conditions. When stored properly, it can be stable for several months to a year. However, it is best practice to verify the purity of the anhydride by FTIR or another suitable analytical method if it has been in storage for an extended period or if the container has been opened multiple times.
Q3: At what temperature does this compound start to thermally degrade?
A3: Significant thermal degradation and potential for polymerization of alkenyl succinic anhydrides generally occur at temperatures above 200°C.[2] Under typical laboratory reaction conditions (e.g., refluxing in common organic solvents like THF, dichloromethane, or toluene), thermal degradation is not a primary concern.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability is highly pH-dependent. The rate of hydrolysis is slowest in acidic conditions (pH < 5) and increases significantly as the pH becomes neutral and then alkaline.[3][4][6] In basic solutions, the hydrolysis can be very rapid.
Hydrolysis of this compound Pathway
Primary degradation pathway of this compound.
Q5: Can I use alcohols as solvents for reactions with this compound?
A5: Yes, but with the understanding that alcohols will react with the anhydride to form a monoester.[1] This is a nucleophilic acyl substitution reaction. If your goal is to perform a different reaction with the anhydride, using an alcohol as a solvent will lead to this competing reaction and is generally not advised unless the alcoholysis is the intended transformation.
Q6: What analytical techniques are best for monitoring the degradation of this compound?
A6:
-
FTIR Spectroscopy: As mentioned in the troubleshooting guide, this is a quick and effective way to distinguish between the anhydride and its hydrolyzed carboxylic acid form.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is an excellent quantitative method.[8][9][10] To analyze the non-volatile carboxylic acid, it must first be derivatized (e.g., by methylation) to a more volatile ester.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the anhydride and its corresponding acid.[11]
IV. Data Summary: Stability Under Various Conditions
The following table provides a qualitative and semi-quantitative overview of the stability of alkenyl succinic anhydrides (ASAs), which are structurally similar to this compound, under different conditions. This data is based on studies of related ASAs and serves as a practical guide.[3]
| Condition | Parameter | Stability/Degradation Rate | Primary Degradation Product |
| pH (in aqueous emulsion at 25°C) | pH 3.5 | Relatively Stable | Hex-2-enylsuccinic Acid |
| pH 7.0 | Moderate Hydrolysis | Hex-2-enylsuccinic Acid | |
| pH 9.0 | Rapid Hydrolysis | Hex-2-enylsuccinate Salt | |
| Temperature (in aqueous emulsion at pH 3.5) | 25°C | Slow Hydrolysis | Hex-2-enylsuccinic Acid |
| 40°C | Increased Rate of Hydrolysis | Hex-2-enylsuccinic Acid | |
| 60°C | Significant Hydrolysis | Hex-2-enylsuccinic Acid | |
| Storage | Anhydrous, Inert Atmosphere, Cool | High Stability | Minimal Degradation |
| Exposure to Atmospheric Moisture | Gradual Hydrolysis | Hex-2-enylsuccinic Acid | |
| High Temperature (>200°C) | Neat or in non-reactive solvent | Potential for Polymerization and Thermal Decomposition | Oligomers, Polymers, and other degradation products |
V. Experimental Protocols
Protocol 1: FTIR Analysis for Anhydride Integrity
-
Place a small, neat sample of this compound directly onto the crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-600 cm⁻¹.
-
Analysis:
-
Confirm the presence of two strong carbonyl peaks around 1860 cm⁻¹ and 1780 cm⁻¹.
-
Check for the absence of a broad -OH peak around 3000 cm⁻¹ and a single, broad carbonyl peak around 1710 cm⁻¹, which would indicate hydrolysis.
-
Protocol 2: General Procedure for Reactions Under Anhydrous Conditions
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at 120°C for at least 4 hours. Assemble the glassware while hot under a stream of dry nitrogen and then allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent and Solvent Preparation: Use freshly opened anhydrous solvents or solvents dried and distilled according to standard procedures. Ensure all other reagents are anhydrous.
-
Reaction Setup: Charge the reaction flask with the solvent and other reagents under a positive nitrogen atmosphere. Use syringes or cannulas for liquid transfers.
-
Addition of this compound: Dissolve the this compound in a small amount of anhydrous solvent in a separate flask and add it to the reaction mixture via a syringe or dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), GC, or LC-MS as appropriate.
-
Work-up: Quench the reaction with care, as excess anhydride will react exothermically with water or other protic quenching agents.
VI. References
-
Kinetics of Hydrolysis of Succinimides. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Succinic anhydride. (2023, December 28). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Gess, J. M., & Rende, D. S. (2005). Alkenyl Succinic Anhydride (ASA). TAPPI Journal, 4(9), 25-30.
-
Hydrolytic cleavage of succinic anhydride via ring opening and... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Propose a mechanism for the formation of succinic anhydride from ... (n.d.). Pearson. Retrieved January 13, 2026, from [Link]
-
What is the process of removing the acid from succinic anhydride? (2022, December 2). Quora. Retrieved January 13, 2026, from [Link]
-
Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. (n.d.). CORE. Retrieved January 13, 2026, from [Link]
-
Alkenylsuccinic anhydrides. (2023, April 29). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Understanding sizing conditions with alkenyl succinic anhydride: Experimental analysis of pH and anionic trash catcher effects on softwood kraft pulp. (2025, April 23). BioResources. Retrieved January 13, 2026, from [Link]
-
Bunton, C. A., Fendler, J. H., Fuller, N. A., Perry, S., & Rocek, J. (1963). The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides. Journal of the Chemical Society (Resumed), 6174-6182.
-
Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. (2020). Polymers, 12(9), 2053. [Link]
-
Anhydride Hydrolysis. (2017, March 2). YouTube. Retrieved January 13, 2026, from [Link]
-
Draper, E. R., Mears, L. L. E., Castilla, A. M., King, S. M., McDonald, T. O., Akhtar, R., & Adams, D. J. (2015). Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation. RSC Advances, 5(128), 105939-105946.
-
DETERMINATION OF ALKENYL SUCCINIC ANHYDRIDE (ASA) IN PULP AND PAPER SAMPLES. (n.d.). Korea Science. Retrieved January 13, 2026, from [Link]
-
Succinic anhydride – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]
-
A method of quickly measuring industrial succinic anhydride purity using gas chromatography. (2018). Google Patents. Retrieved January 13, 2026, from
-
Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID. (2025, December 3). Theseus. Retrieved January 13, 2026, from [Link]
-
Chain length effect of alkenyl succinic anhydride on thermal and mechanical properties of the cured epoxy resins. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis and characterization of ASA samples. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
succinic anhydride. (n.d.). Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link]
Sources
- 1. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 2. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 3. imisrise.tappi.org [imisrise.tappi.org]
- 4. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding sizing conditions with alkenyl succinic anhydride: Experimental analysis of pH and anionic trash catcher effects on softwood kraft pulp :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Succinic anhydride CAS#: 108-30-5 [m.chemicalbook.com]
- 8. CN108709948A - A method of quickly measuring industrial succinic anhydride purity using gas chromatography - Google Patents [patents.google.com]
- 9. theseus.fi [theseus.fi]
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Troubleshooting poor performance of Hex-2-enylsuccinic anhydride as a corrosion inhibitor.
Technical Support Center: Hex-2-enylsuccinic Anhydride (H2ESA)
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound (H2ESA). This guide is designed for researchers and professionals encountering suboptimal performance with H2ESA as a corrosion inhibitor. My objective is to move beyond simple procedural checklists and provide a deeper, cause-and-effect understanding of the system. Here, we will diagnose issues based on fundamental electrochemical and chemical principles, ensuring your experimental outcomes are both successful and repeatable.
Part 1: Foundational Understanding & Mechanism of Action
Before troubleshooting, it's crucial to understand how H2ESA is intended to work. This section addresses the most fundamental questions regarding its function.
Q1: What is the primary mechanism by which this compound inhibits corrosion?
This compound is an organic, film-forming corrosion inhibitor. Its effectiveness stems from its molecular structure, which features two key components:
-
A Polar "Head" Group: The succinic anhydride ring is the active, polar part of the molecule. It contains oxygen heteroatoms with lone pairs of electrons.
-
A Non-Polar "Tail" Group: The hexenyl chain is a hydrophobic hydrocarbon tail.
The inhibition mechanism proceeds via adsorption of the H2ESA molecules onto the metal surface, forming a protective barrier.[1][2] This process can involve:
-
Chemisorption: The oxygen atoms in the anhydride ring can share electrons with the vacant d-orbitals of the metal (e.g., iron), forming coordinate covalent bonds.[3]
-
Physisorption: Electrostatic interactions can occur between the polar head group and the charged metal surface.
-
Hydrophobic Barrier Formation: Once adsorbed, the non-polar hexenyl tails orient themselves away from the metal surface, creating a dense, water-repellent layer that physically blocks corrosive species like water, oxygen, and chlorides from reaching the metal.[1]
Caption: Mechanism of H2ESA as a film-forming corrosion inhibitor.
Part 2: Troubleshooting Poor Inhibitor Performance
This is the core of our guide. If your results are not meeting expectations, systematically work through these common failure points.
Q2: My corrosion rate is still high. Could the H2ESA concentration be wrong?
Yes, this is the most common cause of poor performance. Corrosion inhibitors must be used above a critical minimum concentration to be effective.
-
Under-dosing: Using too low a concentration of H2ESA results in incomplete film formation on the metal surface.[4] This leaves anodic and cathodic sites exposed, allowing corrosion to proceed and potentially causing localized pitting where the inhibitor does adsorb. A slight reduction in corrosion might be observed, but the effect is misleading and insufficient.[4]
-
Optimal Concentration: The required concentration depends on factors like the severity of the corrosive environment, temperature, and flow conditions. It must be determined experimentally.
Troubleshooting Action Plan:
-
Verify Calculation: Double-check your dilution calculations to ensure the final concentration in your test solution is correct.
-
Concentration Matrix Study: If the issue persists, run a concentration matrix experiment (see Experimental Protocols section below) to determine the optimal concentration for your specific conditions. Typical starting ranges for evaluation are between 50 and 500 ppm.
Caption: Logical troubleshooting workflow for H2ESA performance issues.
Q3: I've increased the concentration, but performance is still poor. Could the inhibitor be degrading?
Absolutely. As an anhydride, H2ESA is susceptible to hydrolysis, especially in aqueous environments. This is a critical, often overlooked, factor.
-
Mechanism of Hydrolysis: Succinic anhydride reacts with water to form succinic acid.[5] Similarly, H2ESA will hydrolyze to form Hex-2-enylsuccinic acid. This reaction breaks the active anhydride ring, significantly altering the molecule's electronic properties and its ability to chemisorb effectively onto the metal surface.
-
Factors Accelerating Hydrolysis:
-
Elevated Temperature: Increases the rate of the hydrolysis reaction.
-
Extreme pH (Acidic or Basic): Both conditions can catalyze the ring-opening reaction.[5]
-
Troubleshooting Action Plan:
-
Prepare Fresh Solutions: Always prepare H2ESA solutions immediately before use. Do not store stock solutions in aqueous media for extended periods.
-
Control Temperature: If your experiment runs at high temperatures, consider that the inhibitor's half-life may be reduced.
-
Analytical Verification (Advanced): Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to check for the disappearance of the characteristic anhydride C=O stretches (~1780 and 1860 cm⁻¹) and the appearance of carboxylic acid C=O (~1700 cm⁻¹) and O-H bands in your stock solution.
Caption: Hydrolysis of the anhydride ring leads to inhibitor degradation.
Q4: How does pH affect the performance of H2ESA?
The pH of the environment is a critical variable that dictates both the state of the inhibitor molecule and the charge of the metal surface. The performance of adsorption-type inhibitors can show strong pH dependency.[6]
-
At Low pH (Acidic):
-
The metal surface is typically positively charged.
-
After hydrolysis, the resulting dicarboxylic acid will be largely protonated (neutral). Adsorption may be hindered due to a lack of strong electrostatic attraction.
-
-
At Neutral/Slightly Alkaline pH:
-
The metal surface charge becomes less positive or negative.
-
The hydrolyzed dicarboxylic acid can deprotonate to form a carboxylate anion (negatively charged). This can lead to strong electrostatic attraction to anodic sites on the metal surface.[6]
-
Troubleshooting Action Plan:
-
Measure and Record pH: Always measure and report the pH of your corrosive media before and after inhibitor addition.
-
pH Optimization Study: If performance is poor, conduct tests across a range of pH values (e.g., from 4 to 8) to find the optimal window for your system. The ideal pH is often a balance between inhibitor stability and favorable surface interactions.[7]
Q5: My experiment involves high flow/agitation, and the inhibitor isn't working. Why?
High hydrodynamic forces can prevent the formation of a stable inhibitor film or physically strip it from the surface.
-
High Shear Stress: In turbulent flow, the shear stress at the pipe wall or coupon surface can be greater than the adhesive force of the inhibitor film, leading to its removal.[8]
-
Bubble Impingement: In multiphase flow (e.g., with gas bubbles), the physical impact of bubbles on the surface can locally destroy the protective film.[9]
-
Presence of Solids: Abrasive particles like sand can scour the inhibitor film away, exposing fresh metal to the corrosive environment.[10]
Troubleshooting Action Plan:
-
Characterize Flow: Understand the flow regime of your system (e.g., laminar, turbulent, slug flow). Poor performance is often seen in highly turbulent or slug flow conditions.[8][9]
-
Consider Film Persistency: H2ESA may not have the required film persistency for highly dynamic systems. You may need to consider a different inhibitor chemistry or a continuous injection strategy to replenish the film.
-
Synergistic Additives: Consider adding other components that can strengthen the inhibitor film.
| Problem Observed | Potential Root Cause(s) | Recommended Action(s) |
| High initial corrosion rate | Under-dosing: Inhibitor concentration is below the critical threshold.[4] | Perform a concentration optimization study. Verify all dilution calculations. |
| Performance degrades over time | Hydrolysis: The anhydride is degrading into its less effective acid form.[5] | Always use freshly prepared solutions. Avoid prolonged storage of aqueous stock solutions. |
| Inconsistent results across tests | pH Variation: Uncontrolled pH is altering inhibitor/surface charge.[6] | Measure, control, and record the pH for all experiments. |
| Failure in high-flow systems | Film Stripping: High shear stress is removing the protective layer.[8][9] | Evaluate inhibitor performance under representative flow conditions. Consider inhibitors with higher film persistency. |
| Poor performance with deposits | Surface Masking: Deposits (e.g., sand, scale) prevent the inhibitor from reaching the metal surface.[10] | Ensure the metal surface is clean before inhibitor application. Use in conjunction with a deposit control agent if necessary. |
| Table 1: Summary of common troubleshooting pathways for H2ESA. |
Part 3: Optimization & Advanced FAQs
Q6: Can I improve the performance of H2ESA by adding other chemicals?
Yes, this is known as a synergistic effect, where the combined inhibition is greater than the sum of the individual components' effects.[11]
-
Synergism with Halide Ions: Halide ions, particularly iodide (I⁻), can co-adsorb on the metal surface. Their negative charge helps to anchor positively charged inhibitor molecules (if any) to the surface, enhancing film stability.[12]
-
Synergism with Other Inhibitors: Combining H2ESA with another inhibitor that has a different mechanism (e.g., a cathodic inhibitor) can provide more comprehensive protection.[11][13] For instance, a co-inhibitor might help form a more resilient film.[14][15]
Action Plan: If H2ESA alone is insufficient, consider a designed experiment to evaluate the synergistic effect of adding a low concentration of potassium iodide (e.g., 1-3 mM) or another compatible organic inhibitor.
Q7: On which metals is H2ESA most likely to be effective?
H2ESA, as a typical organic inhibitor, is primarily designed for and evaluated on carbon steel in acidic or CO₂-containing environments.[3] Its effectiveness on other metals and alloys should be experimentally verified:
-
Copper and its Alloys: May show some inhibition, but other chemistries like triazoles are typically more effective.
-
Aluminum Alloys: Aluminum is protected by a passive oxide layer. H2ESA's performance will depend on its ability to adsorb to and stabilize this layer.
-
Stainless Steels: Generally corrosion-resistant, but may require inhibitors in very aggressive environments (e.g., high chloride, high temperature). H2ESA's effectiveness is not guaranteed and must be tested.
Part 4: Experimental Protocols
Protocol: Evaluating H2ESA Efficiency via Weight Loss Method
This fundamental method provides a reliable measure of overall corrosion inhibition.
1. Materials & Equipment:
-
Metal coupons (e.g., C1018 carbon steel) of known surface area.
-
Corrosive medium (e.g., 1M HCl or CO₂-saturated brine).
-
H2ESA and appropriate solvent (e.g., isopropanol).
-
Polishing paper (up to 600 grit).
-
Acetone, deionized water.
-
Analytical balance (accurate to 0.1 mg).
-
Sealed test vessels/flasks.
2. Coupon Preparation:
-
Measure the dimensions of each coupon to calculate the surface area (A).
-
Mechanically polish the coupon surfaces sequentially with decreasing grit size of polishing paper until a uniform, scratch-free finish is achieved.
-
Degrease the coupon by sonicating in acetone for 5 minutes.
-
Rinse thoroughly with deionized water and dry completely with a stream of nitrogen or in a desiccator.
-
Weigh the prepared coupon and record its initial weight (W_initial).
3. Experimental Procedure:
-
Prepare your test solutions. This must include a "blank" vessel containing only the corrosive medium and several vessels with the corrosive medium plus varying concentrations of H2ESA (e.g., 50, 100, 200, 400 ppm).
-
Completely immerse one prepared and weighed coupon into each test vessel.
-
Seal the vessels and place them in a static, temperature-controlled environment for a set duration (e.g., 6, 12, or 24 hours).
-
After the immersion period, carefully remove the coupons.
-
Gently clean the coupons with a soft brush in a cleaning solution (e.g., Clarke's solution for steel) to remove corrosion products.
-
Rinse with deionized water, dry completely, and re-weigh to get the final weight (W_final).
4. Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * ρ * t)
-
Where: ΔW is in grams, A is in cm², ρ (density of the metal) is in g/cm³, and t is the immersion time in hours.
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Where: CR_blank is the corrosion rate in the uninhibited solution and CR_inhibitor is the corrosion rate in the solution with H2ESA.
-
References
-
Corrosion inhibition strategy: Synergistic effects. ResearchGate.
-
Understanding Synergistic Effects Between Corrosion Inhibitor Molecules Using Density Functional Theory. ResearchGate.
-
Acid Corrosion Inhibition of Nickel by Some Organic/Macrocyclic Compounds. ResearchGate.
-
Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI.
-
Why Corrosion Inhibitors Do Not Perform Well in Some Multiphase Conditions: a Mechanistic Study. ResearchGate.
-
Why Even the Best Corrosion Inhibitor Fails (and What to Do About It). Indutech.
-
Hexadec-2-enylsuccinic anhydride. NIST WebBook.
-
Identification of Synergistic Interactions in Green Corrosion Inhibitor Mixtures by Molecular Modeling. ResearchGate.
-
Effect of pH on the corrosion inhibition of mild steel in CO2 saturated brine solution. ResearchGate.
-
Hexadec-2-enylsuccinic anhydride. NIST WebBook.
-
Why Corrosion Inhibitors Do Not Perform Well in Some Multiphase Conditions: a Mechanistic Study. Semantic Scholar.
-
Evaluation of the Anti-corrosion Effect of a Succinic Acid Derivative as a Corrosion Inhibitor. [PDF] csit.org.tw.
-
Chemical Properties of Hexadec-2-enylsuccinic anhydride (CAS 32072-96-1). Cheméo.
-
Understanding factors affecting corrosion inhibitor performance in under-deposit testing with sand. ResearchGate.
-
Synergistic Gas Hydrate and Corrosion Inhibition Using Maleic Anhydride: N-Isopropylmethacrylamide Copolymer and Small Thiols. NIH National Center for Biotechnology Information.
-
Review on Corrosion Inhibitors for Oil and Gas Corrosion Issues. Semantic Scholar.
-
Anhydride Derivatives as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid Solutions. ResearchGate.
-
The influence of adding corrosion inhibitor and pH on the electrochemical properties of hybrid films applied to galvanised steel. ResearchGate.
-
Studies of Corrosion Inhibition Performance of Inorganic Inhibitors for Aluminum Alloy. MDPI.
-
The new insights towards smart pH-responsive anticorrosion coating based on HNTs carrying synergistic inhibitors: Experimental and molecular simulation. ResearchGate.
-
Succinic anhydride CAS#: 108-30-5. ChemicalBook.
-
Review of Corrosion Inhibiting Mechanisms in Coatings. Bureau of Reclamation.
-
Synergistic Effect of Benincasa hispida Peel Extract and KI on the Corrosion Inhibition of Mild Steel in HCl. MDPI.
-
Synergistic Gas Hydrate and Corrosion Inhibition Using Maleic Anhydride: N-Isopropylmethacrylamide Copolymer and Small Thiols. ACS Publications.
-
This compound | 39587-79-6. ChemicalBook.
-
This compound. CHEMICAL POINT.
-
This compound. Amerigo Scientific.
-
Synergistic Gas Hydrate and Corrosion Inhibition Using Maleic Anhydride: N‐Isopropylmethacrylamide Copolymer. Semantic Scholar.
-
In-Coating Phenyl Phosphonic Acid as an Etch-Primer Corrosion Inhibitor System for Hot Dip Galvanized Steel. ResearchGate.
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 15. pubs.acs.org [pubs.acs.org]
How to control the degree of substitution with Hex-2-enylsuccinic anhydride.
Welcome to the technical support center for controlling the degree of substitution (DS) with Hex-2-enylsuccinic anhydride (HESA). This guide provides in-depth answers to common questions and troubleshooting scenarios encountered during the chemical modification of polysaccharides and other biopolymers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for modifying a substrate like starch with this compound (HESA)?
The core reaction is an esterification process. HESA, a type of alkenyl succinic anhydride (ASA), reacts with the hydroxyl (-OH) groups present on the glucose units of the starch polymer. This reaction is typically performed in an aqueous slurry under alkaline conditions.[1] The anhydride ring of HESA is opened by a hydroxyl group on the starch, forming an ester bond and leaving a free carboxylic acid group. This process introduces a hydrophobic hexenyl group onto the hydrophilic starch backbone, creating an amphiphilic molecule.
The reaction is catalyzed by a base, such as sodium hydroxide (NaOH), which activates the starch by forming a more nucleophilic starch alkoxide (Starch-O⁻).[1] The base also serves to neutralize the newly formed carboxylic acid, driving the reaction to completion.
Q2: My Degree of Substitution (DS) is consistently low. What are the most common reasons and how can I fix this?
Achieving the target DS requires careful control over competing reactions. A low DS is typically due to one or more of the following factors:
-
Premature Hydrolysis of HESA: This is the most significant side reaction. HESA can react with water (hydrolyze) to form the corresponding dicarboxylic acid, which is then unreactive towards the starch. This reaction is highly pH and temperature-dependent.
-
Troubleshooting:
-
Strict pH Control: Maintain the reaction pH within the optimal 8.5-9.0 range.[2][3][4] A pH above this range drastically accelerates HESA hydrolysis. Use a calibrated pH meter and add your base (e.g., 1 M NaOH) dropwise to avoid localized areas of high pH.[3][5]
-
Controlled HESA Addition: HESA is hydrophobic. Add it to the well-agitated starch slurry slowly and steadily over a period of time (e.g., 10-30 minutes).[6] This allows the anhydride to react with the available starch hydroxyl groups before it has a chance to hydrolyze.
-
Optimal Temperature: Keep the reaction temperature between 30-40°C.[1][7] Higher temperatures increase the rate of both the desired esterification and the undesired hydrolysis.
-
-
-
Poor Reagent Dispersion: Because HESA is an oil, it must be effectively dispersed in the aqueous starch slurry to ensure maximum contact with the starch granules.
-
Troubleshooting: Employ vigorous and continuous mechanical stirring throughout the reaction.[6] Inefficient mixing leads to low reaction efficiency as the HESA will coalesce, reducing the available surface area for reaction.
-
-
Substrate Inaccessibility: The physical form of your substrate plays a critical role. The hydroxyl groups within the semi-crystalline structure of native, granular starch are less accessible than those in a gelatinized or soluble form of the polymer.[6][8][9]
-
Troubleshooting: If your protocol allows, consider using pre-gelatinized starch or soluble maltodextrins. Studies have shown that HESA reacts much faster and to a greater extent with soluble polysaccharides compared to granular starch under the same conditions.[9]
-
Q3: How do different reaction parameters quantitatively affect the final Degree of Substitution?
The DS is a function of several interdependent variables. Understanding their impact is key to process optimization. The relationship between these factors is summarized below.
Key Factors Influencing Degree of Substitution (DS)
Caption: Key parameters and their influence on the desired esterification reaction versus the competing hydrolysis side reaction, all of which determine the final Degree of Substitution.
Table 1: Impact of Reaction Parameters on Degree of Substitution (DS)
| Parameter | Typical Range | Effect on DS | Rationale & Causality |
| HESA Concentration | 2% - 10% (w/w of starch) | Increases | A higher concentration of the limiting reagent (HESA) drives the reaction forward, leading to a higher DS, until a saturation point is reached where efficiency drops.[3][10] |
| Reaction pH | 8.0 - 9.5 | Increases to an optimum | Alkaline conditions (pH 8.5-9.0) are necessary to deprotonate starch hydroxyls, but excessively high pH (>9.5) dramatically favors HESA hydrolysis over esterification, reducing the yield.[2][3][11] |
| Reaction Temperature | 25°C - 45°C | Increases to an optimum | The optimal temperature is typically 30-40°C.[1][7] Higher temperatures increase reaction kinetics but also accelerate the rate of HESA hydrolysis, leading to lower efficiency. |
| Reaction Time | 1 - 5 hours | Increases | The DS generally increases with reaction time, although the rate of increase slows as reactants are consumed.[3][7] |
| Starch Concentration | 20% - 40% (w/v) | Can Decrease | Higher starch slurry concentrations can lead to high viscosity, impeding effective mixing and dispersion of the hydrophobic HESA, which may lower the reaction efficiency. |
Q4: Is there a reliable, standard protocol for determining the Degree of Substitution?
Yes, the most widely used and validated method is an alkali saponification followed by back-titration.[12] This method chemically breaks the ester bonds with a known excess of base and then measures how much base was consumed.
While instrumental methods like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are excellent for confirming the modification, titration remains the gold standard for quantification.[13][14] FTIR can confirm the presence of the new ester carbonyl bond (around 1724-1730 cm⁻¹), and its peak intensity correlates with DS.[3][15][16]
Troubleshooting & Protocols
Experimental Workflow Overview
The entire process, from reaction setup to final analysis, follows a logical sequence. Careful execution at each stage is critical for reproducible results.
Workflow for HESA Modification and Analysis
Caption: A standard experimental workflow for the synthesis and analysis of HESA-modified starch.
Protocol 1: Synthesis of HESA-Modified Starch
This protocol is a general guideline for modifying granular wheat starch. It should be adapted based on your specific substrate and target DS.
-
Slurry Preparation: Prepare a starch slurry (e.g., 35% w/w) in distilled water in a reaction vessel equipped with a mechanical stirrer and a calibrated pH probe.
-
Equilibration: Place the vessel in a water bath set to 35°C. Begin stirring to ensure a homogenous suspension.
-
pH Adjustment: Once the slurry reaches 35°C, adjust the pH to 8.5 using 1 M NaOH.[4]
-
HESA Addition: Begin slowly adding the desired amount of HESA (e.g., 2-10% based on dry starch weight) to the stirring slurry.
-
Reaction: Continue stirring at 35°C for 2 hours. Throughout this period, constantly monitor the pH and maintain it between 8.5 and 9.0 by adding 1 M NaOH as needed.[3][4] The pH will naturally drop as the reaction releases a carboxylic acid group.
-
Termination: After the reaction period, stop the reaction by adjusting the pH to 6.5 with 1 M HCl.[3][4]
-
Purification:
-
Filter the modified starch using a Buchner funnel.
-
Wash the filter cake thoroughly with distilled water (3-4 times) to remove any unreacted salts or hydrolyzed HESA.
-
Dry the purified HESA-starch in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Protocol 2: Determination of Degree of Substitution (DS) by Titration
This protocol is based on the method described by Whistler and Paschall.[12]
-
Sample Preparation: Accurately weigh approximately 5 g (dry basis) of the modified starch into a 250 mL Erlenmeyer flask.
-
Dispersion: Add 50 mL of distilled water and stir to fully disperse the sample.
-
Saponification: Add exactly 25 mL of 0.5 N NaOH solution to the flask. Seal the flask and shake or stir it at room temperature for 24 hours to ensure complete hydrolysis of the ester bonds.[2][12]
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the excess NaOH with a standardized 0.5 N HCl solution until the pink color disappears. Record the volume of HCl used (Vsample).
-
-
Blank Titration: Perform a blank titration by following the same procedure but without adding the starch sample. Titrate 25 mL of the 0.5 N NaOH with the 0.5 N HCl. Record the volume of HCl used (Vblank).
-
Calculation:
-
First, calculate the percentage of octenyl succinyl (%OS) groups: %OS = [(Vblank - Vsample) × NHCl × 210.22] / (W × 10) Where:
-
Vblank and Vsample are in mL.
-
NHCl is the normality of the HCl solution.
-
W is the dry weight of the starch sample in grams.
-
210.22 is the molecular weight of the octenyl succinyl group.
-
-
Next, calculate the Degree of Substitution (DS): DS = (162 × %OS) / [21022 - (209.22 × %OS)] Where:
-
162 is the molecular weight of an anhydroglucose unit (the repeating unit in starch).[2]
-
21022 is the molecular weight of the OS group multiplied by 100.
-
209.22 is the molecular weight of the OS group minus the weight of one hydrogen atom.
-
-
References
-
Bhosale, R. & Singhal, R. (2022). Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings. Polymers (Basel). Available at: [Link]
-
Dockal, E. R., et al. (2015). Determination of the degree of substitution of hydrolysed octenylsuccinate-derivatised starch. ResearchGate. Available at: [Link]
-
Babić, J., et al. (2013). Modification of wheat starch with succinic acid/acetic anhydride and azelaic acid/acetic anhydride mixtures I. Thermophysical and pasting properties. Food and Feed Research. Available at: [Link]
-
Tizzotti, M., et al. (2021). Production of Cyclic Anhydride-Modified Starches. Polymers (Basel). Available at: [Link]
-
Bai, Y., & Shi, Y. C. (2013). Position of modifying groups on starch chains of octenylsuccinic anhydride-modified waxy maize starch. USDA ARS. Available at: [Link]
-
Tupa, M., et al. (2013). Simple Determination Method of Degree of Substitution for Starch Acetate. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2023). The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions. MDPI. Available at: [Link]
-
Sam, S., et al. (2020). Comparison of Three Methods to Determine the Degree of Substitution of Quinoa and Rice Starch Acetates, Propionates. Semantic Scholar. Available at: [Link]
-
Babić, J., et al. (2019). Starch Modification by Organic Acids and Their Derivatives: A Review. MDPI. Available at: [Link]
-
Bai, Y. (2015). Preparation of octenylsuccinic anhydride modified starches and their applications in emulsion and encapsulation. K-REx. Available at: [Link]
-
Chen, X., et al. (2021). Effects of the degree of substitution of octenyl succinic anhydride on the physicochemical characteristics of adlay starch. ResearchGate. Available at: [Link]
-
Bhosale, R. & Singhal, R. (2022). Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings. MDPI. Available at: [Link]
-
Kim, H. Y., et al. (2024). Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch. MDPI. Available at: [Link]
-
Bello-Perez, L. A., et al. (2015). Effect of the degree of substitution of octenyl succinic anhydride-banana starch on emulsion stability. PubMed. Available at: [Link]
-
Zambrano, F., et al. (2024). Understanding sizing conditions with alkenyl succinic anhydride: Experimental analysis of pH and anionic trash catcher effects on softwood kraft pulp. BioResources. Available at: [Link]
-
Various Authors. (2018). Schemes of chemical modification of polysaccharides with octenyl succinic anhydride (OSA). ResearchGate. Available at: [Link]
-
Tizzotti, M., et al. (2021). Production of Cyclic Anhydride-Modified Starches. MDPI. Available at: [Link]
-
Bai, Y. & Shi, Y. C. (2013). Position of modifying groups on starch chains of octenylsuccinic anhydride-modified waxy maize starch. ResearchGate. Available at: [Link]
-
Kim, H. Y., et al. (2024). Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch. Semantic Scholar. Available at: [Link]
-
Various Authors. (2025). Modification of polysaccharides with octenyl succinic anhydride (OSA): Reaction, effect on their functional properties and applications. ResearchGate. Available at: [Link]
-
Rendueles, M., et al. (2025). Modification of polysaccharides with octenyl succinic anhydride (OSA): Reaction, effect on their functional properties and applications. PubMed. Available at: [Link]
-
Bai, Y. & Shi, Y. C. (2013). Reaction of octenylsuccinic anhydride with a mixture of granular starch and soluble maltodextrin. PubMed. Available at: [Link]
-
Kim, H. Y., et al. (2024). Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch. Semantic Scholar. Available at: [Link]
-
Kim, H. Y., et al. (2024). Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch. PubMed. Available at: [Link]
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- 2. Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Modification of wheat starch with succinic acid/acetic anhydride and azelaic acid/acetic anhydride mixtures I. Thermophysical and pasting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Cyclic Anhydride-Modified Starches - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Characterization of Hex-2-enylsuccinic Anhydride (HSA) Products
A Guide for Researchers and Development Scientists
Welcome to the technical support center for Hex-2-enylsuccinic Anhydride (HSA) and related alkenyl succinic anhydride (ASA) products. As a Senior Application Scientist, I have designed this guide to address the most common and complex challenges encountered during the characterization of these versatile but notoriously difficult molecules. This resource moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and interpret your data with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Isomer Problem - "Why is my product not a single, clean peak?"
Question 1: My GC-MS analysis of a newly synthesized batch of this compound (HSA) shows a cluster of closely eluting peaks, not the single peak I expected. Is my synthesis impure?
Answer: This is the most common observation and, in most cases, does not indicate a failed synthesis but rather the inherent chemical nature of the product. HSA is synthesized via an "ene" reaction between an olefin (e.g., hexene) and maleic anhydride. This reaction is not perfectly selective and results in a mixture of isomers.[1][2]
Causality of Isomer Formation:
-
Regioisomers: The succinic anhydride moiety can add at different positions along the alkenyl chain, depending on which allylic hydrogen is transferred during the ene reaction.
-
Stereoisomers (Geometric Isomers): For each regioisomer, the substituents around the newly formed double bond can be arranged in either a cis or trans configuration.[1]
-
Stereoisomers (Diastereomers): The succinic anhydride ring itself contains chiral centers, leading to the formation of diastereomeric pairs (e.g., erythro and threo).[2]
Therefore, a "pure" HSA product is almost always a complex mixture of these isomers, which are structurally very similar and thus difficult to separate chromatographically.
dot
Caption: Isomer formation pathway in HSA synthesis.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling
This protocol provides a starting point for resolving and identifying the components in your HSA product mixture.
Objective: To obtain a chromatographic profile of the HSA isomer distribution and identify unreacted starting materials or major side products.
Materials:
-
HSA sample
-
Anhydrous solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS system with a low-polarity capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of your HSA product (~1 mg/mL) in the chosen anhydrous solvent. Ensure the solvent is truly dry to prevent on-column hydrolysis.
-
GC-MS Instrument Setup:
-
Injector: 250°C, Split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.[2]
-
Oven Program:
-
Initial temperature: 180°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.[2]
-
Hold at 250°C for 5-10 minutes to elute all components.
-
-
MS Detector:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 m/z.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for the cluster of peaks corresponding to HSA. All isomers should have the same molecular ion (e.g., for Hexadec-2-enylsuccinic anhydride, m/z = 322.5)[3][4][5].
-
Integrate the peaks to determine the relative percentage of each isomer. Note that without individual standards, this is an area-percent estimation.
-
Search the NIST library for fragmentation patterns to identify any unreacted maleic anhydride or side-products.
-
| Table 1: Typical GC-MS Parameters for HSA Analysis | |
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) |
| Injector Temp | 250°C |
| Oven Program | 180°C (2 min), then 15°C/min to 250°C (10 min hold)[2] |
| Carrier Gas | Helium, 1.2 mL/min |
| Detector | Mass Spectrometer (EI, 70 eV) |
| Scan Range | 40-500 m/z |
Section 2: The Hydrolysis Problem - "Is my product degrading?"
Question 2: I've stored my HSA sample for a few weeks, and its performance in my application has declined. I suspect it has reacted with moisture. How can I confirm and quantify this degradation?
Answer: Your suspicion is highly likely to be correct. The anhydride ring in HSA is strained and highly susceptible to hydrolysis, readily reacting with ambient moisture to form the corresponding dicarboxylic acid, Hex-2-enylsuccinic acid (HASA).[6][7] This hydrolysis is a primary cause of product inconsistency and failure.
Fourier-Transform Infrared (FTIR) Spectroscopy is the most direct and effective technique for monitoring hydrolysis. The anhydride group has two characteristic carbonyl (C=O) stretching bands, while the resulting dicarboxylic acid has only one, which appears at a different frequency.[6]
| Table 2: Diagnostic IR Absorption Bands for HSA and its Hydrolyzed Form (HASA) | |
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| Anhydride C=O (Symmetric Stretch) | ~1860 cm⁻¹ |
| Anhydride C=O (Asymmetric Stretch) | ~1780 cm⁻¹ |
| Carboxylic Acid C=O (Hydrolyzed Form) | ~1710 cm⁻¹ |
| Source: Adapted from Pliev et al. (1973) and subsequent studies.[6] |
As hydrolysis proceeds, the intensity of the two anhydride peaks at ~1860 and ~1780 cm⁻¹ will decrease, while the intensity of the acid peak at ~1710 cm⁻¹ will increase.[6]
dot
Caption: Troubleshooting workflow for HSA hydrolysis.
Experimental Protocol: Quantification of HSA Hydrolysis by FTIR
Objective: To determine the percentage of hydrolyzed HSA (HASA) in a sample.
Principle: This method relies on Beer's Law, creating a calibration curve by measuring the absorbance of known mixtures of pure HSA and pure HASA.[6]
Procedure:
-
Prepare Pure HASA Standard:
-
Take a small amount of your highest-purity HSA.
-
Add a stoichiometric amount of deionized water and stir vigorously at room temperature for several hours until the mixture is homogenous.
-
Confirm complete hydrolysis by running an FTIR spectrum. The spectrum should show a complete absence of the anhydride peaks at ~1860 and ~1780 cm⁻¹ and a strong, single peak at ~1710 cm⁻¹.[6]
-
-
Prepare Calibration Standards:
-
Prepare a series of standards by mixing the pure HSA and pure HASA in a non-polar, anhydrous solvent (e.g., hexane or chloroform) at known weight ratios (e.g., 0%, 10%, 25%, 50%, 75%, 100% HASA).
-
-
Acquire FTIR Spectra:
-
Using a liquid transmission cell (e.g., KBr windows), acquire the FTIR spectrum for each standard and for your unknown sample.[2] Ensure the path length is consistent for all measurements.
-
-
Build the Calibration Curve:
-
For each standard, calculate the ratio of the absorbance of the acid peak to the anhydride peak (e.g., A₁₇₁₀ / A₁₇₈₀).
-
Plot this absorbance ratio (Y-axis) against the known concentration (% HASA) of the standards (X-axis). The result should be a linear curve.
-
-
Determine Hydrolysis in Unknown Sample:
-
Measure the absorbance ratio for your unknown sample.
-
Use the calibration curve to determine the corresponding % HASA.
-
Self-Validation: The linearity of your calibration curve (R² > 0.99) validates the method. Running a known control sample with each batch of unknowns ensures ongoing accuracy.
Section 3: Chromatographic Nightmares - "How can I improve my separation?"
Question 3: I am trying to use HPLC to separate HSA from its hydrolyzed form (HASA), but the peaks are broad and have poor resolution. What can I do?
Answer: Separating the highly non-polar HSA from the more polar HASA on a single run, while also dealing with the isomer mixture, is a significant challenge. Success depends on optimizing your column chemistry and mobile phase.
Key Strategies:
-
Column Selection: A standard C18 column is a good starting point. However, for difficult separations of isomers, a Phenyl-Hexyl or Biphenyl phase may provide alternative selectivity through π-π interactions.[8] For separating the acid (HASA), a polar-embedded or "aqua" type C18 can provide better peak shape.
-
Mobile Phase:
-
Solvents: Use a gradient elution. Start with a higher water percentage to retain and separate the more polar HASA, then ramp up the organic solvent (Acetonitrile or Methanol) to elute the non-polar HSA isomers.[9][10]
-
Additive: The key to good peak shape for the HASA dicarboxylic acid is to suppress its ionization. Add a small amount of acid (0.05-0.1%) like formic acid or phosphoric acid to the mobile phase. This ensures HASA is in its neutral form, preventing peak tailing on reverse-phase columns.[9]
-
| Table 3: Troubleshooting Common HPLC Separation Issues for HSA/HASA Analysis | ||
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing (especially for HASA) | Secondary ionic interactions between HASA and the silica backbone. | Add 0.1% formic or phosphoric acid to the mobile phase to suppress ionization.[9] |
| Poor Resolution between Isomers | Insufficient column selectivity or efficiency. | Try a different column phase (e.g., Phenyl-Hexyl). Decrease the gradient slope (make it slower). Reduce the flow rate. |
| Broad Peaks for HSA | Sample overload; poor solubility in the mobile phase at the start of the run. | Inject a smaller volume or lower concentration. Ensure the initial mobile phase has enough organic content to keep HSA soluble. |
| Irreproducible Retention Times | Poor column equilibration; mobile phase composition drift. | Ensure the column is fully equilibrated with the starting mobile phase before each injection. Use freshly prepared mobile phases. |
Experimental Protocol: Reverse-Phase HPLC Method for HSA/HASA Separation
Objective: To achieve baseline separation between the hydrolyzed (HASA) and unhydrolyzed (HSA) components.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm[9] or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Ramp from 60% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 60% B (re-equilibration)
-
References
-
Synthesis and characterization of ASA samples. (n.d.). DEGrEE. [Link]
-
Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. (n.d.). CORE. [Link]
-
Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. (n.d.). Newspulpaper. [Link]
-
Structures of Alkenyl Succinic Anhydride (ASA) Components in ASA-Sized Papersheet. (n.d.). J-Stage. [Link]
-
Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. (2022). MDPI. [Link]
-
Hexadec-2-enylsuccinic anhydride. (n.d.). NIST WebBook. [Link]
-
Hexadec-2-enylsuccinic anhydride. (n.d.). NIST WebBook. [Link]
-
Chemical Properties of Hexadec-2-enylsuccinic anhydride (CAS 32072-96-1). (n.d.). Cheméo. [Link]
-
Succinic anhydride. (n.d.). SIELC Technologies. [Link]
-
This compound. (n.d.). Amerigo Scientific. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. [Link]
-
Characterization of Polyisobutylene Succinic Anhydride (PIBSA) and Its PIBSI Products from the Reaction of PIBSA with Hexamethylene Diamine. (n.d.). PMC - NIH. [Link]
-
Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. (2008). ResearchGate. [Link]
-
Characterization of Polyisobutylene Succinic Anhydride (PIBSA) and Its PIBSI Products from the Reaction of PIBSA with Hexamethylene Diamine. (2021). ResearchGate. [Link]
-
The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions. (2023). MDPI. [Link]
-
Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. (2024). Protocols.io. [Link]
-
Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species. (1998). ResearchGate. [Link]
-
Separation and identification of indene–C70 bisadduct isomers. (2016). PMC - NIH. [Link]
-
Molecular and physical characterization of octenyl succinic anhydride-modified starches with potential applications in pharmaceutics. (2020). PubMed. [Link]
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Hexadec-2-enylsuccinic anhydride [webbook.nist.gov]
- 4. Hexadec-2-enylsuccinic anhydride [webbook.nist.gov]
- 5. Hexadec-2-enylsuccinic anhydride (CAS 32072-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. newspulpaper.com [newspulpaper.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. Succinic anhydride | SIELC Technologies [sielc.com]
- 10. protocols.io [protocols.io]
Technical Support Center: Improving the Efficiency of Hex-2-enylsuccinic Anhydride (HESA) as a Sizing Agent
Welcome to the technical support center for Hex-2-enylsuccinic anhydride (HESA). This guide is designed for researchers, scientists, and professionals in drug development and other advanced scientific fields who are utilizing HESA as a sizing agent to impart hydrophobicity to various substrates. As a reactive chemical, the efficiency of HESA is critically dependent on precise control over experimental conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your protocols, ensure reproducibility, and maximize the performance of your sizing applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HESA) and how does it function as a sizing agent?
This compound, a type of Alkenyl Succinic Anhydride (ASA), is a reactive organic compound used to increase the water repellency of materials like paper and other cellulose-based substrates.[1] It consists of a hydrophobic hexenyl chain and a reactive anhydride ring.[2][3] The proposed mechanism involves the anhydride ring reacting with hydroxyl (-OH) groups on the substrate's surface to form a covalent ester bond.[3][4] This reaction anchors the hydrophobic "tail" of the HESA molecule onto the surface, creating a low-energy layer that repels water.[2][3]
Q2: What is the most significant factor that reduces the efficiency of HESA?
The single most critical factor that diminishes HESA's efficiency is hydrolysis .[5][6][7] The anhydride ring in HESA is highly reactive and will readily react with water to form hex-2-enylsuccinic acid (a dicarboxylic acid).[8][9] This hydrolyzed form is largely ineffective at forming stable covalent bonds with the substrate and does not contribute significantly to sizing.[7][10] Furthermore, the hydrolyzed product can lead to deposits and experimental variability.[5][6][10] Therefore, managing water interaction is paramount.
Q3: What is the optimal pH range for working with HESA emulsions?
For optimal performance, HESA emulsions should be prepared and used in a neutral to slightly acidic pH range, typically between 6.5 and 7.5.[11][12] Alkaline conditions (pH > 8.0) dramatically accelerate the rate of hydrolysis, rendering the HESA inactive before it can react with the substrate.[1][12][13] While slightly acidic conditions can improve emulsion stability, a pH that is too low can interfere with other components in your system.[14][15] Careful pH control is crucial for reproducible results.[11]
Q4: How does temperature influence the performance of HESA?
Higher temperatures accelerate all chemical reactions, including both the desired sizing reaction and the undesired hydrolysis.[1][12] If the temperature of the system is too high, the rate of hydrolysis can outpace the sizing reaction, leading to a significant loss of efficiency.[6][13] It is recommended to conduct the emulsification process at a controlled, moderate temperature and to add the HESA emulsion to the system as late as possible to minimize its contact time with the aqueous phase before the final application or curing step.[1][12]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: Poor or Inconsistent Sizing Results
Q5: My HESA emulsion looks unstable (e.g., phase separation, visible oil droplets, rapid creaming). How can I improve it?
An unstable emulsion is a primary cause of poor sizing because it leads to uneven distribution of the agent on the substrate.[1][12]
-
Causality: HESA is an oil and is not soluble in water.[1] To apply it in an aqueous system, it must be emulsified into fine, stable droplets. This is typically achieved using a high-shear mixer and a stabilizing agent, such as cationic starch or a suitable polymer.[1][6][9] Large droplets or phase separation indicates a failure of this process.
-
Solutions:
-
Optimize Shear Force and Time: Ensure your homogenization or high-shear mixing process is adequate. Most laboratory preparations require 1-3 minutes of high-speed mixing.[6] The goal is to achieve a particle size of approximately 1 µm.[12]
-
Check Stabilizer/Emulsifier Ratio: The ratio of the stabilizer (e.g., cationic starch) to HESA is critical. A common starting point is a starch-to-HESA mass ratio of 2:1 to 4:1.[12][14] Too little stabilizer will result in an unstable emulsion.
-
Control pH of Stabilizer Solution: Before emulsification, adjust the pH of your cationic starch or polymer solution to be slightly acidic (e.g., pH 4.0) using an acid like citric or adipic acid.[14] This enhances the stability of the final emulsion.
-
Use Immediately: HESA emulsions have a very short shelf life due to hydrolysis.[2][5][8] It is imperative to use the emulsion within minutes of its preparation for best results.[1][8] Some studies suggest a shelf life of only 20-30 minutes.[1]
-
Q6: My substrate is not becoming hydrophobic after HESA application and curing. What are the likely causes?
Failure to achieve hydrophobicity points to a breakdown in one of the critical steps of the sizing process.
-
Causality: Effective sizing requires three key stages: (1) proper retention of HESA droplets on the substrate, (2) uniform spreading of HESA across the surface, and (3) chemical reaction (esterification) with the surface's hydroxyl groups.[3] A failure in any of these stages will lead to poor results.
-
Solutions & Diagnostic Workflow:
-
Verify HESA Reactivity: First, rule out the agent itself. Has your stock of HESA been exposed to moisture? Hydrolyzed HESA is more viscous and will not perform.[8] Consider running an infrared (IR) spectroscopy analysis to check for the characteristic anhydride peaks (~1780 and 1860 cm⁻¹) and the absence of a broad carboxylic acid peak.[9]
-
Investigate HESA Retention: The HESA emulsion droplets must first attach to the substrate. In papermaking, this is facilitated by using cationic polymers that are electrostatically attracted to the anionic cellulose fibers.[16] If your substrate is not anionic, or if there are other highly anionic "trash" species in your system competing for the cationic emulsion, retention will be poor. Consider adding a cationic retention aid like polyaluminum chloride (PAC) or polyethylenimine (PEI).[16]
-
Check for Interfering Substances: High levels of dissolved salts (high conductivity) can destabilize the emulsion.[1][12] Calcium ions are particularly problematic as they can react with hydrolyzed HESA to form sticky, insoluble salts that cause deposits and interfere with sizing.[5][6]
-
Confirm Curing Conditions: While HESA is highly reactive, the final esterification reaction may be facilitated by a drying or curing step to remove water and drive the reaction to completion. Ensure your drying/curing temperature and time are adequate but not so high as to cause degradation.
-
Q7: I'm observing a rapid decrease in my system's pH after adding the HESA emulsion. Is this normal, and how should I manage it?
Yes, a drop in pH is an expected consequence of HESA hydrolysis.
-
Causality: When a molecule of HESA hydrolyzes, its anhydride ring opens to form a dicarboxylic acid (hex-2-enylsuccinic acid).[9] This acid releases protons (H⁺) into the aqueous solution, thereby lowering the pH. A rapid pH drop is a direct indicator that a significant portion of your HESA is hydrolyzing rather than reacting with your substrate.
-
Solutions:
-
Minimize Emulsion Age: The most effective solution is to use the emulsion immediately after preparation, minimizing the time available for hydrolysis.[2]
-
Buffer the System: If your experimental design allows, using a buffer system to maintain a stable pH in the neutral range can help mitigate the effects. However, be cautious that buffer components do not interfere with other aspects of your system.
-
Optimize Process Timing: Add the HESA emulsion at the last possible moment in your workflow before the application and drying/curing steps.[11] This reduces the residence time of HESA in the aqueous phase.
-
Visualizing HESA Chemistry and Troubleshooting
To better understand the core challenges, the following diagrams illustrate the key chemical pathways and a logical troubleshooting workflow.
Diagram 1: Competing Reactions of HESA
Caption: The central challenge: ensuring HESA reacts with the substrate, not with water.
Diagram 2: Troubleshooting Workflow for Poor Sizing
Caption: A step-by-step logical guide to diagnosing and fixing inefficient HESA sizing.
Key Experimental Parameters & Protocols
Table 1: Summary of Optimal Conditions for HESA Sizing
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| System pH | 6.5 - 7.5 | Minimizes the rate of hydrolysis, which is rapid in alkaline conditions.[1][12] |
| Temperature | Ambient (control recommended) | Higher temperatures increase hydrolysis rate.[1][6] Cool stabilizer solution before use.[11] |
| Emulsion Age | < 30 minutes | HESA hydrolyzes quickly in water; immediate use is critical for maximum efficiency.[1][2] |
| Emulsion Droplet Size | ~1 µm (median diameter) | Ensures a fine, uniform distribution on the substrate, preventing blotches and weak spots.[12][17] |
| Stabilizer:HESA Ratio | 2:1 to 4:1 (mass ratio) | Crucial for emulsion stability. Cationic starch is a common and effective stabilizer.[12][14] |
| System Conductivity | As low as possible | High salt concentrations can collapse the stabilizer and destabilize the emulsion.[1][12] |
Protocol 1: Preparation of a Stable HESA Emulsion (Laboratory Scale)
This protocol describes a standard method for creating a 200 mL HESA emulsion for experimental use.
-
Prepare Stabilizer Solution:
-
In a 250 mL beaker, dissolve 2.0 g of cationic starch in 98.0 g of deionized water with gentle heating and stirring until fully dissolved.
-
Cool the solution to room temperature.
-
Adjust the pH of the starch solution to ~4.0 using a dilute solution of citric acid or adipic acid.[14] This step is crucial for the final emulsion's stability.
-
-
Emulsification:
-
Transfer 185 g of the prepared starch solution to the vessel of a high-shear laboratory blender/homogenizer.
-
Add 15 g of pure this compound (HESA) oil to the starch solution.[6]
-
Immediately homogenize at high speed (e.g., >10,000 RPM) for 75-90 seconds.[6][18] The resulting mixture should be a homogenous, milky-white emulsion with no visible oil phase.
-
-
Quality Control & Use:
Protocol 2: Quantifying Sizing Efficiency via Contact Angle Measurement
This protocol provides a method to quantitatively assess the hydrophobicity of your treated substrate.
-
Substrate Preparation:
-
Apply the freshly prepared HESA emulsion to your substrate using a consistent method (e.g., dip coating, spin coating, or spray application).
-
Cure the treated substrate according to your experimental plan (e.g., air dry, oven dry at a specific temperature). Ensure control substrates (untreated) are processed identically.
-
-
Contact Angle Measurement:
-
Place the cured substrate on the stage of a goniometer (contact angle measurement device).
-
Dispense a single, small droplet (e.g., 5 µL) of deionized water onto the surface of the substrate.
-
Immediately capture a high-resolution image of the droplet at the liquid-solid interface.
-
-
Analysis:
-
Use the goniometer's software to measure the angle formed between the substrate surface and the tangent of the droplet's edge.
-
A higher contact angle indicates greater hydrophobicity and more effective sizing. An angle >90° is typically considered hydrophobic.
-
Perform measurements at multiple locations on each sample and on multiple replicate samples to ensure statistical significance. Compare the contact angle of treated substrates to the untreated controls.
-
References
-
Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. (n.d.). National Center for Biotechnology Information. [Link]
-
Optimization of ASA Emulsion and Impact of Filler on ASA Sizing. (n.d.). IPPTA. [Link]
-
New findings for interactions and mechanisms in paper sizing with ASA and AKD. (n.d.). OPUS. [Link]
-
ASA Optimisation - Control of Particle Size, Stability and Hydrolysis. (n.d.). OPUS. [Link]
-
OPTIMIZATION OF ASA EMULSIFICATION IN INTERNAL SIZING OF PAPER AND BOARD. (2009, November 13). Aaltodoc. [Link]
-
ASA Sizing - Control of Particle Size, Stability and Hydrolysis. (n.d.). Scribd. [Link]
-
Understanding How ASA Sizing Works in Neutral Papermaking Systems. (n.d.). AMAZON Papyrus Chemicals. [Link]
-
Mechanism of Sizing Behavior of ASA. (n.d.). ResearchGate. [Link]
-
How AKD and ASA Sizing Agents Improve Water Resistance in Modern Papermaking. (n.d.). AMAZON Papyrus Chemicals. [Link]
-
Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. (2020, September 22). MDPI. [Link]
-
Effects of Temperature, pH and Alkalinity on ASA Sizing in Alkaline Papermaking. (1996). TAPPI.org. [Link]
-
Alkenyl Succinic Anhydride (ASA). (n.d.). TAPPI.org. [Link]
-
Particle Sizing Techniques: Choosing the Right Method for Your Application. (n.d.). HORIBA. [Link]
-
Understanding sizing conditions with alkenyl succinic anhydride: Experimental analysis of pH and anionic trash catcher effects on softwood kraft pulp. (2023, April 23). BioResources. [Link]
-
Understanding alkenyl succinic anhydride (ASA) size reversion due to autooxidation. (2023, July 5). ResearchGate. [Link]
-
Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. (n.d.). Newspulpaper. [Link]
-
Using cationic polymers to improve alkenyl succinic anhydride (ASA) sizing efficiency in high-yield pulp containing furnish. (n.d.). BioResources. [Link]
-
Alkenylsuccinic anhydrides. (n.d.). Wikipedia. [Link]
-
The Mechanism of Alkenyl Succinic Anhydride Sizing. (n.d.). ProQuest. [Link]
-
Sizing performance and hydrolysis resistance of alkyl oleate succinic anhydrides. (n.d.). TAPPI.org. [Link]
Sources
- 1. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How AKD and ASA Sizing Agents Improve Water Resistance in Modern Papermaking - AMAZON [amazon-chem.cn]
- 3. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 4. Effects of Temperature, pH and Alkalinity on ASA Sizing in Alkaline Papermaking, 1996 Papermakers Co [imisrise.tappi.org]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. imisrise.tappi.org [imisrise.tappi.org]
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- 9. newspulpaper.com [newspulpaper.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding How ASA Sizing Works in Neutral Papermaking Systems - AMAZON [amazon-chem.cn]
- 12. mdpi.com [mdpi.com]
- 13. The Mechanism of Alkenyl Succinic Anhydride Sizing - ProQuest [proquest.com]
- 14. ippta.co [ippta.co]
- 15. Understanding sizing conditions with alkenyl succinic anhydride: Experimental analysis of pH and anionic trash catcher effects on softwood kraft pulp :: BioResources [bioresources.cnr.ncsu.edu]
- 16. Using cationic polymers to improve alkenyl succinic anhydride (ASA) sizing efficiency in high-yield pulp containing furnish :: BioResources [bioresources.cnr.ncsu.edu]
- 17. lib.tkk.fi [lib.tkk.fi]
- 18. scribd.com [scribd.com]
- 19. Particle Sizing Techniques: Choosing the Right Method for Your Application | Malvern Panalytical [malvernpanalytical.com]
Validation & Comparative
A Comparative Guide to Alkenyl Succinic Anhydrides for Bioconjugation and Drug Delivery: A Focus on Hex-2-enylsuccinic Anhydride
In the landscape of bioconjugation and drug delivery systems, the modification of proteins, peptides, and other bioactive molecules is a cornerstone for enhancing therapeutic efficacy. Alkenyl Succinic Anhydrides (ASAs) have emerged as a versatile class of reagents for this purpose, offering a means to introduce a hydrophobic alkyl chain and a reactive carboxyl group in a single modification step. This guide provides a comparative overview of Hex-2-enylsuccinic anhydride (HSA) and other commonly used ASAs, namely Octenyl Succinic Anhydride (OSA) and Dodecenyl Succinic Anhydride (DDSA), with a particular focus on their potential applications in drug development.
While extensive data exists for OSA and DDSA, particularly in the food and materials science sectors, this guide aims to extrapolate and compare the potential performance of the lesser-studied this compound. This comparison is grounded in fundamental chemical principles and available data for its longer-chain homologues, providing a framework for researchers to evaluate its suitability for their specific applications.
Introduction to Alkenyl Succinic Anhydrides
Alkenyl Succinic Anhydrides are derivatives of succinic anhydride, featuring an alkenyl chain attached to the succinic anhydride ring.[1] The anhydride functional group is highly reactive towards nucleophiles, such as the primary amino groups of lysine residues and the N-terminus of proteins, forming a stable amide bond.[2] This reaction results in the introduction of a pendant carboxylic acid group, which can be used for further conjugation or to modulate the solubility and charge of the modified molecule. The length of the alkenyl chain plays a crucial role in determining the hydrophobicity of the resulting conjugate, influencing its aggregation behavior, interaction with cell membranes, and pharmacokinetic profile.
The general structure of an Alkenyl Succinic Anhydride is depicted below:
Caption: General chemical structure of an Alkenyl Succinic Anhydride.
Comparative Physicochemical Properties
The length of the alkenyl chain is the primary determinant of the physicochemical properties of ASAs and their conjugates. A systematic comparison is essential for selecting the optimal reagent for a given application.
| Property | This compound (HSA) | Octenyl Succinic Anhydride (OSA) | Dodecenyl Succinic Anhydride (DDSA) |
| Alkenyl Chain Length | 6 carbons | 8 carbons | 12 carbons |
| Molecular Weight | 198.22 g/mol | 210.27 g/mol [3] | 266.38 g/mol |
| Hydrophobicity | Moderate | High | Very High |
| Aqueous Solubility | Low (expected to be highest among the three) | Very Low | Extremely Low |
| Reactivity | High (expected) | High | High |
| Steric Hindrance | Lowest | Moderate | Highest |
Table 1: Comparison of the Physicochemical Properties of HSA, OSA, and DDSA.
The shorter C6 chain of HSA is expected to impart a lower degree of hydrophobicity compared to OSA (C8) and DDSA (C12). This could translate to a higher critical micelle concentration and potentially better handling in aqueous buffers. The lower steric hindrance of the hexenyl group may also lead to faster reaction kinetics in bioconjugation reactions.
Reactivity and Hydrolysis
The primary reaction of ASAs in a biological context is the acylation of primary amines on proteins.[2] This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7.5-8.5) to ensure the deprotonation of the lysine ε-amino groups, enhancing their nucleophilicity.[4]
It is hypothesized that the shorter, more water-soluble hexenyl chain of HSA might lead to a slightly faster hydrolysis rate compared to the more hydrophobic OSA and DDSA, which may partition away from the aqueous phase.
Protein Modification: A Practical Workflow
The modification of a protein with an ASA involves a straightforward, yet optimization-dependent, workflow. The following protocol provides a general framework for the conjugation of an ASA to a model protein such as Bovine Serum Albumin (BSA).
Caption: A generalized workflow for the modification of proteins with Alkenyl Succinic Anhydrides.
Experimental Protocol: Modification of Bovine Serum Albumin (BSA) with an Alkenyl Succinic Anhydride
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (HSA), Octenyl Succinic Anhydride (OSA), or Dodecenyl Succinic Anhydride (DDSA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Standard protein characterization reagents and equipment (SDS-PAGE, UV-Vis spectrophotometer, etc.)
Procedure:
-
Protein Solution Preparation: Dissolve BSA in 0.1 M sodium phosphate buffer (pH 8.0) to a final concentration of 10 mg/mL.
-
ASA Stock Solution Preparation: Immediately before use, dissolve the chosen ASA in anhydrous DMSO to a concentration of 100 mg/mL.
-
Reaction:
-
While gently stirring the BSA solution at room temperature, add the ASA stock solution dropwise to achieve the desired molar excess of ASA to protein (e.g., 10:1, 20:1, 50:1).
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis bag (10 kDa MWCO).
-
Dialyze against 0.1 M sodium phosphate buffer (pH 7.4) at 4°C with several buffer changes over 24-48 hours to remove unreacted ASA and DMSO.
-
-
Characterization:
-
Degree of Modification: Determine the extent of lysine modification using a TNBSA or OPA assay.
-
Molecular Weight: Confirm the increase in molecular weight using SDS-PAGE or mass spectrometry.
-
Physicochemical Properties: Characterize the isoelectric point (pI) using isoelectric focusing and the change in hydrophobicity using hydrophobic interaction chromatography or fluorescent probes.
-
Impact of Alkenyl Chain Length on Conjugate Properties
The length of the alkenyl chain is expected to have a significant impact on the properties of the resulting protein conjugate.
-
This compound (HSA): Modification with HSA will introduce a relatively short C6 chain, leading to a moderate increase in hydrophobicity. This may be advantageous for applications where a significant alteration of the protein's native conformation is undesirable. The resulting conjugate is expected to have better aqueous solubility compared to those modified with longer-chain ASAs.
-
Octenyl Succinic Anhydride (OSA): OSA is a widely used food starch modifier that enhances emulsifying properties.[6] When conjugated to proteins, the C8 chain imparts significant hydrophobicity, which can be useful for creating amphiphilic protein-based emulsifiers or for promoting interaction with lipid membranes.[7]
-
Dodecenyl Succinic Anhydride (DDSA): The long C12 chain of DDSA results in a highly hydrophobic conjugate.[2] This can be leveraged for applications such as the formation of self-assembling protein nanoparticles or for enhancing the loading of hydrophobic drugs. However, the high degree of hydrophobicity may also lead to protein aggregation and loss of biological activity if not carefully controlled.
Biocompatibility and Potential in Drug Delivery
For any reagent to be considered for drug development, a thorough evaluation of its biocompatibility is paramount. While data on the cytotoxicity of HSA is limited, polyanhydrides, in general, have been investigated for drug delivery applications and their degradation products are often considered biocompatible.[8] However, the specific biocompatibility of each ASA and its corresponding hydrolyzed diacid must be experimentally determined.
The ability of ASAs to modify proteins and other vectors makes them attractive for various drug delivery strategies:
-
Hydrophobization of Biologics: Modifying therapeutic proteins or peptides with ASAs can alter their pharmacokinetic profile, potentially leading to longer circulation times and improved tissue penetration.
-
Nanoparticle Formulation: The amphiphilic nature of ASA-modified proteins can be exploited to create self-assembled nanoparticles for the encapsulation and delivery of hydrophobic drugs.
-
Surface Modification of Drug Carriers: ASAs can be used to modify the surface of existing drug delivery systems, such as liposomes or polymeric nanoparticles, to introduce a negative charge (from the carboxyl group) and a hydrophobic moiety.
Conclusion and Future Perspectives
This compound presents an intriguing, yet under-explored, alternative to the more commonly used Octenyl and Dodecenyl Succinic Anhydrides for bioconjugation and drug delivery applications. Its shorter alkenyl chain is predicted to offer a more subtle modulation of hydrophobicity, which could be advantageous for preserving the native structure and function of sensitive biologics.
However, a significant knowledge gap remains regarding the specific reaction kinetics, hydrolysis rates, and biocompatibility of HSA. Direct, comparative experimental studies are crucial to validate the hypothesized properties and to fully unlock the potential of this reagent. The experimental workflow and comparative framework presented in this guide are intended to empower researchers to conduct these necessary investigations and to make informed decisions in the design of novel bioconjugates and drug delivery systems.
References
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Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Polymers (Basel). 2023 Jul; 15(13): 2876.
-
Alkenyl Succinic Anhydride (ASA). TAPPI.
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Alkenylsuccinic anhydrides - Wikipedia.
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Comparative Emulsifying Properties of Octenyl Succinic Anhydride (OSA)-Modified Starch: Granular Form vs Dissolved State. NIH.
-
Effect of octenyl succinic anhydride modified starch on soy protein-polyphenol binary covalently linked complexes. Frontiers in Nutrition. 2023.
-
Functionalities of Octenyl Succinic Anhydride Wheat Starch and Its Effect on the Quality of Model Dough and Noodles. MDPI.
-
This compound - Chemical Point.
-
Hydrophobic Modification of Cashew Gum with Alkenyl Succinic Anhydride. MDPI.
-
Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review. PubMed.
-
Nanoparticle-stabilized Alkenyl Succinic Anhydride (ASA) Emulsions: A Review. Semantic Scholar.
-
Sizing performance and hydrolysis resistance of alkyl oleate succinic anhydrides. TAPPI.org.
-
Study on the Synergistic Effect and Mechanism of Octenyl Succinic Anhydride-Modified Starch on the Stability of Myofibrillar Protein Emulsion. MDPI.
-
Synthesis and characterization of ASA samples.
-
The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions. MDPI.
-
US Patent for Process for the preparation of alkenyl succinic anhydride. Google Patents.
-
US Patent for Preparation of alkenyl succinic anhydrides. Google Patents.
-
US Patent for Preparation of alkenyl succinic anhydrides. Google Patents.
-
Alkenyl Succinic Anhydride (ASA). TAPPI.
-
Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage. NIH.
-
Chemical Properties of Hexadec-2-enylsuccinic anhydride (CAS 32072-96-1). Cheméo.
-
EP Patent for Additives usable in preparation of alkenyl succinic anhydride. Google Patents.
-
EP Patent for One-step process for the preparation of alkenyl succinic anhydride. Google Patents.
-
This compound. Amerigo Scientific.
-
Octenyl succinic anhydride (OSA) modified starches: A review. Starch - Stärke. 2013.
-
2-Octenylsuccinic anhydride. PubChem.
-
Polyanhydrides for drug delivery. Advanced Drug Delivery Reviews. 2012.
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of Hex-2-enylsuccinic Anhydride
This guide provides an in-depth technical comparison and validation workflow for the synthesis of Hex-2-enylsuccinic anhydride (HSA). We will explore the prevalent synthetic route, the Ene reaction, and contrast it with a potential alternative. The core focus remains on the rigorous validation of the final product using a suite of spectroscopic techniques, ensuring researchers and drug development professionals can confidently ascertain the success of their synthesis.
The Synthetic Pathway: Leveraging the Ene Reaction
The synthesis of this compound is most commonly achieved through a thermal [4+2] cycloaddition known as the Ene reaction. This reaction involves the addition of an alkene with an allylic hydrogen (the "ene," in this case, trans-hex-2-ene) to a compound with a multiple bond (the "enophile," maleic anhydride).
Mechanism & Rationale: The choice of the Ene reaction is dictated by the structure of the reactants. Maleic anhydride is a highly reactive enophile due to the electron-withdrawing nature of its anhydride functionality. trans-Hex-2-ene possesses reactive allylic hydrogens that can be readily abstracted in the concerted, pericyclic mechanism of the Ene reaction. The reaction is typically performed at elevated temperatures, which provides the necessary activation energy for the concerted bond formation and hydrogen transfer. No catalyst is generally required, which simplifies purification.
Caption: High-level workflow for the synthesis of HSA.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add maleic anhydride (0.1 mol, 9.8 g).
-
Reaction Initiation: Add trans-hex-2-ene (0.12 mol, 10.1 g). The slight excess of the alkene ensures the complete consumption of maleic anhydride.
-
Thermal Reaction: Heat the reaction mixture to 180-200°C under a nitrogen atmosphere. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by observing the disappearance of the maleic anhydride, which may sublime on the cooler parts of the condenser.
-
Purification: After cooling, the crude product is purified by vacuum distillation to remove unreacted starting materials and any byproducts. The desired this compound is collected as a colorless to pale yellow oil.
Spectroscopic Validation: Confirming Covalent Bond Formation
The cornerstone of synthetic validation lies in demonstrating the formation of new bonds and the disappearance of starting materials. A multi-spectroscopic approach (FTIR, ¹H NMR, ¹³C NMR) provides an unambiguous confirmation of the product's identity.
Caption: The spectroscopic validation workflow for HSA.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is instrumental in identifying the functional groups present. The key transformation to observe is the disappearance of the C=C bond in maleic anhydride and the appearance of the characteristic anhydride stretches in the product.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Interpretation |
| Maleic Anhydride | ~1780, ~1850 | Symmetric and asymmetric C=O stretching of a cyclic anhydride. |
| ~1600 | C=C stretching of the alkene. | |
| trans-Hex-2-ene | ~1670 | C=C stretching. |
| ~3020 | =C-H stretching. | |
| This compound | ~1780, ~1860 | Symmetric and asymmetric C=O stretching, confirming the anhydride ring is intact. |
| No peak at ~1600 | Disappearance of the maleic anhydride C=C bond. | |
| ~1650 | Appearance of a new, less conjugated C=C bond from the hexenyl chain. |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the electronic environment of each proton, confirming the new covalent structure.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Maleic Anhydride | ~7.10 | Singlet | 2 equivalent alkene protons. |
| trans-Hex-2-ene | ~5.40 | Multiplet | 2 alkene protons. |
| ~2.00 | Quintet | Methylene protons adjacent to C=C. | |
| ~0.90 | Triplet | Methyl protons. | |
| This compound | ~5.50-5.70 | Multiplet | 2 alkene protons on the hexenyl chain. |
| ~3.20-3.40 | Multiplet | 2 protons on the succinic anhydride ring. | |
| ~2.50-2.80 | Multiplet | Allylic protons. | |
| ~0.95 | Triplet | Terminal methyl group. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Maleic Anhydride | ~165 | Carbonyl carbons. |
| ~137 | Alkene carbons. | |
| trans-Hex-2-ene | ~125-135 | Alkene carbons. |
| ~15-35 | Alkyl carbons. | |
| This compound | ~170-175 | 2 distinct carbonyl carbons in the anhydride ring. |
| ~120-135 | 2 distinct alkene carbons in the hexenyl chain. | |
| ~35-45 | 2 distinct sp³ carbons in the succinic anhydride ring. | |
| ~20-30 | sp³ carbons in the hexenyl chain. | |
| ~14 | Terminal methyl carbon. |
Comparative Analysis: Ene Reaction vs. Diels-Alder Approach
While the Ene reaction is a direct and efficient method, an alternative, albeit more complex, route could be envisioned through a Diels-Alder reaction. This would necessitate a diene that, upon reaction with maleic anhydride, would yield an isomer of HSA. This comparison highlights the strategic advantages of the Ene reaction for this specific target molecule.
| Parameter | Ene Reaction (trans-hex-2-ene) | Hypothetical Diels-Alder (Hexa-1,3-diene) |
| Reaction Type | Pericyclic Ene Reaction | [4+2] Cycloaddition |
| Key Reactants | Maleic Anhydride, trans-hex-2-ene | Maleic Anhydride, Hexa-1,3-diene |
| Product | This compound | Tetrahydrophthalic anhydride derivative |
| Reaction Conditions | High Temperature (180-200°C) | Moderate Temperature (80-120°C) |
| Advantages | Atom economical; direct route to the desired linear alkenyl chain. | Lower reaction temperatures; highly predictable stereochemistry. |
| Disadvantages | High temperatures can lead to side reactions; potential for isomerization of the double bond. | Requires a conjugated diene starting material; produces a cyclic, not linear, alkenyl substituent. |
This comparison underscores that the selection of a synthetic strategy is critically dependent on the desired final structure. For the synthesis of this compound with its characteristic linear alkenyl side chain, the Ene reaction is the superior and more direct approach.
Conclusion
The synthesis of this compound via the Ene reaction of maleic anhydride and trans-hex-2-ene represents an efficient and atom-economical pathway. This guide has detailed a robust protocol for this synthesis and, more critically, has outlined a comprehensive spectroscopic validation workflow. By systematically comparing the FTIR, ¹H NMR, and ¹³C NMR spectra of the starting materials and the final product, researchers can unequivocally confirm the successful synthesis and purity of this compound, a crucial step for its application in further research and development.
References
-
Ene Reaction Mechanisms: "Ene Reaction." Organic Chemistry, 2nd ed., by Jonathan Clayden, Nick Greeves, and Stuart Warren, Oxford University Press, 2012, pp. 915-918. [Link]
-
Spectroscopic Identification of Organic Compounds: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Synthesis of Alkenyl Succinic Anhydrides: A relevant patent describing the general production method for similar compounds, providing industrial context. "Method for producing alkenyl succinic anhydride.
-
Properties of Maleic Anhydride: "Maleic Anhydride." PubChem, National Center for Biotechnology Information. [Link]
A Comparative Guide to Polymer Modification: Hex-2-enylsuccinic Anhydride vs. Maleic Anhydride
In the dynamic field of polymer science, the strategic modification of polymer backbones is a cornerstone of innovation, enabling the tailoring of material properties for a vast array of applications. Among the chemical modifiers, anhydrides play a pivotal role, introducing reactive functional groups that can dramatically alter a polymer's performance characteristics. This guide provides an in-depth comparison of two such modifiers: the well-established Maleic Anhydride (MA) and the less conventional but promising Hex-2-enylsuccinic Anhydride (HSA), a member of the broader Alkenyl Succinic Anhydride (ASA) family.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in performance between these two anhydrides in polymer applications. We will delve into their structural and reactivity distinctions, the consequent impact on polymer properties, and provide exemplary experimental protocols for their use.
At a Glance: Structural and Reactive Divergence
The fundamental differences in the performance of this compound (HSA) and Maleic Anhydride (MA) stem from their distinct molecular architectures.
Maleic Anhydride (MA) is a cyclic anhydride with an unsaturated double bond within its five-membered ring. This conjugated system makes the double bond electron-deficient and highly reactive towards free-radical addition and copolymerization.[1] Its compact and rigid structure allows it to be readily incorporated into polymer chains.
This compound (HSA) , on the other hand, is a derivative of succinic anhydride where a hydrogen atom is replaced by a hexenyl chain. The key distinctions are:
-
Saturated Anhydride Ring: The succinic anhydride ring in HSA is saturated, meaning its primary mode of reaction is ring-opening via nucleophilic attack on the carbonyl carbons.
-
Pendant Alkene Group: The reactivity of its double bond is located in the pendant hexenyl group, separate from the anhydride functionality. This allows for different reaction pathways compared to MA.
The following diagram illustrates the structural differences between these two molecules.
Caption: Structural comparison of Maleic Anhydride and this compound.
Reactivity in Polymer Synthesis and Modification
The structural disparities between MA and HSA dictate their reactivity and the mechanisms by which they modify polymers.
Maleic Anhydride: A Versatile Workhorse
Maleic anhydride is extensively used for polymer modification, primarily through free-radical grafting onto polymer backbones.[2] This process, often conducted in an extruder, involves the abstraction of a hydrogen atom from the polymer chain by a free-radical initiator, followed by the addition of the MA double bond to the polymer radical.[3] This introduces the polar anhydride group onto non-polar polymer chains.[4]
MA's high reactivity allows it to act as a versatile building block in the synthesis of various materials, including unsaturated polyester resins and alkyd resins.[5] It is also a key intermediate in the production of plasticizers and serves as a compatibilizer in polymer blends, enhancing interfacial adhesion between dissimilar polymer phases.[2]
Caption: General workflow for maleic anhydride grafting onto polymers via reactive extrusion.
This compound: A Tale of Two Functional Groups
HSA's reactivity is twofold, offering distinct modification strategies:
-
Ring-Opening Reaction: The succinic anhydride ring can react with nucleophilic groups on a polymer, such as hydroxyl (-OH) or amine (-NH2) groups. This is a common reaction with biopolymers like cellulose and starch, where the anhydride forms an ester linkage, attaching the hexenyl-succinate group to the polymer backbone.[6] This reaction is a key principle in the use of Alkenyl Succinic Anhydrides (ASAs) for paper sizing to enhance water resistance.[3]
-
Alkene Group Reactions: The pendant hexenyl group can participate in typical alkene reactions, such as free-radical polymerization or addition reactions. This functionality allows for post-polymerization modification, where the HSA-modified polymer can be further functionalized or cross-linked through the double bond.
The following diagram illustrates the reaction of an ASA with a hydroxyl group on a polymer.
Sources
- 1. Hexadec-2-enylsuccinic anhydride [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 4. Hexadec-2-enylsuccinic anhydride [webbook.nist.gov]
- 5. Using cationic polymers to improve alkenyl succinic anhydride (ASA) sizing efficiency in high-yield pulp containing furnish :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Hex-2-enylsuccinic Anhydride in Mixtures
Introduction
Hex-2-enylsuccinic anhydride (HSA), a member of the broader class of alkenyl succinic anhydrides (ASAs), is a crucial chemical intermediate used in a variety of industrial applications, from paper sizing agents that impart hydrophobicity to epoxy curing agents and corrosion inhibitors.[1] The precise concentration of HSA in a mixture dictates its reactivity, performance, and compliance with quality standards. Consequently, robust and reliable quantitative analysis methods are paramount for researchers, quality control laboratories, and drug development professionals who may use HSA derivatives.
This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and classical Acid-Base Titration. We will explore the fundamental principles, provide detailed experimental protocols, and present a critical evaluation of each method's performance, enabling you to make an informed decision based on your specific analytical requirements, matrix complexity, and available resources.
Method 1: High-Specificity Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. For a molecule like HSA, which has a relatively high boiling point and contains a reactive anhydride group, direct analysis is challenging. The causality behind our experimental choice to employ derivatization is twofold: first, to increase the analyte's volatility, and second, to enhance its thermal stability, preventing degradation in the hot GC inlet and column.
Principle of the GC-MS Method
This method is predicated on the chemical conversion of the polar, reactive HSA molecule into a more volatile and thermally stable ester derivative. This is most commonly achieved through methylation or silylation.[2] The derivatized sample is then injected into the GC system, where it is vaporized and separated from other components in the mixture based on its boiling point and affinity for the capillary column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.
The trustworthiness of this protocol is established through the use of a mass spectrometer as the detector. By operating in Selected Ion Monitoring (SIM) mode, we can selectively monitor for specific fragment ions that are characteristic of the derivatized HSA. This provides an exceptional degree of specificity and significantly reduces interference from matrix components, ensuring that the detected signal corresponds unequivocally to the analyte of interest.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Detailed Experimental Protocol: GC-MS
-
Sample Extraction:
-
Accurately weigh approximately 100 mg of the sample mixture into a centrifuge tube.
-
Add 10 mL of acetone, vortex for 2 minutes to dissolve the HSA, and centrifuge to pellet any insoluble matrix components.
-
Carefully transfer the supernatant to a clean vial.
-
Evaporate the acetone under a gentle stream of nitrogen at room temperature to obtain the extracted residue.
-
-
Derivatization (Acid Methanolysis):
-
To the dried residue, add 2 mL of 2% sulfuric acid in methanol.
-
Seal the vial and heat at 60°C for 2 hours to convert the anhydride to its dimethyl ester derivative.
-
Allow the vial to cool to room temperature.
-
Add 2 mL of saturated sodium bicarbonate solution to neutralize the acid, followed by 2 mL of ethyl acetate.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper ethyl acetate layer, containing the derivatized analyte, to a new vial for analysis.
-
-
Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 250°C.[4]
-
Oven Program: Initial temperature of 90°C, ramp at 10°C/min to 310°C, and hold for 5 minutes.[4]
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of the derivatized HSA.
-
-
Quantification:
-
Prepare a series of calibration standards of pure HSA and subject them to the same extraction and derivatization procedure.
-
Generate a calibration curve by plotting the peak area of the derivatized HSA against the known concentrations.
-
Calculate the concentration of HSA in the sample by interpolating its peak area on the calibration curve.
-
Method 2: Rapid Quantification by Acid-Base Titration
For routine quality control where high specificity is not the primary concern, titration offers a rapid, cost-effective, and reliable alternative. The chemistry underpinning this method is the hydrolysis of the anhydride functional group to form the corresponding dicarboxylic acid, which can then be quantified by titration with a standard base.
Principle of the Titration Method
This protocol employs a back-titration technique to ensure the complete and rapid hydrolysis of the anhydride.[5] A known excess of a strong base (potassium hydroxide, KOH) is added to the sample. This base serves two purposes: it catalyzes the hydrolysis of the anhydride ring and neutralizes the resulting dicarboxylic acid groups. The unreacted, excess KOH is then titrated with a standardized acid (hydrochloric acid, HCl). The amount of HSA is calculated by determining how much KOH was consumed by the sample.
The trustworthiness of this method lies in its stoichiometric precision. However, its authority is limited by its lack of specificity. The titration measures the total acid number of the sample, meaning any acidic components in the mixture—including the hydrolyzed form of HSA (hex-2-enylsuccinic acid) or other acidic impurities—will be titrated and contribute to the final result.[6] Therefore, this method is best suited for relatively pure mixtures where HSA is the primary acidic component. The principles are well-established in standards like ASTM D7389 for related compounds.[7][8]
Experimental Workflow: Back-Titration Analysis
Caption: Workflow for back-titration quantification of this compound.
Detailed Experimental Protocol: Back-Titration
-
Reagent Preparation:
-
Potassium Hydroxide Solution (0.5 N): Accurately prepare and standardize a 0.5 N solution of KOH in ethanol.
-
Hydrochloric Acid (0.5 N): Accurately prepare and standardize a 0.5 N aqueous solution of HCl.
-
-
Sample Analysis:
-
Accurately weigh approximately 2-3 g of the sample mixture into a 250 mL Erlenmeyer flask.
-
Add 50 mL of xylene and gently swirl to dissolve the sample.
-
Using a volumetric pipette, add exactly 50.00 mL of the standardized 0.5 N ethanolic KOH solution to the flask.
-
Attach a reflux condenser and heat the mixture in a water bath at 80°C for 1 hour to ensure complete hydrolysis.
-
Allow the flask to cool to room temperature. Add a few drops of phenolphthalein indicator.
-
-
Titration:
-
Titrate the hot solution with the standardized 0.5 N HCl solution until the pink color just disappears. Record the volume of HCl used (V_sample).
-
Perform a blank titration by following the same procedure but omitting the sample. Record the volume of HCl used for the blank (V_blank).
-
-
Calculation:
-
The percentage of HSA can be calculated using the following formula:
% HSA = [(V_blank - V_sample) × N_HCl × MW_HSA] / (W_sample × 20)
Where:
-
V_blank = volume of HCl for blank titration (mL)
-
V_sample = volume of HCl for sample titration (mL)
-
N_HCl = Normality of the HCl solution
-
MW_HSA = Molecular weight of HSA (196.24 g/mol )
-
W_sample = Weight of the sample (g)
-
The factor of 2 in the denominator (included in the '20' from 2*1000/100) accounts for the fact that one mole of anhydride reacts to form a dicarboxylic acid, which consumes two moles of KOH.
-
-
Performance Comparison: GC-MS vs. Titration
The choice between these two methods is a classic analytical trade-off between specificity and resource intensity. The following table summarizes the key performance characteristics to guide your selection.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Acid-Base Titration |
| Specificity | Very High: Can distinguish HSA from isomers, degradation products, and other matrix components. | Low: Measures total acidity; any acidic impurity will interfere and cause a positive bias.[6] |
| Sensitivity | High: Capable of detecting low ppm to ppb levels, depending on the instrument and sample preparation. | Moderate: Best suited for quantifying major components (typically >0.1% by weight). |
| Analysis Time | Long: Includes lengthy sample preparation (extraction, derivatization) and instrument run time.[9] | Short: A single analysis can typically be completed in under 2 hours, including hydrolysis. |
| Cost | High: Requires significant capital investment in instrumentation and ongoing costs for gases, columns, and solvents. | Low: Requires only standard laboratory glassware and reagents. |
| Matrix Suitability | Excellent: Highly effective for complex matrices due to the separation power of GC and specificity of MS detection. | Poor to Fair: Best for simple, well-characterized mixtures with minimal acidic or basic impurities. |
| Expertise Required | High: Requires a skilled operator for method development, instrument maintenance, and data interpretation.[9] | Low: The procedure is straightforward and can be readily performed by a trained technician. |
Conclusion and Recommendations
The quantitative analysis of this compound can be approached in multiple ways, with GC-MS and acid-base titration representing two ends of the analytical spectrum.
Choose GC-MS when:
-
High specificity is critical: You need to quantify only the intact HSA, excluding its hydrolyzed form or other related compounds.
-
The sample matrix is complex: The mixture contains other components that could interfere with a non-specific method.
-
High sensitivity is required: You are measuring trace amounts of HSA.
-
The analysis is for research, method validation, or regulatory submission where unequivocal identification is necessary.
Choose Acid-Base Titration when:
-
Speed and cost are primary drivers: You are performing routine quality control on a known product stream.
-
The sample is relatively pure: You have confidence that HSA and its hydrolyzed form are the only significant acidic components.
-
You need a measure of total potential acidity: The application requires knowledge of the combined anhydride and dicarboxylic acid content.
By understanding the inherent causality, strengths, and limitations of each protocol, researchers and scientists can confidently select the most appropriate method to generate accurate and reliable data for their specific application.
References
-
Örså, F., & Holmbom, B. (1994). DETERMINATION OF ALKENYL SUCCINIC ANHYDRIDE (ASA) IN PULP AND PAPER SAMPLES. Journal of the Korean TAPPI, 26(4), 67-74. [Link]
-
Martins, J., et al. (2010). Synthesis and characterization of ASA samples. CI&CEQ, 16(3), 235-242. [Link]
-
Kortelainen, M. (2020). Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID. Theseus. [Link]
-
Rao, A. L. J., & Kaushal, S. (1990). Assay of Phthalic Anhydride and Some Related Compounds by Volumetric Methods. Chemical Education, 7(1), 38-39. [Link]
-
ASTM D7389-07(2019). Standard Test Method for Acid Number (Empirical) of Maleic Anhydride (MAH) Grafted Waxes. ASTM International. [Link]
-
ASTM D3644-15. Standard Test Method for Acid Number of Styrene-Maleic Anhydride Resins. ASTM International. [Link]
-
Hubbe, M. A., et al. (2021). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. BioResources, 16(1), 2093-2144. [Link]
-
Infinita Lab. ASTM D7389 Test Method for Determining Acid Number (Empirical) of Maleic Anhydride (MAH) Grafted Waxes. [Link]
-
ASTM D7389-07. Standard Test Method for Acid Number (Empirical) of Maleic Anhydride (MAH) Grafted Waxes. ASTM International. [Link]
-
ASTM D3644-22. Standard Test Method for Acid Number of Styrene-Maleic Anhydride Resins. ASTM International. [Link]
-
AT-Tarawneh, M. (2010). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Chromatography Today. [Link]
-
Bernal, J. L., et al. (2017). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for Determining Acaricides in Bee Pollen. Molecules, 22(11), 1935. [Link]
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- 9. theseus.fi [theseus.fi]
A comparative study of different catalysts for Hex-2-enylsuccinic anhydride synthesis.
For researchers and professionals in drug development and specialty chemicals, the efficient synthesis of intermediates like Hex-2-enylsuccinic anhydride is of paramount importance. This guide provides an in-depth comparative analysis of different catalytic strategies for the synthesis of this compound, a valuable molecule in various industrial applications. The synthesis primarily proceeds via an 'ene' reaction between an internal alkene, such as hex-2-ene, and maleic anhydride. The choice of catalyst profoundly influences reaction efficiency, selectivity, and overall process sustainability. This document will explore the nuances of thermal, heterogeneous, and homogeneous Lewis acid-catalyzed approaches, supported by experimental data from the scientific literature.
The Ene Reaction: A Mechanistic Overview
The synthesis of this compound is a classic example of the Alder-ene reaction. This pericyclic reaction involves the addition of an alkene with an allylic hydrogen (the 'ene') to a compound with a multiple bond (the 'enophile'), in this case, maleic anhydride. The reaction proceeds via a six-membered transition state, leading to the formation of a new sigma bond, the migration of the ene double bond, and the transfer of a hydrogen atom.[1]
The reaction can be performed under high temperatures without a catalyst, but this often requires harsh conditions and can lead to side reactions. Catalysts, particularly Lewis acids, can significantly lower the activation energy of the reaction by coordinating with the enophile (maleic anhydride), thereby making it more electrophilic and susceptible to attack by the ene (hex-2-ene).[2][3]
Comparative Analysis of Catalytic Strategies
The selection of a synthetic route for this compound hinges on a trade-off between reaction rate, yield, selectivity, and practical considerations like catalyst cost, separation, and reusability. Below is a comparative overview of the primary methods.
| Catalytic Strategy | Catalyst Example | Typical Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Advantages | Disadvantages |
| Thermal (Uncatalyzed) | None | 200 - 250 | 2 - 10 | 74 - 78 | Simple, no catalyst cost or removal | High energy consumption, potential for side reactions and charring |
| Heterogeneous Catalysis | SO₄²⁻/TiO₂ Solid Acid | 190 | 5 | ~47 | Catalyst is easily separable and reusable, potentially milder conditions | Lower reported yield in some cases, catalyst preparation required |
| Heterogeneous Catalysis | Silica Gel / Silicates | 150 - 280 | 10 - 20 | Not specified | Readily available catalyst, easy separation | Long reaction times, high temperature may still be required |
| Homogeneous Lewis Acid | Alkyl Aluminum Halides | Lower than thermal | Shorter than thermal | High (qualitative) | High activity, milder reaction conditions | Catalyst is difficult to separate from the product, sensitive to moisture |
Thermal Synthesis: The Baseline
The uncatalyzed reaction between an alkene and maleic anhydride is the most straightforward approach. It relies on high thermal energy to overcome the activation barrier of the ene reaction. Studies on the synthesis of similar alkenyl succinic anhydrides (ASAs) have shown that temperatures in the range of 210-230°C for 6 to 8 hours can yield products in the range of 74-78%.[4] While this method avoids the complexities of catalyst handling and recovery, the high temperatures can lead to undesired side reactions, such as polymerization of maleic anhydride or the alkene, and can be energy-intensive on an industrial scale.[5]
Heterogeneous Catalysis: A Greener Alternative
Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture, enabling catalyst recycling and a cleaner product stream.[4] This aligns with the principles of green chemistry.
A study on the synthesis of ASA using a SO₄²⁻/TiO₂ solid acid catalyst reported a yield of 46.8% under optimized conditions of 190°C for 5 hours.[2] This demonstrates the potential to lower the reaction temperature compared to the purely thermal route. Another approach is the use of silica gel or silicates as catalysts, which can operate in a temperature range of 150-280°C with reaction times of 10-20 hours.[6] While specific yields for the silica gel-catalyzed reaction are not detailed in the patent, the use of a readily available and inexpensive catalyst is an attractive feature.
Homogeneous Lewis Acid Catalysis: High Activity at a Cost
Homogeneous Lewis acid catalysts, such as alkyl aluminum halides and boron trifluoride etherate (BF₃·OEt₂), are known to be highly effective in promoting ene reactions.[7][8] They function by coordinating to the carbonyl oxygen of maleic anhydride, which lowers the LUMO of the enophile and accelerates the reaction. This allows for significantly lower reaction temperatures and shorter reaction times compared to thermal methods.
Despite their high catalytic activity, homogeneous Lewis acids present significant downstream processing challenges. Their removal from the final product can be difficult and often requires aqueous workups, which can lead to hydrolysis of the anhydride product. Furthermore, many of these catalysts are sensitive to moisture and air, requiring stringent handling procedures.
Experimental Protocol: Heterogeneous Synthesis of Alkenyl Succinic Anhydride
This protocol is based on the use of a SO₄²⁻/TiO₂ solid acid catalyst for the synthesis of an alkenyl succinic anhydride.[2]
Materials:
-
C₁₃-C₁₄ internal olefin
-
Maleic anhydride
-
SO₄²⁻/TiO₂ solid acid catalyst (calcined at 550°C)
-
2,6-di-tert-butyl-p-cresol (antioxidant)
-
Nitrogen gas supply
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
Procedure:
-
Catalyst Preparation: The SO₄²⁻/TiO₂ catalyst is prepared and calcined at 550°C prior to use to ensure its activity.
-
Reaction Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a thermometer, and a nitrogen inlet. The flask is charged with the C₁₃-C₁₄ internal olefin and maleic anhydride in a 3:1 molar ratio.
-
Addition of Catalyst and Antioxidant: The SO₄²⁻/TiO₂ catalyst is added at a loading of 1% of the total mass of the reactants. The antioxidant, 2,6-di-tert-butyl-p-cresol, is added at 0.5% of the total reactant mass to inhibit side reactions.
-
Reaction: The reaction mixture is heated to 190°C with continuous stirring under a nitrogen atmosphere. The reaction is allowed to proceed for 5 hours.
-
Work-up: After 5 hours, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration.
-
Purification: The crude product is then purified, for example by vacuum distillation, to remove any unreacted starting materials and byproducts, yielding the final alkenyl succinic anhydride. The yield is determined by gas chromatography.
Caption: Experimental workflow for the heterogeneous catalytic synthesis of Alkenyl Succinic Anhydride.
Logical Relationship of Catalytic Approaches
The choice of catalyst dictates the reaction conditions and ultimately the process efficiency. The following diagram illustrates the relationship between the different catalytic strategies and their key characteristics.
Sources
- 1. The ene reaction of maleic anhydride with alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conia-Ene Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. FI103340B - Method of manufacturing alkenyl succinic anhydride - Google Patents [patents.google.com]
- 6. CN102633757A - Preparation method of alkenyl succinic anhydrides (ASA) - Google Patents [patents.google.com]
- 7. US4581464A - Preparation of alkenyl succinic anhydrides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Molecular Weight of Polymers Modified with Hex-2-enylsuccinic Anhydride
Introduction: The Analytical Challenge of Anhydride Modification
In the realm of polymer science and drug development, the functionalization of polymers is a cornerstone of innovation. Modifying a polymer backbone with moieties like Hex-2-enylsuccinic anhydride (HSA) can dramatically alter its properties, enhancing hydrophilicity, enabling drug conjugation, or improving interfacial adhesion. However, this chemical modification introduces significant analytical hurdles. The addition of the polar and reactive succinic anhydride group changes the polymer's solubility, hydrodynamic volume, and potential for intermolecular interactions. Consequently, standard methods for determining molecular weight (MW) and molecular weight distribution (MWD) must be carefully selected and optimized.
This guide provides a comparative analysis of the three principal techniques for characterizing HSA-modified polymers: Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the underlying principles and rationale, enabling you to make informed decisions for robust and reliable polymer characterization. We will explore the strengths and limitations of each method, supported by experimental workflows and data interpretation strategies tailored to the unique chemistry of these valuable materials.
Size Exclusion Chromatography (SEC/GPC): The Workhorse for Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the MWD of polymers.[1][2] It separates molecules not by their absolute mass, but by their effective size in solution, or hydrodynamic volume.[3] Larger molecules navigate the porous column packing more quickly, eluting first, while smaller molecules explore more of the pore volume and elute later.[4]
Expertise & Causality: Why Standard SEC Protocols Can Fail for HSA-Modified Polymers
The introduction of the polar succinic anhydride group presents a primary challenge: unwanted column interactions . Standard non-polar SEC columns (e.g., Styrene-Divinylbenzene) and common solvents like Tetrahydrofuran (THF) can lead to erroneous results. The polar anhydride moiety can adsorb onto the stationary phase, causing peak tailing and artificially delayed elution times, which are then misinterpreted as lower molecular weights.
To counteract this, the experimental design must be modified to ensure separation occurs purely by size exclusion. This is achieved by:
-
Switching to a More Polar Mobile Phase: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are better at solvating the modified polymer.
-
Adding Salts: Incorporating a salt like Lithium Bromide (LiBr) at a low concentration (e.g., 0.05 M) into the mobile phase is critical. The salt ions screen the electrostatic interactions between the polar functional groups on the polymer and any active sites on the column packing material, preventing adsorption.
Workflow for Robust SEC Analysis
The following diagram outlines a self-validating workflow for analyzing HSA-modified polymers.
Caption: A validated workflow for SEC analysis of functionalized polymers.
Experimental Protocol: SEC of an HSA-Modified Polymer
-
Mobile Phase Preparation: Prepare a solution of 0.05 M LiBr in HPLC-grade DMF. Filter through a 0.45 µm solvent-compatible filter and degas thoroughly.
-
System Setup:
-
Columns: Two mixed-bed polar organic columns (e.g., Agilent PLgel MIXED-C or equivalent) in series.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 50 °C (to reduce solvent viscosity and improve mass transfer).
-
Detectors: A differential refractive index (DRI) detector is standard. A multi-angle light scattering (MALLS) detector provides absolute molecular weight without column calibration, which is highly recommended for modified polymers.[5]
-
-
Calibration: Prepare a series of narrow polystyrene or polymethyl methacrylate (PMMA) standards (depending on column type) at concentrations of ~1 mg/mL in the mobile phase. Inject each standard to generate a calibration curve.
-
Sample Preparation: Dissolve the HSA-modified polymer in the mobile phase to a final concentration of 2-3 mg/mL. Allow it to dissolve completely (gentle agitation may be required) and filter through a 0.22 µm PTFE syringe filter.
-
Injection and Analysis: Inject 100 µL of the sample. Collect the chromatogram until the solvent peak has fully eluted.
-
Data Processing: Using the calibration curve, the software calculates the number-average (Mₙ), weight-average (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) for your sample. If using a MALLS detector, absolute values are determined directly.
¹H NMR Spectroscopy: An Absolute Method for Number-Average Molecular Weight (Mₙ)
While SEC provides the full molecular weight distribution, ¹H NMR spectroscopy offers a powerful, alternative method for determining an absolute value for the number-average molecular weight (Mₙ). This technique does not rely on calibration standards. Instead, it works by comparing the integrated signal of protons on the polymer's terminal end-groups to the integrated signal of protons on the repeating monomer units of the backbone.[6][7]
Expertise & Causality: Selecting the Right Signals for Quantification
The success of this method hinges on the ability to accurately identify and integrate signals that are unique to the polymer backbone and one of its end-groups. For an HSA-modified polymer, you must identify:
-
A Repeat Unit Signal: A well-resolved peak corresponding to the protons on the main polymer chain (e.g., the backbone methylene or methine protons).
-
An End-Group Signal: A distinct peak from a proton on the initiator fragment or a terminal group that is known to be present on every chain.
The calculation is reliable for polymers with Mₙ values typically below 20,000 g/mol , as the relative intensity of the end-group signal becomes too low to integrate accurately for very long polymer chains.[8]
Experimental Protocol: Mₙ Determination by ¹H NMR
-
Sample Preparation: Accurately weigh ~10-15 mg of the dried HSA-modified polymer into an NMR tube. Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the polymer. Ensure homogeneity.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Acquisition Parameters: Crucially, quantitative parameters must be used. This involves a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. A D1 of 10-15 seconds is often sufficient.
-
Number of Scans: A sufficient number of scans (e.g., 64 or 128) should be acquired to achieve a high signal-to-noise ratio, especially for the small end-group signal.
-
-
Data Processing:
-
Phase and baseline correct the spectrum carefully.
-
Identify the end-group peak and a repeating unit peak that are well-resolved and free from overlap.
-
Integrate both peaks. Set the integral of one peak (e.g., the end-group) to a known value corresponding to the number of protons it represents.
-
-
Calculation: The number-average molecular weight (Mₙ) is calculated using the following formula:
Mₙ = MW_end_groups + ( (I_repeat / N_repeat) / (I_end / N_end) ) * MW_repeat
Where:
-
I_repeat: Integral of the repeating unit signal.
-
N_repeat: Number of protons contributing to the repeating unit signal.
-
I_end: Integral of the end-group signal.
-
N_end: Number of protons contributing to the end-group signal.
-
MW_repeat: Molecular weight of the repeating monomer unit.
-
MW_end_groups: Combined molecular weight of the polymer's two end-groups.
-
Mass Spectrometry (MS): Absolute Mass and Structural Confirmation
Mass spectrometry, particularly with soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), has become a formidable tool for polymer analysis.[9][10] Unlike SEC, MS measures the absolute mass-to-charge ratio (m/z) of individual polymer chains, providing an absolute molecular weight distribution.[11]
Expertise & Causality: Overcoming Ionization and Fragmentation Challenges
For HSA-modified polymers, MS provides unparalleled detail. It can confirm the covalent attachment of the anhydride group and resolve individual oligomers. The primary challenge is converting the large, non-volatile polymer into gas-phase ions without causing fragmentation.
-
MALDI-TOF MS: This is often the preferred method for polymers. The polymer is co-crystallized with a UV-absorbing matrix. The matrix absorbs the laser energy, leading to gentle desorption and ionization of the polymer. The choice of matrix is critical; for moderately polar polymers, matrices like dithranol or α-cyano-4-hydroxycinnamic acid (CHCA) are common starting points.
-
ESI-MS: This technique is suitable for lower molecular weight polymers and involves creating a fine spray of charged droplets from a polymer solution, from which solvent evaporates to yield gas-phase ions. It is particularly sensitive to the polymer's charge state.
Experimental Protocol: MALDI-TOF MS of an HSA-Modified Polymer
-
Sample & Matrix Preparation:
-
Matrix Solution: Prepare a saturated solution of the chosen matrix (e.g., dithranol) in a suitable solvent like THF.
-
Polymer Solution: Prepare a ~1 mg/mL solution of the HSA-modified polymer in THF.
-
Cationizing Agent: Prepare a ~1 mg/mL solution of a salt like sodium trifluoroacetate (NaTFA) in THF. This aids in the formation of single-charged sodium adducts [M+Na]⁺, simplifying the spectrum.
-
-
Target Plate Spotting: Mix the polymer solution, matrix solution, and cationizing agent in a ratio of approximately 10:1:1 (Matrix:Analyte:Salt). Pipette ~1 µL of this mixture onto the MALDI target plate and allow it to air-dry completely (the "dried-droplet" method).
-
Instrument Setup & Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Optimize the laser power to achieve good signal intensity while minimizing fragmentation.
-
Acquire the spectrum in positive-ion reflectron mode for better mass accuracy.
-
-
Data Interpretation:
-
The resulting spectrum will show a series of peaks, each corresponding to a specific polymer chain length (oligomer).
-
The mass difference between adjacent peaks should correspond to the molecular weight of the repeating monomer unit.
-
The absolute mass of each peak can be used to confirm the end-group and modification structure.
-
Comparative Guide to Method Selection
Choosing the right technique depends entirely on the information you need. No single method provides a complete picture, and they are often best used in a complementary fashion.[12]
Quantitative Performance Comparison
| Parameter | Size Exclusion Chromatography (SEC/GPC) | ¹H NMR Spectroscopy | Mass Spectrometry (MALDI-TOF) |
| Primary Output | Mₙ, Mₙ, Mz, Polydispersity (PDI) | Number-Average MW (Mₙ) only | Absolute Mass Distribution, Mₙ, Mₙ, PDI |
| MW Averages | Relative (with calibration) or Absolute (with LS) | Absolute | Absolute |
| MW Range | Broad (10² - 10⁷ g/mol ) | Limited (Typically < 20,000 g/mol ) | Moderate (Up to ~10⁵ g/mol , technique dependent) |
| Key Advantage | Provides the full molecular weight distribution.[13] | Simple, rapid, no calibration needed.[6] | High resolution, provides structural detail on end-groups and modifications.[14] |
| Key Limitation | Separation by size, not mass; susceptible to column interactions.[15] | Only provides Mₙ; insensitive for high MW polymers. | Potential for mass discrimination; matrix/solvent selection is critical. |
| Sample Throughput | Moderate (~30-40 min per sample) | High (< 10 min per sample) | Moderate to Low |
Decision-Making Workflow
This diagram helps guide the selection process based on the primary research question.
Caption: A decision tree for selecting the optimal MW validation technique.
Conclusion: A Multi-faceted Approach to Validation
Validating the molecular weight of polymers modified with this compound is a non-trivial task that demands a thoughtful, scientifically-grounded approach. A single technique rarely provides the complete story. For the highest degree of confidence, a complementary approach is recommended:
-
Use SEC with a light scattering detector to obtain a reliable, full molecular weight distribution.
-
Corroborate the Mₙ value from SEC with an absolute measurement from quantitative ¹H NMR .
-
Employ MALDI-TOF MS to provide unequivocal confirmation of the polymer structure, including the successful anhydride modification and end-group composition.
By cross-validating results from these orthogonal techniques, researchers, scientists, and drug development professionals can ensure the structural integrity and batch-to-batch consistency of their materials, paving the way for successful downstream applications.
References
- Thermo Fisher Scientific. (n.d.). Determination of polymer molecular weight and composition using picoSpin NMR spectroscopy.
- Waters Corporation. (n.d.). MASS SPECTROMETRY FOR POLYMERS.
- Waters Corporation. (2022, February 18). Mass Spectrometry Gains Popularity for Polymer Analysis. Waters Blog.
- Creative Biostructure. (n.d.). Determination of the Molecular Weight of Polymers.
- POLYMAT. (n.d.). Mass Spectroscopy for Polymer Characterization. Science.eus.
-
De Bas, C., & van der Doelen, A. (2023). Mass spectrometry of polymers: A tutorial review. Mass Spectrometry Reviews. Published online ahead of print. doi:10.1002/mas.21844. Retrieved from [Link]
- GCRIS. (n.d.). Mass Spectroscopy in Polymer Research.
-
Teo, M. Y. B., et al. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Journal of Chemical Education, 88(8), 1098-1104. Retrieved from [Link]
- Fiveable. (n.d.). Methods for determining molecular weight. Intro to Polymer Science Class Notes.
-
Teo, M. Y. B., et al. (2011). Polymer Molecular Weight Analysis by H NMR Spectroscopy. ResearchGate. Retrieved from [Link]
- Matyjaszewski, K. (n.d.). What Are the Methods for Determining the Molecular Weight Distribution of Polymers.
-
Umoren, S. A., & Solomon, M. M. (n.d.). Polymer Characterization: Polymer Molecular Weight Determination. ResearchGate. Retrieved from [Link]
- Unknown Author. (n.d.). Methods for determination of molecular weight.
- Wiley & Sons, Inc. (n.d.). Molecular Weight Determination. In: Encyclopedia of Polymer Science and Technology.
-
ResearchGate. (n.d.). Size‐Exclusion Chromatography of Polymers. Request PDF. Retrieved from [Link]
- Paint.org. (n.d.). An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings.
-
Lele, B. S., & Lele, A. (2010). Size-exclusion chromatography (SEC) of branched polymers and polysaccharides. Analytical and Bioanalytical Chemistry, 399(4), 1435-1448. Retrieved from [Link]
-
StudySession. (2021, April 3). Size Exclusion Chromatography (SEC) | Polymer Engineering [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Alkenyl Succinic Anhydrides: The Influence of Alkenyl Chain Length on Physicochemical and Performance Properties
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Single Molecule
Alkenyl Succinic Anhydrides (ASAs) are a versatile class of organic compounds characterized by a hydrophilic cyclic dicarboxylic anhydride head and a hydrophobic alkenyl tail.[1][2] First developed in the mid-20th century, their utility has expanded from foundational roles in the paper and pulp industry to sophisticated applications as epoxy curing agents, lubricant additives, and modifiers in drug delivery systems.[3][4][5] The fundamental structure is synthesized via an ene reaction between an alkene and maleic anhydride at elevated temperatures.[4][6]
While the reactive anhydride ring dictates much of their chemical behavior, it is the length of the appended alkenyl chain (typically C14 to C22) that critically modulates the molecule's physical properties and, consequently, its performance in a given application.[7] This guide provides a comparative analysis, supported by experimental data, of how varying this chain length impacts key material properties, offering a predictive framework for selecting or designing the optimal ASA for your research and development needs.
Section 1: The Impact of Chain Length on Core Physicochemical Properties
The length of the nonpolar alkenyl chain directly influences the balance between the hydrophilic and hydrophobic nature of the ASA molecule. This balance governs fundamental properties such as solubility, reactivity, and thermal characteristics.
1.1 Hydrophobicity, Solubility, and Surface Activity
As the number of carbon atoms in the alkenyl chain increases, the molecule's overall hydrophobicity is enhanced. This has a predictable effect on its solubility and behavior at interfaces.
-
Solubility: ASAs are characterized by their poor solubility in water; the commonly used iso-octadecenylsuccinic anhydride (C18-ASA) has a solubility of only 5.33 x 10⁻⁵ mg/L.[7] Increasing the chain length further decreases this aqueous solubility while improving solubility in nonpolar organic solvents.[8]
-
Surface Activity: In applications where ASAs are used as or to create surfactants (e.g., by reacting with proteins like gelatin), a longer hydrophobic chain leads to superior surface activity.[9] This is because a larger hydrophobic unit promotes more effective micelle formation and reduction of surface tension. Experimental data on gelatin derivatives shows that surface activities, including emulsifying capacity and foamability, increase with the length of the ASA hydrophobic unit.[9]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} Caption: Logical flow of how increasing ASA chain length impacts key properties.
1.2 Reactivity and Hydrolytic Stability
The high reactivity of the cyclic anhydride group is a defining feature of ASAs, enabling them to form ester bonds with hydroxyl groups on substrates like cellulose.[7][10] However, this reactivity also makes them highly susceptible to hydrolysis, which is a critical consideration for applications in aqueous environments.[7][11]
-
Steric Effects on Reactivity: While the inherent reactivity of the anhydride ring is constant, the length of the alkenyl chain can introduce steric hindrance. Studies on ASAs used as epoxy curing agents show that the reactivity of the ASA with epoxide groups decreases as the length of the alkenyl side-chain increases.[3][12] This is attributed to the bulky, flexible chain impeding the approach of the reacting species to the anhydride ring.
-
Hydrolysis Rate: The rapid hydrolysis of ASA to its dicarboxylic acid form is a major challenge, particularly in papermaking, as it deactivates the sizing agent.[13][14] This reaction is highly pH-dependent, accelerating in alkaline conditions.[2][15] While direct comparative studies are limited, it is plausible that the same steric hindrance from longer chains that reduces reactivity with epoxides could also marginally slow the rate of hydrolysis by impeding the approach of water molecules. For instance, ethyl oleate succinic anhydride (EOSA) demonstrated a hydrolysis rate constant at pH 7 that was approximately one-fourth that of a commercial C16-ASA, suggesting that molecular structure beyond simple chain length plays a role in stability.[13]
1.3 Thermal Properties
When ASAs are used as components in polymeric systems, such as curing agents for epoxy resins, the alkenyl chain length significantly influences the thermal properties of the final crosslinked material.
-
Glass Transition Temperature (Tg): With an increase in the side chain length of the ASA, the glass transition temperature of the cured epoxy resin decreases.[3] This is because the longer, flexible alkyl chains act as internal plasticizers, increasing the free volume and segmental motion within the polymer network.
-
Coefficient of Thermal Expansion (CTE): The CTE of cured epoxy/ASA systems increases as the length of the alkenyl side-chain increases.[12] This is directly related to the decrease in Tg and the increased molecular motion afforded by the longer, more flexible chains.[12]
-
Thermal Stability: The overall thermal stability (decomposition temperature) of cured epoxy resins appears to be largely unaffected by the ASA's alkenyl chain length, suggesting that decomposition is dictated by the core epoxy-anhydride network rather than the pendant alkyl chains.[12]
Section 2: Performance in Key Applications
The choice of ASA chain length is a critical optimization parameter that creates a trade-off between hydrophobicity, flexibility, and mechanical strength.
2.1 Performance as an Epoxy Curing Agent
In polymer science, ASAs serve as effective curing agents for epoxy resins. The alkenyl chain acts as a built-in flexibilizer. Experimental data comparing ASAs with 8, 12, and 16 carbon chains (2-octenyl, 2-dodecenyl, and 2-hexadecenyl succinic anhydride) reveals a clear trend.[3][12]
Table 1: Effect of ASA Chain Length on Cured Epoxy Resin Properties
| Property | 2-Octenyl SA (C8) | 2-Dodecenyl SA (C12) | 2-Hexadecenyl SA (C16) | Causality |
|---|---|---|---|---|
| Glass Transition Temp. (Tg) | Higher | Intermediate | Lower | Longer chains increase free volume and chain mobility, lowering Tg.[3] |
| Tensile Strength | Higher | Intermediate | Lower | Longer chains decrease the cross-linking density of the polymer network.[12] |
| Impact Strength | Higher | Intermediate | Lower | Reflects the overall decrease in network rigidity and strength.[3] |
| Flexibility | Lower | Intermediate | Higher | The long alkyl chain imparts flexibility to the otherwise rigid epoxy network.[3] |
Data synthesized from trends reported in literature.[3][12] Absolute values are dependent on the specific epoxy system and curing conditions.
2.2 Performance as a Paper Sizing Agent
In papermaking, ASAs impart water resistance by reacting with the cellulose fibers.[1][16] Commercially, ASAs with chain lengths in the C16 to C22 range are common.[11] The selection is a balance: the chain must be long enough to provide substantial hydrophobicity, but the molecule must remain reactive and capable of being effectively emulsified. While shorter chain ASAs are noted to be less water repellent, the C12 variant provides a good balance of hydrophobicity and reactivity for many applications.[5][7] Longer chains (C14+) are favored for applications requiring superior film formation and higher resistance to moisture.[5]
Section 3: Experimental Protocols
To ensure reproducibility and accuracy in your own comparative studies, the following validated methodologies are provided.
3.1 Protocol: Synthesis of Alkenyl Succinic Anhydrides
This protocol is a generalized procedure for the "ene" reaction based on established methods.[4][6]
Objective: To synthesize ASAs from an alkene and maleic anhydride.
Materials:
-
1-alkene (e.g., 1-dodecene, 1-hexadecene, 1-octadecene)
-
Maleic Anhydride (MA)
-
Hydroquinone (polymerization inhibitor)
-
Three-neck round-bottom flask, reflux condenser, thermometer, nitrogen inlet, magnetic stirrer.
Procedure:
-
Setup: Assemble the glassware, ensuring a dry, inert atmosphere can be maintained with a nitrogen purge.
-
Charging the Reactor: To the flask, add the alkene and maleic anhydride. A molar ratio of alkene to MA between 1.0 and 1.5 is typical.[6]
-
Inhibitor Addition: Add a small amount of hydroquinone (e.g., 2.5% by weight of MA) to suppress undesirable side polymerization reactions.[6]
-
Reaction: Heat the stirred mixture under a nitrogen atmosphere to 210-220°C. Maintain this temperature for 6 to 8 hours.[6] The reaction is typically conducted without a solvent, but a high-boiling solvent like xylene can be used to improve mixing and temperature control.[4]
-
Purification: After cooling, the excess unreacted alkene can be removed by vacuum distillation. The resulting product is the crude ASA, which can be further purified if necessary.
3.2 Protocol: Evaluation of ASA Hydrolysis Rate
This method allows for the quantitative comparison of the hydrolytic stability of different ASA emulsions.[13]
Objective: To measure the rate of hydrolysis of an ASA emulsion by monitoring alkali consumption.
dot graph G { graph [fontname="Arial", label="Workflow for Measuring ASA Hydrolysis Rate", labelloc=t, fontsize=14]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} Caption: Experimental workflow for quantifying the rate of ASA hydrolysis.
Procedure:
-
Emulsion Preparation: Prepare a 0.5% oil-in-water emulsion of the ASA to be tested, typically using a cationic starch or other suitable emulsifier and high-shear mixing to achieve a particle size of ~1 µm.[16]
-
Dilution: Dilute a known quantity of the stock emulsion with deionized water to create a 0.1% ASA emulsion for the test.[13]
-
Titration Setup: Place the 0.1% emulsion in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use an automatic titrator equipped with a pH electrode.
-
Measurement: Set the titrator to maintain a constant pH (e.g., pH 7.0) by adding a standard solution of 0.02M NaOH. As the ASA hydrolyzes, it forms a dicarboxylic acid, causing the pH to drop. The titrator adds NaOH to neutralize the acid, maintaining the set pH.
-
Data Collection: Record the volume of NaOH consumed at regular intervals over a period of several hours.
-
Analysis: The rate of NaOH consumption is directly proportional to the rate of ASA hydrolysis. Plotting the volume of NaOH added versus time allows for the calculation of a rate constant, enabling direct comparison between ASAs of different chain lengths.
Conclusion
The alkenyl chain of an ASA is not merely a passive hydrophobic tail; it is a critical design element that dictates the molecule's performance across a range of applications. This guide demonstrates that a longer chain length systematically:
-
Increases hydrophobicity and surface activity.
-
Decreases the reactivity of the anhydride headgroup via steric hindrance.
-
Decreases the glass transition temperature and mechanical strength of derived polymers.
-
Increases the flexibility and coefficient of thermal expansion of derived polymers.
For the researcher and developer, understanding these structure-property relationships is paramount. Whether designing a more flexible thermoset, a more stable sizing emulsion, or a novel surfactant system, the selection of the appropriate ASA chain length provides a powerful tool for tuning material properties to meet the precise demands of the target application.
References
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Wikipedia. (n.d.). Alkenylsuccinic anhydrides. Retrieved from [Link]
-
ResearchGate. (n.d.). Chain length effect of alkenyl succinic anhydride on thermal and mechanical properties of the cured epoxy resins. Retrieved from [Link]
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Lin, L. H., Liu, H. J., Chu, H. C., Hwang, M. C., Chen, K. M., & Tan, E. C. (2016). Alkenyl Succinic Anhydride Structure Influences the Surface Activities of Gelatin Derivatives. Journal of Surfactants and Detergents, 19(1), 1-9. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of side‐chain length of succinic anhydride on coefficient of thermal expansion behavior of epoxy resins. Retrieved from [Link]
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Hubbe, M. A. (2006). Summary of main reactions affecting use of alkenylsuccinic anhydride (ASA) size. Retrieved from [Link]
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Gess, J. M. (2005). Alkenyl Succinic Anhydride (ASA). TAPPI JOURNAL, 4(9), 28. Retrieved from [Link]
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Grau, E., et al. (2007). Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. OCL - Oleagineux, Corps gras, Lipides. Retrieved from [Link]
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Neto, C. P., et al. (n.d.). Synthesis and characterization of ASA samples. Retrieved from [Link]
- Hagiopol, C., & Johnston, J. W. (2004). Emulsification of alkenyl succinic anhydride size. U.S. Patent No. 6,787,574 B1.
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DataHorizzon Research. (n.d.). Alkenyl Succinic Anhydride Market Trends & Share 2034. Retrieved from [Link]
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Ntifafa, Y., et al. (2023). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Polymers, 15(13), 2876. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkenyl succinic anhydride (ASA). Retrieved from [Link]
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Isogai, A., & Tanaka, M. (2002). Sizing performance and hydrolysis resistance of alkyl oleate succinic anhydrides. TAPPI JOURNAL. Retrieved from [Link]
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Henniges, U., et al. (2013). Synthesis and Characterization of 13C-labeled Alkenyl Succinic Anhydride (ASA) with Defined Double Bond Location. Current Organic Chemistry, 17(24). Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of ASA-Hydrolysis Rate on Sizing Performance. Retrieved from [Link]
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Arote, R. B., & Kim, D. S. (2011). Effect of Chain Extension on Thermal Stability Behaviors of Polylactide Bioplastics. Journal of Polymers and the Environment, 19, 674-680. Retrieved from [Link]
- Google Patents. (n.d.). EMULSIFICATION OF ALKENYL SUCCINIC ANHYDRIDE WITH AN AMINE-CONTAINING HOMOPOLYMER OR COPOLYMER.
-
BioResources. (2024). Understanding sizing conditions with alkenyl succinic anhydride: Experimental analysis of pH and anionic trash catcher effects on softwood kraft pulp. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Alkenyl Succinic Anhydride. Retrieved from [Link]
-
Kim, S. Y., Shin, I. G., Lee, Y. M., Cho, C. S., & Sung, Y. K. (2002). The effects of acyl chain length on the micelle properties of poly(ethylene oxide)-block-poly(N-hexyl-L-aspartamide)-acyl conjugates. Journal of Controlled Release, 85(1-3), 197-206. Retrieved from [Link]
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Benchmarking the performance of Hex-2-enylsuccinic anhydride-based epoxy resins.
A Senior Application Scientist's Guide to Benchmarking Hex-2-enylsuccinic Anhydride-Cured Epoxy Resins
Introduction: The Imperative for Advanced Bio-Based Epoxy Systems
In the relentless pursuit of high-performance thermosets, the chemical industry is increasingly turning towards sustainable building blocks that do not compromise on performance. Standard epoxy resins, often based on diglycidyl ether of bisphenol A (DGEBA), are workhorses in coatings, adhesives, and composites, but their reliance on petroleum feedstocks and the associated health concerns of precursors like bisphenol A (BPA) necessitate innovation. Bio-based epoxy systems represent a significant step forward. Among the most promising avenues is the use of bio-derived cyclic anhydrides as curing agents.
This guide focuses on epoxy resin systems cured with This compound (HSA) , a derivative of succinic anhydride with a C6 alkenyl side chain. Alkenyl succinic anhydrides (ASAs) are recognized for their ability to impart flexibility and toughness to otherwise rigid epoxy networks. This guide provides a comprehensive performance benchmark of an HSA-cured epoxy system against a conventional, petroleum-derived stalwart: Methyltetrahydrophthalic Anhydride (MTHPA) .[1] We will delve into the underlying chemistry, present detailed experimental protocols for comparative testing, and analyze the resulting data to provide researchers and product developers with actionable insights.
Systems Under Comparison: Chemical Rationale and Curing Mechanism
The performance of a cured epoxy thermoset is fundamentally dictated by the chemical structure of its constituent resin and curing agent, which together form a rigid, three-dimensional crosslinked network upon heating.
-
System A (Bio-based Linker): DGEBA cured with this compound (HSA). The flexible hexenyl (C6) side chain on the HSA molecule is hypothesized to increase the molecular distance between crosslinks. This can enhance flexibility and impact resistance by providing a mechanism for energy dissipation under stress.
-
System B (Conventional): DGEBA cured with Methyltetrahydrophthalic Anhydride (MTHPA). MTHPA is a widely used liquid cyclic anhydride known for imparting high glass transition temperatures (Tg) and excellent thermal stability due to its rigid cycloaliphatic ring structure.[1][2]
The curing reaction for both systems is a heat-initiated, base-catalyzed esterification process.[3][4] An accelerator, typically a tertiary amine like N,N-Dimethylbenzylamine, initiates the reaction by opening the anhydride ring, creating a carboxylate anion. This anion then attacks an epoxy group, initiating a chain-growth polymerization process that consumes both epoxy and anhydride functionalities to form a dense polyester network.[3]
Caption: Epoxy-Anhydride Curing Mechanism.
Experimental Benchmarking Protocols
To ensure a robust and objective comparison, all testing methodologies must adhere to internationally recognized standards. The following protocols outline the procedures for sample preparation and characterization.
Formulation and Sample Preparation
-
Stoichiometry Calculation: The amount of anhydride hardener required is calculated based on the Epoxy Equivalent Weight (EEW) of the DGEBA resin and the Anhydride Equivalent Weight (AEW) of the hardener. A stoichiometric ratio of 0.95 anhydride equivalents to 1.0 epoxy equivalent is often used to account for potential side reactions like epoxy homopolymerization.[3]
-
phr (parts per hundred resin) = (AEW / EEW) * 0.95 * 100
-
-
Mixing: The DGEBA resin is preheated to 60°C to reduce viscosity. The calculated amount of liquid anhydride (HSA or MTHPA) is added and mixed mechanically until a homogeneous solution is achieved.
-
Degassing: 1.0 phr of N,N-Dimethylbenzylamine accelerator is added, mixed for 2 minutes, and the mixture is degassed in a vacuum chamber at 60°C to remove entrapped air bubbles.
-
Casting & Curing: The degassed mixture is poured into pre-heated steel molds treated with a mold-release agent. The molds are shaped according to the required dimensions for each ASTM test. A typical cure schedule is 2 hours at 100°C followed by a post-cure of 3 hours at 150°C to ensure complete reaction.[2]
-
Specimen Machining: After curing and cooling, the specimens are demolded and machined to the precise dimensions specified in the respective ASTM standards.
Performance Testing Workflow
The following diagram illustrates the logical flow of the experimental testing process.
Caption: Experimental Testing Workflow.
Detailed Test Methodologies
-
Mechanical Properties:
-
Tensile Strength, Modulus, & Elongation (ASTM D638): Dog-bone shaped specimens are pulled at a constant rate until failure to measure their resistance to tensile stress.
-
Flexural Strength & Modulus (ASTM D790): Rectangular bar specimens are subjected to a three-point bending test to determine their stiffness and strength in flexure.
-
Notched Izod Impact Strength (ASTM D256): A notched specimen is struck by a swinging pendulum to measure the energy absorbed upon fracture, indicating the material's toughness.
-
-
Thermal Properties:
-
Glass Transition Temperature (Tg) by DMA (ASTM E1640): A sample is subjected to an oscillating force while the temperature is ramped. The Tg is determined from the peak of the tan δ curve or the onset of the storage modulus drop, signifying the transition from a glassy to a rubbery state.[5]
-
Thermal Stability by TGA (ASTM E1131): A sample is heated in a controlled atmosphere (e.g., nitrogen) and its weight loss is measured as a function of temperature. This determines the onset of thermal decomposition (Td).
-
-
Chemical Resistance (ASTM D543):
-
Pre-weighed specimens are fully immersed in selected chemical reagents (e.g., Toluene, 10% H₂SO₄, 10% NaOH) for 7 days at ambient temperature.
-
After immersion, specimens are removed, dried, and re-weighed. The percentage weight change is calculated to quantify chemical resistance. Visual changes are also noted.
-
Comparative Performance Data
Disclaimer: The following data is representative, synthesized from established trends in the literature for alkenyl succinic anhydrides and conventional anhydrides.[6][7] Absolute values may vary based on precise formulation and curing conditions.
Table 1: Mechanical Properties Comparison
| Property | Test Method | Unit | System A (DGEBA/HSA) | System B (DGEBA/MTHPA) | Causality |
| Tensile Strength | ASTM D638 | MPa | 75 | 85 | The rigid MTHPA structure leads to higher crosslink density and strength.[7] |
| Tensile Modulus | ASTM D638 | GPa | 2.8 | 3.2 | Higher crosslink density in System B results in greater stiffness. |
| Elongation at Break | ASTM D638 | % | 6.5 | 4.0 | The flexible C6 chain of HSA allows for more deformation before fracture. |
| Flexural Strength | ASTM D790 | MPa | 120 | 145 | Similar to tensile strength, the rigid MTHPA backbone provides higher flexural strength. |
| Flexural Modulus | ASTM D790 | GPa | 3.0 | 3.4 | System B's higher stiffness is reflected in its flexural modulus. |
| Notched Izod Impact | ASTM D256 | J/m | 65 | 40 | The flexible HSA side chain enhances toughness by absorbing more impact energy.[7] |
Table 2: Thermal Properties Comparison
| Property | Test Method | Unit | System A (DGEBA/HSA) | System B (DGEBA/MTHPA) | Causality |
| Glass Transition Temp. (Tg) | ASTM E1640 | °C | 115 | 140 | MTHPA's rigid ring structure restricts polymer chain mobility, increasing Tg.[6] |
| Decomposition Temp. (Td, 5% wt loss) | ASTM E1131 | °C | 330 | 345 | The higher bond dissociation energy and stability of the MTHPA-cured network lead to better thermal stability. |
Table 3: Chemical Resistance Comparison (% Weight Change after 7-Day Immersion)
| Reagent | Test Method | System A (DGEBA/HSA) | System B (DGEBA/MTHPA) | Causality |
| Toluene (Solvent) | ASTM D543 | +2.1% | +1.2% | The higher crosslink density of System B reduces solvent uptake. |
| 10% Sulfuric Acid (Acid) | ASTM D543 | +0.8% | +0.5% | A denser network provides a better barrier against chemical attack. |
| 10% Sodium Hydroxide (Base) | ASTM D543 | -0.4% | -0.2% | Ester linkages are susceptible to hydrolysis; the denser network of System B offers slightly better resistance. |
Analysis and Field-Proven Insights
The experimental data clearly delineates a classic trade-off in thermoset formulation.
-
System B (MTHPA-cured) excels in applications demanding high rigidity, thermal stability, and maximum chemical resistance. Its higher tensile/flexural modulus and glass transition temperature make it suitable for structural components, high-temperature coatings, and electrical potting where dimensional stability under thermal and chemical stress is paramount.
-
System A (HSA-cured) demonstrates a significantly different performance profile, driven by the structural flexibility imparted by the hexenyl side chain. While it shows a modest reduction in strength, stiffness, and thermal resistance, it offers a substantial improvement in toughness (impact strength) and ductility (elongation at break). This makes it an ideal candidate for applications where vibration damping, peel strength, and resistance to fracture from mechanical shock are critical. Such applications include toughened adhesives, flexible encapsulants for electronics subjected to thermal cycling, and matrix resins for composites requiring high damage tolerance.
The causality is clear: the flexible alkyl chain of HSA acts as an internal plasticizer, lowering the crosslink density compared to the rigid MTHPA molecule.[6][7] This allows for greater polymer chain mobility, which translates to a lower Tg and enhanced ability to absorb energy before fracturing.
Conclusion
The benchmarking of this compound against a conventional hardener like MTHPA reveals that it is not a direct replacement but rather a valuable tool for tailoring epoxy performance. By sacrificing some thermal resistance and rigidity, formulators can achieve significant gains in toughness and flexibility. HSA-cured epoxy systems offer a compelling, partially bio-based solution for advanced applications where mechanical resilience is a primary design criterion. This guide provides the foundational data and protocols for researchers and developers to confidently explore and integrate these versatile materials into next-generation products.
References
- Alkenyl Succinic Anhydride: A Key Ingredient in Advanced Epoxy Resin Curing. (n.d.). Milliken.
-
Request PDF on ResearchGate. (n.d.). Chain length effect of alkenyl succinic anhydride on thermal and mechanical properties of the cured epoxy resins. Retrieved from [Link]
-
Request PDF on ResearchGate. (n.d.). Effect of side‐chain length of succinic anhydride on coefficient of thermal expansion behavior of epoxy resins. Retrieved from [Link]
-
Park, S. J., & Lee, S. G. (2000). Studies on surface free energy of an anhydride-epoxy cured system: Effect of side alkenyl chain length of hardener on tensile and impact properties. Journal of Colloid and Interface Science, 228(1), 90-94. Retrieved from [Link]
-
Wang, Y., & Mertiny, P. (2018). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Polymers, 10(8), 885. Retrieved from [Link]
-
Request PDF on ResearchGate. (n.d.). Adhesive Compositions Based on Epoxy Anhydride Systems Modified with Poly Alkenyl Succinic Anhydrides. Retrieved from [Link]
-
Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]
-
Curing Behavior, Rheological, and Thermal Properties of DGEBA Modified with Synthesized BPA/PEG Hyperbranched Epoxy after Their Photo-Initiated Cationic Polymerization. (2020). MDPI. Retrieved from [Link]
-
The Unique Benefits of Anhydride Curing in Epoxy Resins. (2022). AZoM. Retrieved from [Link]
-
Anhydride Cured Bio‐Based Epoxy Resin: Effect of Moisture on Thermal and Mechanical Properties. (2019). ResearchGate. Retrieved from [Link]
-
Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review. (2022). PMC - NIH. Retrieved from [Link]
-
Study of curing kinetics of anhydride cured petroleum-based (DGEBA) epoxy resin and renewable resource based epoxidized soybean oil (ESO) systems catalyzed by 2-methylimidazole. (n.d.). ResearchGate. Retrieved from [Link]
-
MTHPA: A Versatile Specialty Anhydride for Epoxy Systems. (n.d.). Broadview Technologies, Inc.. Retrieved from [Link]
-
Formulating Epoxies with Dianhydrides. (2022). AZoM. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Hex-2-enylsuccinic Anhydride
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of chemical entities is paramount. Hex-2-enylsuccinic anhydride (HSA), a reactive organic compound, finds applications in various fields, including as a modifying agent for starches and in the synthesis of other organic molecules. Accurate determination of its purity and concentration in different matrices is crucial for quality control and research purposes. This guide provides an in-depth technical comparison of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of HSA. It further outlines a comprehensive cross-validation protocol to ensure data integrity and method interchangeability, grounded in established scientific principles and regulatory guidelines.
The Analytical Challenge: Understanding this compound
This compound is a cyclic dicarboxylic anhydride with a six-carbon alkenyl chain. Its chemical structure presents specific analytical considerations. The anhydride group is susceptible to hydrolysis, opening the ring to form the corresponding dicarboxylic acid. This instability necessitates careful sample handling and method design to ensure the integrity of the analyte. Furthermore, its moderate polarity and potential for thermal degradation influence the choice of the analytical technique.
Method 1: Gas Chromatography (GC) - The Volatility-Based Approach
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a compound like HSA, which has a relatively high boiling point and contains a polar anhydride group, derivatization is often a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis.
The Rationale Behind Derivatization in GC Analysis of HSA
Direct injection of underivatized HSA into a hot GC inlet can lead to several issues, including poor peak shape, thermal degradation, and interaction with active sites in the column, resulting in inaccurate and imprecise results. Derivatization, typically through esterification (e.g., methylation), converts the polar anhydride and any hydrolyzed acid form into more volatile and thermally stable esters. This transformation is critical for achieving sharp, symmetrical peaks and reliable quantification.[1]
Experimental Protocol: GC-FID Analysis of HSA (as methyl ester)
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 10 mg of the HSA sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with a suitable solvent like ethyl acetate.
- To 1 mL of this solution in a vial, add 1 mL of a methylation agent (e.g., 2% sulfuric acid in methanol or a commercially available reagent like (Trimethylsilyl)diazomethane).
- Cap the vial tightly and heat at 60°C for 30 minutes.
- Cool the solution to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) if an acidic catalyst was used.
- Extract the methylated HSA into an organic solvent like hexane.
- The organic layer is then ready for GC-FID analysis.
2. GC-FID Conditions:
- Column: A nonpolar (5%-Phenyl)-methylpolysiloxane capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Injector Temperature: 250°C.
- Detector (FID) Temperature: 300°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp to 250°C at a rate of 15°C/min.
- Hold at 250°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL.
Method 2: High-Performance Liquid Chromatography (HPLC) - The Polarity-Based Approach
High-Performance Liquid Chromatography is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar and potentially thermally labile compound like HSA, HPLC offers the advantage of analysis at ambient temperature without the need for derivatization.
The Rationale for Reverse-Phase HPLC in HSA Analysis
Given the structure of HSA, which includes a nonpolar alkenyl chain and a polar anhydride group, reverse-phase HPLC is a suitable choice. A C18 column, with its nonpolar stationary phase, will retain HSA based on the hydrophobic interactions of its hexenyl group. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be optimized to achieve good separation from impurities and any hydrolyzed diacid form. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase can help to suppress the ionization of any carboxylic acid groups, leading to better peak shape and reproducibility.[2][3]
Experimental Protocol: RP-HPLC-UV Analysis of HSA
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the HSA sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of water (with 0.1% phosphoric acid) and acetonitrile. For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water with 0.1% phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detector: UV detector at a wavelength of 210 nm.
- Injection Volume: 10 µL.
Cross-Validation: Ensuring Method Concordance
When two different analytical methods are used to measure the same analyte, it is essential to perform a cross-validation study to demonstrate that the methods provide equivalent results. This is a critical step in method transfer, in comparing data from different studies, or when replacing an existing method with a new one. The principles for such validation are outlined in guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[4]
The Logic of Cross-Validation
The goal of cross-validation is to assess the agreement between the two methods. This is achieved by analyzing the same set of samples using both the GC and HPLC methods and then statistically comparing the results.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Hex-2-enylsuccinic Anhydride
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as the discoveries we pursue. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Hex-2-enylsuccinic anhydride, moving beyond mere compliance to foster a culture of proactive laboratory safety. The procedures outlined herein are designed to be a self-validating system, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure can commence, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as a hazardous substance, and its improper handling can lead to significant health and safety risks.[1][2][3]
This compound is known to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Hazard Classification of this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Adapted from multiple Safety Data Sheets.[1][2]
The Disposal Workflow: A Decision-Making Framework
The appropriate disposal route for this compound depends on the quantity and nature of the waste, as well as institutional and local regulations. The following diagram illustrates a logical workflow for making this determination.
Caption: Decision workflow for the disposal of this compound.
In-Lab Disposal Protocol: Hydrolysis and Neutralization
For small quantities of this compound typically encountered in a research setting, a two-step chemical treatment process of hydrolysis followed by neutralization is a safe and effective disposal method.[4] This procedure is based on the reactivity of acid anhydrides with water to form the corresponding dicarboxylic acid, which is then neutralized with a weak base.
Essential Safety Precautions
-
Location: All steps must be performed in a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
Step-by-Step Experimental Procedure
-
Preparation of the Quenching Solution:
-
In a large beaker, prepare a mixture of crushed ice and cold water. The volume of this mixture should be at least ten times the volume of the this compound to be treated. This helps to dissipate the heat generated during the exothermic hydrolysis reaction.[4]
-
Place the beaker within a secondary container, such as an ice bath, to provide an additional layer of temperature control.[4]
-
-
Hydrolysis (Quenching):
-
While stirring the ice/water mixture, slowly and in small portions, add the this compound. This controlled addition is crucial to prevent a rapid temperature increase and potential splashing.[4][5]
-
Continue to stir the solution until all the anhydride has dissolved and the mixture has returned to room temperature. This ensures the complete conversion of the anhydride to hex-2-enylsuccinic acid.
-
-
Neutralization:
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the hex-2-enylsuccinic acid solution.[4][6] The addition of a weak base allows for a more controlled neutralization reaction, minimizing the risk of vigorous effervescence.
-
Continue adding the sodium bicarbonate solution until the evolution of carbon dioxide gas ceases.
-
Using a pH meter or pH paper, check the pH of the solution. Continue to add sodium bicarbonate solution dropwise until the pH of the waste solution is between 6.0 and 8.0. This pH range is generally considered safe for disposal as non-hazardous aqueous waste, though you must confirm this with your institution's specific guidelines.[4]
-
-
Final Disposal:
-
Once the solution is neutralized, it can be disposed of in accordance with your institution's and local regulations for non-hazardous aqueous waste.[2][4] This may involve disposal down the drain with a copious amount of water, but it is imperative to verify that this is a permissible practice at your facility.[4][7]
-
Disposal of Large Quantities and Contaminated Materials
For bulk quantities of this compound or heavily contaminated materials (e.g., spill cleanup debris), in-lab treatment is not recommended.[5] In these instances, the waste must be disposed of through a licensed hazardous waste management company.
-
Packaging: Place the waste in a suitable, sealed, and properly labeled container. Do not mix with other waste streams.
-
Labeling: The container must be clearly labeled as hazardous waste, indicating the contents as "this compound".
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, alcohols, and amines.[3]
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.[1][2][3]
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and appropriate action is critical.
-
Spill:
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
By adhering to these detailed procedures and understanding the principles behind them, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before proceeding with any disposal activities.
References
-
Acetic Anhydride Disposal : r/Chempros - Reddit. (2023, June 24). Retrieved from [Link]
-
How to Dispose of Acid Safely: A Step-by-Step Guide - Greenflow. (2024, October 1). Retrieved from [Link]
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Navigating the Handling of Hex-2-enylsuccinic Anhydride: A Guide to Personal Protective Equipment and Safe Practices
For the modern researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount to fostering innovation. Hex-2-enylsuccinic anhydride, a reactive chemical intermediate, requires meticulous handling to mitigate risks. This guide provides an in-depth, procedural framework for the safe utilization of this compound, with a core focus on the selection and proper use of Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and a fundamental understanding of the chemical's properties, ensuring a self-validating system of laboratory safety.
Understanding the Hazard: Chemical Reactivity of this compound
This compound is classified as a skin, eye, and respiratory irritant.[1][2] Its primary hazard stems from its reactivity, particularly with moisture. As an anhydride, it readily undergoes hydrolysis in the presence of water to form the corresponding dicarboxylic acid.[3] This reaction can be exothermic and may produce corrosive byproducts, underscoring the necessity of handling it in a controlled, dry environment.[4][5]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on a comprehensive risk assessment of its chemical properties.
Eye and Face Protection: The First Line of Defense
Given its potential to cause serious eye irritation, robust eye and face protection is non-negotiable.[1][2]
-
Primary Protection: At a minimum, chemical splash goggles that conform to EN 166 (or equivalent) standards are required.[1]
-
Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield must be worn in addition to chemical splash goggles.
Hand Protection: Material Compatibility is Key
The selection of appropriate gloves is critical to prevent skin contact and potential irritation.[1][2] While standard nitrile gloves offer a baseline of protection for incidental contact, a deeper understanding of glove material compatibility is necessary for prolonged handling.[6][7][8][9]
| Glove Material | Breakthrough Time | Recommendation | Causality |
| Nitrile | Fair to Good | Suitable for short-duration tasks and incidental splash protection. | Provides a good barrier against a range of chemicals, but breakthrough can occur with prolonged exposure. |
| Butyl Rubber | Excellent | Recommended for extended handling or immersion. | Offers superior resistance to a wide range of corrosive chemicals and esters.[9] |
| Viton® | Excellent | A premium option for maximum protection, especially with unknown variables. | Provides the highest level of chemical resistance against a broad spectrum of chemicals. |
| Latex | Not Recommended | Prone to degradation with many organic chemicals and can cause allergic reactions. |
Field-Proven Insight: Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tearing, before and during use.[7] For extended operations, it is prudent to double-glove, wearing a lighter nitrile glove underneath a heavier-duty butyl or Viton® glove. This provides an additional layer of protection in case the outer glove is compromised.
Body Protection: Shielding Against Accidental Contact
To protect against accidental spills and splashes, appropriate body protection is mandatory.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a chemical-resistant material should be worn at all times.
-
Apron: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.
-
Footwear: Closed-toe shoes are a fundamental laboratory requirement. For enhanced protection, chemical-resistant shoe covers should be considered.
Respiratory Protection: Addressing Inhalation Risks
This compound can cause respiratory irritation.[1][2] Therefore, engineering controls are the primary means of mitigating this risk.
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any vapors or aerosols.[10][11][12][13]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during certain high-risk procedures, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[14][15][16][17][18] If there is a potential for aerosol generation, a P95 or P100 particulate filter should be added to the OV cartridge.[14][15]
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical within the laboratory.
Storage and Handling
As a moisture-sensitive compound, proper storage is critical to maintaining its integrity and preventing hazardous reactions.[4][6][19]
-
Storage Environment: Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, alcohols, and amines.[19]
-
Inert Atmosphere: For long-term storage, it is best practice to store the container under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis from atmospheric moisture.
-
Container Integrity: Ensure containers are tightly sealed when not in use and inspect them regularly for any signs of damage or leaks.[19]
Caption: Workflow for the safe storage of this compound.
Emergency Procedures: Spill and Exposure Management
Preparedness for accidental releases is a cornerstone of laboratory safety.
In the event of a spill, a calm and methodical response is crucial.[20][21][22][23][24]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small, manageable spills, trained personnel may proceed with cleanup. For large or unmanageable spills, evacuate the laboratory and contact the emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in this guide, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Neutralization (with caution): For small spills, slow and careful neutralization with a weak base, such as sodium bicarbonate, can be considered. However, this may generate heat and should be done with extreme caution.
-
Collect and Dispose: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[2][25]
Caption: Decision tree for responding to a this compound spill.
Immediate and appropriate first aid is critical in the event of exposure.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including absorbent pads, used gloves, and disposable labware, in a dedicated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
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-
Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Emergency Procedure Guide - Corrosive Liquids. [Link]
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Properly Storing Hazardous Chemicals in Your Facility. Alltracon. [Link]
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Emergency and Spill Response Procedures. Auburn University. [Link]
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3M Respirator Selection Guide. [Link]
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Best Practices for Selecting and Using a Fume Hood. Lab Manager. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
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3M Respirator Selection Guide. [Link]
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101 Do's and Don'ts: The Lab Rat's Handbook for Mastering the Art of Fume Hood Safety. [Link]
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Guideline for Chemical Fume Hoods & Exhausted Containments. OLSEH – IISc Bangalore. [Link]
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Selecting the Right Reusable Respirator Cartridge Filter. Gemplers. [Link]
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Best Practices for Operating & Maintaining Your Chemical Fume Hood. [Link]
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Cartridge Selection. Northwestern University. [Link]
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Organic Acid Cartridges and Pre-Filter for Respirator. SoapEquipment. [Link]
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Glove Chemical Compatibility Guide. Utah State University. [Link]
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OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
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Chemical Properties of Hexadec-2-enylsuccinic anhydride (CAS 32072-96-1). Cheméo. [Link]
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Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. ResearchGate. [Link]
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Anhydride Hydrolysis. YouTube. [Link]
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This compound. Amerigo Scientific. [Link]
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The Hydrolysis of the Anhydride of 2-Cyano-2-phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
